4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQHKVTLFISSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352124 | |
| Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91813-57-9 | |
| Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and key physicochemical properties of the novel heterocyclic compound, this compound. As a molecule incorporating a bromophenyl moiety, an allyl group, and a triazole-thiol core, it holds potential for diverse applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.
Synthetic Pathway and Mechanistic Considerations
The synthesis of this compound is typically achieved through a well-established multi-step process that is both efficient and versatile for creating a variety of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2][3][4] The general synthetic strategy involves the initial formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization reaction.
Synthesis of the Thiosemicarbazide Intermediate
The first step involves the reaction of 4-bromobenzohydrazide with allyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition reaction yields 1-(4-bromobenzoyl)-4-allylthiosemicarbazide.
Cyclization to the Triazole Core
The synthesized thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole ring. A common and effective method is to reflux the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide. The base abstracts a proton, initiating a cascade of electron movements that lead to the formation of the stable five-membered triazole ring and the elimination of a water molecule. Subsequent acidification of the reaction mixture precipitates the final product, this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1-(4-bromobenzoyl)-4-allylthiosemicarbazide
-
To a solution of 4-bromobenzohydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
-
Step 2: Synthesis of this compound
-
Suspend the 1-(4-bromobenzoyl)-4-allylthiosemicarbazide (8 mmol) in an 8% aqueous sodium hydroxide solution (40 mL).
-
Reflux the mixture for 5-7 hours.
-
Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 with a dilute hydrochloric acid solution.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product can be recrystallized from a suitable solvent, such as an ethanol-water mixture, to obtain a purified final product.
-
Caption: Thione-thiol tautomeric equilibrium of the title compound.
In the solid state, the thione form is often predominant. However, in solution, both tautomers can coexist. The thione form possesses a C=S double bond and an N-H bond, while the thiol form has a C-S single bond, an S-H bond, and a C=N double bond within the ring. Spectroscopic evidence, particularly from FT-IR (presence of both N-H and S-H bands) and ¹³C NMR (chemical shift of the C-3 carbon), can be used to study this equilibrium. [2][5]This tautomerism is critical as it influences the molecule's reactivity, with alkylation reactions often occurring at the sulfur atom of the thiol tautomer. [2]
Theoretical Calculations: A Deeper Insight
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of this compound.
Methodology for DFT Calculations:
-
Geometry Optimization: The 3D structures of both the thione and thiol tautomers should be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they correspond to true energy minima and to predict the theoretical FT-IR spectra.
-
Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's reactivity and electronic transitions.
-
NMR Chemical Shift Prediction: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to further validate the structure.
Potential Applications and Future Directions
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. [1][6]The presence of a halogen atom (bromine) and a reactive allyl group in the target molecule suggests several potential applications:
-
Antimicrobial and Antifungal Agents: Many triazole derivatives are potent antimicrobial and antifungal agents. [3][7]* Anti-inflammatory and Analgesic Activity: The triazole nucleus is a common feature in molecules with anti-inflammatory and analgesic properties. [2]* Anticancer Agents: The unique structural features of this compound could be explored for their potential as anticancer agents.
-
Materials Science: The thiol group can be used for surface modification or the synthesis of coordination polymers.
Future research should focus on the synthesis of a library of derivatives by modifying the allyl and bromophenyl groups to establish structure-activity relationships. In vitro and in vivo biological screening will be essential to validate the therapeutic potential of these novel compounds.
References
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH. [Link]
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(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed. [Link]
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The crystal structure of 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, C22H14Br3N7S - ResearchGate. [Link]
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Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [Link]
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Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives - Journal of Pharmaceutical Negative Results. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [2][8][9]triazole-3-thiol derivatives and Antifungal activity - ResearchGate. [Link]
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FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... - ResearchGate. [Link]
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1H NMR and 13C NMR spectral data for 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols
Authored by: Gemini, Senior Application Scientist
Introduction: The Convergence of Heterocyclic Chemistry and Spectroscopic Precision
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the 1,2,4-triazole scaffold being a privileged structure in medicinal chemistry.[1][2] Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The precise substitution pattern around the triazole core is critical to its pharmacological effect, necessitating unambiguous structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in pharmaceutical research.[3][4] Its ability to provide detailed, atomic-level information about the chemical environment, connectivity, and spatial arrangement of atoms is indispensable.[5][6] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features characteristic of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols, offering researchers and drug development professionals a comprehensive reference for interpreting these complex spectra. We will explore the causality behind observed chemical shifts and coupling patterns, present detailed experimental protocols, and discuss the critical concept of thiol-thione tautomerism as observed through the lens of NMR.
Synthesis and Structural Framework
The foundational step to spectral analysis is understanding the molecule's synthesis. These compounds are typically synthesized via the cyclization of substituted thiosemicarbazides in an alkaline medium, a robust and well-established method.[7] The resulting structure contains three key regions that produce characteristic NMR signals: the C5-aryl substituent, the N4-allyl group, and the triazole-thione core.
Caption: Thiol-Thione tautomerism in the 1,2,4-triazole ring.
Evidence for the thione tautomer is provided by:
-
¹H NMR: The appearance of a broad, low-field signal corresponding to an N-H proton, which is exchangeable with D₂O. A distinct S-H proton signal is typically absent.
-
¹³C NMR: The presence of a carbon signal in the range of δ 165-169 ppm, characteristic of a C=S (thione) group. [8]
¹H NMR Spectral Analysis: A Proton-by-Proton Guide
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For clarity, we will dissect the spectrum based on the key functional groups. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to its excellent solubilizing power for these heterocycles and its ability to reveal exchangeable N-H protons. [8][9]
Caption: Key proton assignments in a typical ¹H NMR spectrum.
Detailed Proton Assignments
-
Aryl Protons (Ar-H): These protons resonate in the downfield region (δ 7.0-8.8 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns depend on the substitution pattern of the aryl ring. For instance, a para-substituted ring will often show two distinct doublets. [8]
-
Allyl Group Protons: This group presents a classic and highly informative set of signals. [10][11] * Methylene Protons (-NCH₂-): The two protons attached to the nitrogen (N4) typically appear as a doublet or triplet around δ 4.0-5.0 ppm. [8][12]Their chemical shift is influenced by the adjacent electronegative nitrogen atom.
-
Terminal Vinylic Protons (=CH₂): These two protons are diastereotopic and thus chemically non-equivalent. They appear as two separate signals, each a doublet of doublets (dd), in the range of δ 4.8-5.2 ppm. One signal corresponds to the proton cis to the methine proton, and the other to the trans proton. [8] * Methine Proton (=CH-): This single proton, being coupled to the three other allyl protons, appears as a complex multiplet (often a doublet of doublet of triplets, ddt) in the most downfield position of the allyl system, typically around δ 5.7-6.0 ppm. [8]
-
-
Triazole N-H Proton: As evidence for the dominant thione tautomer, a broad singlet is observed at very low field (δ 10.0-14.0 ppm). [8][13]The significant downfield shift is due to hydrogen bonding and the acidic nature of the proton. This peak will disappear upon shaking the NMR sample with a drop of D₂O, confirming it as an exchangeable proton.
Summary of ¹H NMR Data
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Key Insights |
| N-H (Thione) | 10.0 - 14.0 | Broad Singlet (br s) | - | Confirms thione tautomer; exchangeable with D₂O. |
| Aryl-H | 7.0 - 8.8 | Multiplet (m) | 7-9 (ortho), 2-3 (meta) | Reveals substitution pattern of the aryl ring. |
| Allyl =CH- | 5.7 - 6.0 | Multiplet (m) | Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 5 | Most deshielded allyl proton due to sp² hybridization. |
| Allyl =CH₂ (trans) | ~5.1 | Doublet of Doublets (dd) | Jtrans ≈ 17, Jgeminal ≈ 1 | Shows large trans coupling and small geminal coupling. |
| Allyl =CH₂ (cis) | ~4.8 | Doublet of Doublets (dd) | Jcis ≈ 10, Jgeminal ≈ 1 | Shows smaller cis coupling constant. |
| Allyl -NCH₂- | 4.0 - 5.0 | Doublet (d) or Triplet (t) | Jvicinal ≈ 5 | Shifted downfield by adjacent nitrogen atom. |
Note: Data synthesized from representative compounds.[8][12]
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a count of chemically non-equivalent carbon atoms and information about their electronic environment. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks. [14]
Detailed Carbon Assignments
-
Thione Carbon (C=S): This is arguably the most diagnostic signal in the ¹³C spectrum. The C3 carbon of the triazole ring, existing as a thione, appears significantly downfield in the range of δ 165-169 ppm. [8]Its position is a definitive marker for the thione tautomer.
-
Triazole Ring Carbon (C5): The C5 carbon, to which the aryl group is attached, resonates between δ 149-152 ppm. [8]
-
Aryl Carbons: The carbons of the aryl ring typically appear in the δ 120-135 ppm region. The carbon directly attached to the triazole ring (ipso-carbon) can be shifted further downfield. The specific shifts depend on the electronic nature of any substituents on the ring.
-
Allyl Carbons: The three carbons of the allyl group are distinct:
Summary of ¹³C NMR Data
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Insights |
| C=S (Triazole C3) | 165 - 169 | Diagnostic Peak: Confirms the thione tautomer. |
| Triazole C5 | 149 - 152 | Carbon linking the triazole and aryl rings. |
| Aryl C-ipso | ~134 | Attachment point of the aryl ring to the triazole. |
| Allyl =CH- | 132 - 134 | sp² methine carbon. |
| Aryl C-H | 120 - 130 | Aromatic carbons. |
| Allyl =CH₂ | ~118 | sp² terminal methylene carbon. |
| Allyl -NCH₂- | 46 - 47 | sp³ methylene carbon, shifted downfield by nitrogen. |
Note: Data synthesized from representative compounds.[8][12]
Experimental Protocol: A Self-Validating Approach
Acquiring high-quality, reproducible NMR data is essential for trustworthy structural analysis.
Step-by-Step Methodology for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol derivative.
-
Solvent Selection: Add ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) to a clean, dry NMR tube. The choice of DMSO-d₆ is strategic for observing the low-field N-H proton. [8][13] * Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating may be required for less soluble compounds.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0 ppm. [15]
-
-
¹H NMR Acquisition:
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. [5] * Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual solvent peak (DMSO-d₅ for DMSO-d₆) to δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Experiment Type: Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans are typically required due to the low sensitivity of the ¹³C nucleus.
-
-
Processing: Similar processing steps as for ¹H NMR. Calibrate the spectrum using the solvent peak (DMSO-d₆) at δ 39.52 ppm.
-
-
Data Validation (Optional but Recommended):
-
2D NMR: For complex structures or ambiguous assignments, acquire 2D NMR spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton and proton-carbon connectivities, respectively. [16]
-
Conclusion
The structural elucidation of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols by NMR spectroscopy is a precise and definitive process. By understanding the characteristic chemical shifts and coupling patterns of the aryl, allyl, and triazole-thione moieties, researchers can confidently confirm the identity and purity of their synthesized compounds. The key diagnostic features—the low-field N-H proton in ¹H NMR and the C=S signal around δ 168 ppm in ¹³C NMR—provide irrefutable evidence for the dominant thione tautomer. This guide provides a robust framework for interpreting these spectra, empowering scientists in the field of drug discovery to advance their research with a high degree of structural certainty.
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4-ALLYL-5-PYRIDIN-4-YL-4H-T[4][5][17]RIAZOLE-3-THIOL synthesis. ChemicalBook.
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, combines several features of pharmacological interest: a proven heterocyclic core, a reactive thiol group enabling potential thione-thiol tautomerism, and halogen-substituted aromatic rings that can modulate biological activity through halogen bonding and other interactions. A definitive understanding of this molecule's three-dimensional architecture is paramount for elucidating its structure-activity relationship (SAR) and rationally designing next-generation therapeutics.
This guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of the title compound. We move beyond a simple recitation of methods to explain the causality behind experimental choices, from strategic synthesis and crystallization to the nuances of single-crystal X-ray diffraction (SCXRD) and the corroborative power of computational chemistry. Each protocol is presented as a self-validating system, ensuring technical accuracy and reproducibility. By integrating experimental data with advanced visualization and computational analysis, this document serves as an authoritative guide for researchers aiming to unlock the full potential of novel triazole derivatives in drug discovery.
Introduction: The Strategic Importance of Structural Elucidation
Derivatives of 1,2,4-triazole-3-thione are a subject of intense research due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The molecule's functionality is heavily influenced by the tautomeric equilibrium between the thione (=S) and thiol (-SH) forms, which can dictate its reactivity and interactions with biological targets.[1][2] The substituents on the triazole core—the N4-allyl group and the C5-(4-bromophenyl) group—are not arbitrary; they are chosen to fine-tune lipophilicity, metabolic stability, and receptor binding affinity.
While spectroscopic methods like NMR and IR can confirm the synthesis of the target compound, only single-crystal X-ray diffraction (SCXRD) can unambiguously determine its solid-state three-dimensional structure.[3][4] This technique provides precise atomic coordinates, allowing for the detailed measurement of bond lengths, bond angles, and torsion angles.[5][6] This granular detail is critical for:
-
Confirming Tautomeric Form: Determining whether the thiol or thione form is present in the crystalline state.
-
Understanding Conformation: Defining the spatial orientation of the flexible allyl and rotatable phenyl groups.
-
Mapping Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π-stacking) that govern crystal packing and can mimic interactions in a protein's active site.
-
Informing Computational Models: Providing an experimentally validated structure for more accurate molecular docking and quantum chemical calculations.[7]
This guide outlines the complete workflow for achieving these objectives, presenting a robust methodology for the synthesis, characterization, and definitive structural analysis of this compound.
Synthesis and High-Quality Crystal Growth
Rationale for the Synthetic Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the alkaline-medium cyclization of a corresponding 1-acyl-4-substituted-thiosemicarbazide intermediate.[2][8] This multi-step approach, starting from a commercially available substituted aniline or benzoic acid, is well-documented and offers high yields. The chosen pathway ensures the correct regiochemical placement of the N4-allyl and C5-bromophenyl substituents.
Detailed Experimental Protocol: Synthesis
-
Step 1: Synthesis of 4-Bromobenzohydrazide. React methyl 4-bromobenzoate with hydrazine hydrate in refluxing ethanol. The product precipitates upon cooling and can be purified by recrystallization.
-
Step 2: Synthesis of Potassium Dithiocarbazinate Salt. Stir the 4-bromobenzohydrazide with carbon disulfide in a solution of potassium hydroxide in absolute ethanol at room temperature. The potassium salt typically precipitates and can be collected after washing with dry ether.[9][10]
-
Step 3: Synthesis of 4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. Reflux the potassium salt from Step 2 with an excess of hydrazine hydrate in water. Acidification of the cooled reaction mixture with a mineral acid (e.g., HCl) will precipitate the 4-amino triazole precursor.
-
Step 4: Synthesis of the Title Compound. While various routes exist, a common final step involves reacting the precursor with allyl bromide or a similar allylating agent under basic conditions to form the N-allyl bond. This step must be carefully controlled to favor N-alkylation over S-alkylation.
Rationale for Crystallization
The success of SCXRD is entirely dependent on the quality of the single crystal. A suitable crystal must be a single, defect-free lattice, typically between 0.1 and 0.3 mm in each dimension. The goal of the crystallization process is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice. Slow evaporation is the chosen method due to its simplicity and effectiveness for many organic compounds.
Detailed Experimental Protocol: Crystallization
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, DMF, ethyl acetate, and binary mixtures) for a system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Preparation: Dissolve a small amount of the purified title compound (approx. 10-20 mg) in the minimum required volume of the chosen hot solvent in a clean vial.
-
Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate very slowly over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once well-formed, block-shaped or needle-like crystals appear, carefully remove a suitable specimen using a micro-loop and immediately mount it on the diffractometer.
Preliminary Spectroscopic Characterization
Before proceeding to SCXRD, the identity and purity of the synthesized compound must be confirmed. This is a crucial self-validating step to ensure the crystal being analyzed is indeed the target molecule.
| Technique | Purpose | Expected Key Observations |
| FT-IR | Identify functional groups. | Absorption bands for N-H (if thione form), S-H (thiol form, often weak), C=N (triazole ring), C=C (allyl & aromatic), and C-Br.[8] |
| ¹H-NMR | Map the proton environment. | Signals corresponding to allyl protons (with characteristic splitting), aromatic protons on the bromophenyl ring, and a downfield signal for the N-H or S-H proton.[11] The chemical shift of this labile proton can provide initial evidence for the dominant tautomer in solution.[2] |
| ¹³C-NMR | Map the carbon framework. | Resonances for all unique carbon atoms, including the allyl, bromophenyl, and triazole ring carbons. The chemical shift of the C=S carbon (typically ~165-170 ppm) is a strong indicator of the thione form in solution.[2][7] |
| HRMS | Confirm molecular formula. | The experimentally measured mass should match the calculated mass for C₁₁H₁₀BrN₄S, confirming the elemental composition. |
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[6]
The Foundational Principle
The technique is based on the principle of diffraction, as described by Bragg's Law (nλ = 2d sinθ).[5] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a regular, repeating lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots. The geometry and intensity of these spots contain all the information needed to reconstruct the 3D electron density of the molecule and thus determine the atomic positions.
Experimental Workflow
The process of data collection and analysis follows a standardized, logical progression to ensure data quality and a valid final structure.
Caption: The logical workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a cryo-loop and placed on a goniometer head within the X-ray diffractometer (e.g., a Bruker D8 or Rigaku XtaLAB).[4] The crystal is flash-cooled to ~100 K to minimize thermal motion and radiation damage.
-
Data Collection: Monochromatic X-rays (typically Mo Kα, λ=0.71073 Å) are directed at the crystal. The crystal is rotated through a series of angles, and a full sphere of diffraction data is collected by a detector (e.g., a CCD or CMOS detector).
-
Data Reduction: The raw diffraction images are processed. The spots are indexed to determine the unit cell parameters and Bravais lattice. The intensities of all spots are integrated and corrected for experimental factors (e.g., Lorentz-polarization effects).
-
Structure Solution: The space group is determined from the systematic absences in the diffraction data. The initial atomic positions are found using direct methods or Patterson methods, which phase the structure factors to generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors, typically monitored by the R1 value. Hydrogen atoms are usually located in the difference Fourier map and refined isotropically.
Analysis of Crystallographic Data
The final output of a successful refinement is a crystallographic information file (CIF) containing all relevant data.
Table 1: Representative Crystal Data and Structure Refinement Parameters (Note: The following data are illustrative for a compound of this type and are based on published structures of similar triazole derivatives.[12])
| Parameter | Value |
| Empirical Formula | C₁₁H₁₀BrN₄S |
| Formula Weight | 311.19 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.91 Å, b = 15.70 Å, c = 9.42 Å |
| α = 90°, β = 98.38°, γ = 90° | |
| Volume | 1302.1 ų |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) | 1.587 Mg/m³ |
| F(000) | 624 |
| Reflections Collected | 8510 |
| Independent Reflections | 2305 [R(int) = 0.031] |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.081 |
| R indices (all data) | R1 = 0.042, wR2 = 0.088 |
Molecular Geometry: The refined structure provides a precise 3D model of the molecule. Key insights are derived from analyzing bond lengths, angles, and dihedral (torsion) angles to understand the molecule's conformation.
Caption: Atom numbering scheme for the title compound.
From this structure, one can confirm the C3-S6 bond length (typically ~1.75 Å for a single bond, shorter for a double bond) to definitively assign the thiol/thione tautomer. The torsion angle between the triazole and phenyl rings is also a key descriptor of the molecular conformation.
Advanced Structural Insights
Supramolecular Architecture
Individual molecules pack in the crystal lattice through a network of non-covalent interactions. Understanding this supramolecular assembly is crucial, as these same interactions are fundamental to molecular recognition in biological systems. For the title compound, key expected interactions include:
-
N-H···N or N-H···S Hydrogen Bonds: If the thione form is present, the N-H group can act as a hydrogen bond donor, often forming dimers or chains.
-
π-π Stacking: The aromatic bromophenyl and triazole rings can stack with neighboring molecules.
-
C-H···π Interactions: The allyl or phenyl C-H bonds can interact with the π-system of adjacent rings.
-
Halogen Bonding: The bromine atom can act as a Lewis acidic region, interacting with Lewis bases like nitrogen or sulfur atoms.
Caption: Diagram of a potential N-H···N hydrogen bond interaction.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[1][13][14] The surface is generated around a molecule, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) is calculated. These are normalized and mapped onto the surface as d_norm.
-
Red Spots on d_norm surface: Indicate close contacts (shorter than van der Waals radii), highlighting key interactions like hydrogen bonds.
-
Blue Regions: Indicate contacts longer than van der Waals radii.
-
2D Fingerprint Plots: Deconvolute the Hirshfeld surface into a plot of dₑ versus dᵢ, quantifying the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, Br···H) to the overall crystal packing.[15]
Computational Corroboration with DFT
Density Functional Theory (DFT) calculations serve as an excellent theoretical complement to experimental XRD data.[16][17]
Rationale and Methodology
By performing a gas-phase geometry optimization using DFT (e.g., with the B3LYP functional and a 6-311++G(d,p) basis set), one can obtain the structure of an isolated molecule in its lowest energy state.[18][19] Comparing this theoretical structure with the experimental solid-state structure reveals the effects of crystal packing forces on molecular conformation. Furthermore, DFT can be used to calculate electronic properties like the HOMO-LUMO gap, molecular electrostatic potential, and charge distribution, which are invaluable for predicting reactivity and interaction sites.[7]
Comparative Analysis
-
Bond Lengths and Angles: A close agreement between DFT-calculated and XRD-measured values validates both the experimental result and the chosen level of theory.
-
Torsion Angles: Significant differences in torsion angles (e.g., the orientation of the phenyl ring) between the gas-phase (DFT) and solid-state (XRD) structures highlight the influence of intermolecular forces in the crystal.
-
Tautomer Stability: DFT can be used to calculate the relative energies of the thiol and thione tautomers, providing insight into their intrinsic stability.
Conclusion and Future Directions
This guide has detailed a comprehensive, multi-faceted approach to the crystal structure analysis of this compound. By following this workflow—from rational synthesis and meticulous crystallization to high-resolution SCXRD analysis and corroborative computational modeling—researchers can obtain a definitive, high-confidence three-dimensional structure of the molecule.
The resulting structural data is not an end in itself. It is a critical starting point for understanding the molecule's physicochemical properties and its potential as a drug candidate. The precise coordinates of pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, halogen bond donors) provide the essential input for structure-based drug design, enabling the rational optimization of binding affinity and selectivity for target proteins. This foundational structural knowledge is indispensable for accelerating the journey from a promising molecule to a potential therapeutic agent.
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Title: Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles Source: MDPI URL: [Link]
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An In-Depth Technical Guide to the Preliminary Biological Screening of Novel 1,2,4-Triazole-3-Thiol Derivatives
Abstract
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preliminary biological screening of novel 1,2,4-triazole-3-thiol derivatives. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights, emphasizing the causality behind experimental choices and ensuring each described protocol is a self-validating system. We will explore a rational screening cascade, beginning with in silico predictions of pharmacokinetic properties and molecular docking, followed by a suite of in vitro assays to evaluate antimicrobial, anticancer, and antioxidant potential. This guide provides detailed, step-by-step methodologies, data interpretation strategies, and visual workflows to facilitate the identification and prioritization of promising lead compounds for further development.
Part 1: Introduction to 1,2,4-Triazole-3-Thiol Derivatives
The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][4] The unique structural features of the 1,2,4-triazole nucleus, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore in drug design.[5] The addition of a thiol group at the 3-position further enhances the chemical reactivity and biological activity, providing a versatile platform for the synthesis of diverse derivatives.[2]
Rationale for Preliminary Biological Screening
The journey from a novel chemical entity to a marketable drug is long and arduous, with a high attrition rate.[6] Preliminary biological screening serves as a critical initial filter to identify compounds with desirable biological activities and drug-like properties, thereby focusing resources on the most promising candidates. A systematic and multi-faceted screening approach is essential to de-risk drug development projects at an early stage.
Overview of the Screening Cascade
A logical and efficient screening cascade is paramount for the successful identification of lead compounds. This guide proposes a tiered approach, starting with broad, cost-effective in silico methods and progressing to more specific and resource-intensive in vitro assays.
Caption: A tiered approach to preliminary biological screening.
Part 2: In Silico Screening: The First Tier
Importance of Early ADMET Prediction
Before committing to costly and time-consuming wet lab experiments, in silico methods can provide valuable insights into the potential of a compound to become a successful drug.[6][7] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's in vivo efficacy and safety.[8][9] Early prediction of these properties helps in identifying compounds with potential liabilities, allowing for their early elimination or modification.[8][10]
Step-by-Step Guide to In Silico ADMET Analysis
-
Structure Preparation: Draw the 2D structures of the novel 1,2,4-triazole-3-thiol derivatives using chemical drawing software and convert them to a 3D format.[6]
-
Property Calculation: Utilize computational tools and web servers to calculate various physicochemical and pharmacokinetic properties. Several free and commercial software packages are available for this purpose.
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness and predict oral bioavailability.
-
Aqueous Solubility: Crucial for absorption and distribution.
-
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
-
CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.
-
Hepatotoxicity and Cardiotoxicity: Early indicators of potential toxicity.
-
Molecular Docking Studies: Predicting Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[3][11] It is a valuable tool for understanding structure-activity relationships (SAR) and for prioritizing compounds for synthesis and biological testing.[3]
-
Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[3][12]
-
Ligand Preparation: Generate the 3D structures of the 1,2,4-triazole-3-thiol derivatives and perform energy minimization.[3][13]
-
Docking Simulation: Use docking software to fit the ligands into the active site of the protein. The software will generate various binding poses and score them based on their predicted binding affinity.[3]
-
Analysis of Results: Analyze the docking poses and binding energies to identify the most promising compounds. Visualize the interactions between the ligand and the protein's active site residues to understand the binding mode.[11]
Part 3: In Vitro Antimicrobial Activity Screening
The Imperative for New Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens poses a significant threat to global public health.[14][15] There is an urgent need for the discovery and development of novel antimicrobial agents with new mechanisms of action. 1,2,4-triazole derivatives have shown considerable promise as a source of new antimicrobial compounds.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[16]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[16]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at the appropriate temperature for 16-20 hours.[16]
-
Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[16][17]
Agar Well Diffusion Method
The agar well diffusion method is a simpler, qualitative method for preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates: Prepare nutrient agar plates and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Preparation: Create wells of a standard diameter in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume of the test compound solution at a specific concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
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An In-depth Technical Guide to 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Potential Applications
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust, step-by-step synthesis protocol, predicted physicochemical and spectroscopic properties, and an exploration of its potential therapeutic applications based on the well-documented biological activities of the 1,2,4-triazole-3-thiol scaffold. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents, offering both theoretical insights and practical methodologies for the synthesis and evaluation of this promising molecule.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can profoundly influence the compound's biological and physicochemical characteristics.
This guide focuses on a specific derivative, this compound, which combines three key structural motifs:
-
The 1,2,4-triazole-3-thiol core: This heterocyclic system is known to interact with various biological targets.
-
A 4-bromophenyl group at the 5-position: The presence of a halogen atom can enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved biological activity.[3]
-
An allyl group at the 4-position: The allyl group is a versatile functional group that can participate in various biological interactions and can be a site for further chemical modification.[4][5]
This unique combination of functional groups makes this compound a compelling candidate for further investigation in drug discovery programs.
Chemical Identity and Physicochemical Properties
| Property | Value | Reference |
| Systematic Name | This compound | N/A |
| CAS Number | 91813-57-9 | N/A |
| Molecular Formula | C₁₁H₁₀BrN₃S | N/A |
| Molecular Weight | 312.19 g/mol | N/A |
| Predicted LogP | 2.8 - 3.5 | N/A |
| Predicted pKa | ~7.5 (thiol group) | N/A |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | N/A |
Table 1: Chemical Identity and Predicted Physicochemical Properties.
Synthesis of this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the formation of a substituted thiosemicarbazide intermediate followed by cyclization in an alkaline medium.[6][7] The following is a detailed, two-step protocol for the synthesis of the title compound.
Synthesis Workflow
Caption: Proposed synthesis pathway for the target compound.
Experimental Protocol
Step 1: Synthesis of 1-(4-bromobenzoyl)-4-allylthiosemicarbazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reagent: To this solution, add allyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(4-bromobenzoyl)-4-allylthiosemicarbazide.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the 1-(4-bromobenzoyl)-4-allylthiosemicarbazide (0.05 mol) obtained from Step 1 in an aqueous solution of sodium hydroxide (8%, 100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.
-
Reflux: Heat the mixture to reflux for 6-8 hours. The solution should become clear as the reaction progresses.
-
Acidification and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. Carefully acidify the cold solution with dilute hydrochloric acid to a pH of 5-6. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic impurities, and then dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental data for the title compound, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.[8][9]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.0 | br s | 1H | SH (thiol proton) |
| ~7.7 - 7.9 | d | 2H | Ar-H (protons ortho to the bromo group) |
| ~7.5 - 7.7 | d | 2H | Ar-H (protons meta to the bromo group) |
| ~5.8 - 6.0 | m | 1H | -CH=CH₂ (allyl) |
| ~5.0 - 5.2 | m | 2H | -CH=CH₂ (allyl) |
| ~4.5 - 4.7 | d | 2H | N-CH₂- (allyl) |
Table 2: Predicted ¹H NMR chemical shifts.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=S (thione carbon) |
| ~150 | C-5 of triazole ring |
| ~132 - 134 | Aromatic carbons |
| ~128 - 130 | Aromatic carbons |
| ~125 | Aromatic carbon attached to bromine |
| ~118 | =CH₂ (allyl) |
| ~48 | N-CH₂- (allyl) |
Table 3: Predicted ¹³C NMR chemical shifts.
Predicted IR Spectrum (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3200 | N-H stretching (tautomer) |
| ~2550 - 2600 | S-H stretching (thiol) |
| ~1600 - 1620 | C=N stretching (triazole ring) |
| ~1500 - 1550 | Aromatic C=C stretching |
| ~1250 - 1300 | C=S stretching |
| ~1000 - 1100 | C-Br stretching |
| ~910 - 990 | =C-H bending (allyl) |
Table 4: Predicted IR absorption bands.
Potential Applications in Drug Development
The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore with a wide range of documented biological activities. The title compound, with its specific substitutions, is a promising candidate for screening in several therapeutic areas.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole are well-known for their potent antimicrobial and antifungal properties.[10] The proposed mechanism of action often involves the inhibition of key enzymes essential for microbial growth and survival. For instance, in fungi, triazoles can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11] The presence of the bromophenyl moiety may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Anti-inflammatory Activity
Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory effects. Their mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Further investigation of this compound in relevant in vitro and in vivo models of inflammation is warranted.
Anticancer Activity
The 1,2,4-triazole nucleus is present in several approved anticancer drugs. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases.[2] The title compound should be evaluated for its cytotoxic activity against a panel of human cancer cell lines to explore its potential as an anticancer agent.
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features influencing biological activity.
Conclusion
This compound is a synthetically accessible compound with a high potential for biological activity. This technical guide provides a comprehensive framework for its synthesis, characterization, and exploration of its therapeutic potential. The detailed protocols and predicted data herein are intended to facilitate further research and development of this and related compounds as novel therapeutic agents. The versatile 1,2,4-triazole-3-thiol scaffold continues to be a rich source of new drug candidates, and the title compound represents a promising addition to this important class of molecules.
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Methodological & Application
Application Note & Protocols: In Vitro Antimicrobial Activity Testing of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Abstract and Introduction
The rise of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, represent a highly promising class of therapeutic candidates due to their broad spectrum of biological activities, including potent antifungal and antibacterial properties.[1][2] Many successful commercial drugs, such as the antifungal agents fluconazole and itraconazole, are built upon this versatile scaffold.[2][3] This application note focuses on 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol , a novel derivative whose antimicrobial potential warrants systematic evaluation.
The biological efficacy of 1,2,4-triazole derivatives is highly dependent on the nature of substituents at various positions on the ring.[1] The presence of a halogenated phenyl ring (4-bromophenyl), an allyl group, and a thiol (-SH) moiety in the target compound suggests a lipophilic character and multiple points of potential interaction with microbial targets. This guide provides a detailed scientific framework and step-by-step protocols for the comprehensive in vitro evaluation of this compound's antimicrobial activity. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and reliability for researchers, scientists, and drug development professionals.[4][5]
Scientific Background and Hypothesized Mechanism of Action
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that confers unique electronic properties suitable for biological interactions.[1] Its ability to participate in hydrogen bonding, coordination with metal ions in enzymes, and hydrophobic interactions makes it a "privileged scaffold" in drug design. Structure-activity relationship (SAR) studies have consistently shown that substitutions, such as the bromo and chloro groups on attached phenyl rings, can significantly enhance antibacterial and antifungal activity.[6][7]
Postulated Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The primary and most well-established mechanism of action for triazole-based antifungal agents is the inhibition of ergosterol biosynthesis.[8][9] Ergosterol is the principal sterol in the fungal cell membrane, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[10]
Triazoles act by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[10][11] This enzyme is critical for the conversion of lanosterol to ergosterol. By binding to the heme iron atom in the enzyme's active site, the triazole molecule blocks this demethylation step.[11] The consequences are twofold:
-
Depletion of Ergosterol: This compromises the structural integrity of the fungal cell membrane.[12]
-
Accumulation of Toxic Sterol Precursors: The buildup of 14α-methylated sterols disrupts membrane order and can lead to cell death.[10][12]
Given its core structure, it is highly probable that this compound exerts its antifungal effects through this pathway.
Caption: Hypothesized antifungal mechanism of action via inhibition of CYP51.
Potential Antibacterial Mechanisms
While less universally defined than the antifungal mechanism, antibacterial activity for some 1,2,4-triazole derivatives has been reported. Research suggests that certain triazole hybrids can act as bioisosteres for the carboxylic acid group in quinolone antibiotics, enabling them to inhibit bacterial DNA gyrase .[6] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bactericidal effects. Further investigation would be required to confirm the specific antibacterial target of the title compound.
Core Experimental Protocols
To comprehensively assess the antimicrobial profile of this compound, two complementary standard methods are recommended. The Broth Microdilution method provides quantitative data (Minimum Inhibitory Concentration), while the Agar Disk Diffusion method offers a qualitative and widely used screening assessment.[13][14]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] It is considered the "gold standard" for quantitative susceptibility testing.[4]
3.1.1 Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 Medium for fungi.[15]
-
Microplates: Sterile 96-well, flat-bottom microtiter plates
-
Microbial Strains:
-
Quality Control (QC) Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028
-
Test Strains: Panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungal species.
-
-
Equipment: Biosafety cabinet, incubator (35±2 °C), spectrophotometer or McFarland turbidity standards, multichannel pipette.
3.1.2 Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The high concentration is necessary to ensure the final DMSO concentration in the test wells is non-inhibitory (typically ≤1%).
-
Preparation of Microbial Inoculum:
-
Select 3-5 well-isolated colonies from an 18-24 hour agar plate culture.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[15]
-
Dilute this standardized suspension in the appropriate test medium (CAMHB or RPMI) to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microplate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution (or an intermediate dilution) to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Leave column 11 as the growth control (broth only, no compound) and column 12 as the sterility control (uninoculated broth).
-
-
Inoculation: Add 100 µL of the final diluted microbial inoculum to wells in columns 1 through 11. Do not inoculate column 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 35±2 °C for 16-20 hours for most bacteria or 24-48 hours for fungi.[16]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.
Data Presentation and Interpretation
All experimental data should be recorded systematically. The inclusion of standard QC strains is critical for validating the assay's performance. [17]
Minimum Inhibitory Concentration (MIC) Data
Results from the broth microdilution assay should be presented in a clear tabular format.
Table 1: Sample MIC Data Summary for this compound
| Microbial Strain | Strain ID | Gram Stain / Type | MIC (µg/mL) | Control Drug | Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-Positive | [Test Value] | Ciprofloxacin | [Test Value] |
| Escherichia coli | ATCC 25922 | Gram-Negative | [Test Value] | Ciprofloxacin | [Test Value] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | [Test Value] | Ciprofloxacin | [Test Value] |
| Candida albicans | ATCC 90028 | Yeast | [Test Value] | Fluconazole | [Test Value] |
| Clinical Isolate 1 | [ID] | [Type] | [Test Value] | [Appropriate Drug] | [Test Value] |
Disk Diffusion Data
Results from the disk diffusion assay should also be tabulated, recording the zone diameter in millimeters.
Table 2: Sample Disk Diffusion Data Summary
| Microbial Strain | Strain ID | Test Compound Zone (mm) @ 10 µ g/disk | Control Drug | Control Zone (mm) |
| Staphylococcus aureus | ATCC 29213 | [Test Value] | Ciprofloxacin (5 µg) | [Test Value] |
| Escherichia coli | ATCC 25922 | [Test Value] | Ciprofloxacin (5 µg) | [Test Value] |
| Candida albicans | ATCC 90028 | [Test Value] | Fluconazole (25 µg) | [Test Value] |
Conclusion
The protocols detailed in this application note provide a robust and standardized framework for evaluating the in vitro antimicrobial activity of the novel compound this compound. By employing both quantitative (broth microdilution) and qualitative (disk diffusion) methods, researchers can generate reliable and comparable data. This systematic approach is the foundational first step in assessing the compound's potential as a lead candidate for further preclinical development in the fight against infectious diseases.
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Cieplik, J., Stolarczyk, M., Pluta, K., Gzyl-Malcher, B., & Gubrynowicz, O. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 23(10), 2445. Available at: [Link]
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Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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Kauffman, C. A. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis. Available at: [Link]
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Li, Y., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Mee, B. J., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 70(11). Available at: [Link]
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Pathak, G., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Young Pharmacists, 4(3), 163-170. Available at: [Link]
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CLSI. (2023). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Clinical and Laboratory Standards Institute. Available at: [Link]
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van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01901-17. Available at: [Link]
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UNC School of Medicine. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
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Fesharaki, S., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(23), 7352. Available at: [Link]
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Ghorab, M. M., et al. (2014). Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. Medicinal Chemistry Research, 23(8), 3646-3658. Available at: [Link]
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Schmidt-Malan, S. M., et al. (n.d.). Broth microdilution susceptibility testing. Bio-protocol. Available at: [Link]
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Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
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Sharma, D., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1145-1156. Available at: [Link]
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Prafulla, M., et al. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 241-245. Available at: [Link]
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Zhang, X., et al. (2024). Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. RSC Advances, 14(1), 1-10. Available at: [Link]
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Application Notes and Protocols for the Anticancer Evaluation of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol on MCF-7 Cell Lines
Introduction
The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds. Among these, 1,2,4-triazole derivatives have emerged as a promising class of therapeutic agents due to their broad spectrum of pharmacological activities, including anticancer properties.[1][2] This document provides a detailed guide for the comprehensive in vitro evaluation of a specific triazole derivative, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol , against the human breast adenocarcinoma cell line, MCF-7.
The MCF-7 cell line is a well-characterized, estrogen receptor (ER)-positive and progesterone receptor (PR)-positive luminal A subtype of breast cancer cells.[3] Its hormone-responsive nature and extensive use in cancer research make it an ideal model for screening potential anticancer compounds.[3][4] The protocols outlined herein are designed to assess the cytotoxic and apoptotic effects of the target compound, investigate its impact on cell cycle progression, and explore the potential underlying molecular mechanisms involving key signaling pathways.
Compound Handling and Preparation
1.1. Synthesis of this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be achieved through established chemical methods. A common route involves the reaction of a substituted benzoic acid with thiocarbohydrazide or the cyclization of a thiosemicarbazide derivative.[5] The precise synthesis and purification of the title compound should be conducted and confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure high purity before biological evaluation.
1.2. Stock Solution Preparation
For in vitro assays, a high-concentration stock solution of the test compound is typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Accurately weigh a precise amount of the compound.
-
Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Cell Culture and Maintenance
2.1. MCF-7 Cell Line Characteristics
MCF-7 cells are adherent, epithelial-like cells derived from a pleural effusion of a metastatic breast cancer patient.[6][7] They are known for their relatively slow proliferation rate.[6]
2.2. Culture Conditions
-
Complete Growth Medium:
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Subculturing: Passage the cells when they reach 70-80% confluency, typically at a ratio of 1:2 to 1:4.[7]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][9]
3.1. Principle
Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8][10]
3.2. Protocol
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the triazole compound in complete growth medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.[11]
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
3.3. Data Analysis
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Line | MCF-7 |
| Assay | MTT |
| Incubation Time | 24, 48, 72 hours |
| Endpoint | Cell Viability (%) |
| Derived Value | IC₅₀ |
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
4.1. Principle
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[13][14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
4.2. Protocol
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the triazole compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[15]
-
Washing: Wash the cells with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14][16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[16]
4.3. Data Interpretation
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
The effect of the triazole compound on cell cycle progression can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing it by flow cytometry.[17]
5.1. Principle
PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
5.2. Protocol
-
Cell Treatment: Treat MCF-7 cells with the triazole compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C overnight.[18]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) to degrade RNA and prevent its interference with DNA staining. Incubate for 30 minutes at 37°C.[18]
-
PI Staining: Add PI (50 µg/mL) to the cell suspension.[18]
-
Analysis: Analyze the samples using a flow cytometer.
5.3. Data Analysis
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Investigation of Molecular Mechanisms: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the compound's effect on key signaling pathways involved in cell survival and apoptosis.[19]
6.1. Potential Signaling Pathways in MCF-7 Cells
The PI3K/Akt/mTOR and MAPK/ERK pathways are crucial for the proliferation and survival of MCF-7 cells.[20][21][22][23] Doxorubicin, a common chemotherapeutic, has been shown to activate the PI3K/Akt pathway in MCF-7 cells, contributing to drug resistance.[24]
6.2. Protocol
-
Protein Extraction: Treat MCF-7 cells with the triazole compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6.3. Target Proteins for Analysis
| Pathway | Protein Target | Expected Change Indicating Apoptosis/Inhibition |
| Apoptosis | Bax | Upregulation |
| Bcl-2 | Downregulation | |
| Cleaved Caspase-3 | Upregulation[25] | |
| Cleaved Caspase-9 | Upregulation[26] | |
| Cleaved PARP | Upregulation[25] | |
| PI3K/Akt Pathway | p-Akt (phosphorylated Akt) | Downregulation |
| Akt (total Akt) | No change (loading control) | |
| Cell Cycle | Cyclin D1 | Downregulation |
| CDK4 | Downregulation | |
| Loading Control | β-actin or GAPDH | No change |
Visualizations
Experimental Workflow
Caption: Intrinsic apoptosis pathway potentially induced by the compound.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt survival pathway.
References
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- National Institutes of Health (NIH). (n.d.). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. PMC.
- Anticancer Research. (n.d.). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research.
- Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents.
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Application Note: A High-Throughput Screening Protocol for Triazole Thiols Against Candida albicans
Abstract
The escalating threat of antifungal resistance, particularly in opportunistic pathogens like Candida albicans, necessitates the development of novel therapeutic agents. Triazole thiols represent a promising chemical class, yet their effective evaluation requires a robust and systematic screening protocol. This guide provides a comprehensive, three-part workflow for the in vitro assessment of triazole thiols against C. albicans. The protocol begins with primary antifungal susceptibility testing based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Subsequently, a mechanistic assay is detailed to confirm the inhibition of ergosterol biosynthesis, the canonical target of azole antifungals. Finally, preliminary safety profiling is addressed through standardized cytotoxicity and hemolysis assays. This integrated approach ensures that lead compounds are selected based on a holistic evaluation of their efficacy, mechanism of action, and safety profile.
Introduction: The Rationale for a Multi-Faceted Screening Approach
Candida albicans is a major cause of invasive fungal infections, and the azole class of drugs, particularly triazoles, are mainstays in treatment.[1] These agents function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene), a critical step in the ergosterol biosynthesis pathway.[2][3] Ergosterol is the principal sterol in the fungal cell membrane, essential for maintaining its integrity, fluidity, and function.[4] Inhibition of its synthesis leads to the accumulation of toxic sterol intermediates, disrupting membrane function and arresting fungal growth.[2][3]
Triazole thiols are designed to leverage this well-established mechanism. However, a simple measure of growth inhibition is insufficient for robust drug development. A scientifically rigorous screening cascade must be employed to not only quantify antifungal potency but also to confirm the intended mechanism of action and rule out non-specific cytotoxicity. This protocol is designed as a self-validating system, incorporating standardized methods, quality controls, and orthogonal assays to build a comprehensive profile of each candidate compound.
Part 1: Primary Screening - Antifungal Susceptibility Testing
The foundational step in evaluating any new antifungal agent is to determine its intrinsic potency against the target organism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27, is the globally recognized reference method for testing the susceptibility of yeasts.[5][6][7]
Principle
This method involves challenging a standardized inoculum of C. albicans with serial dilutions of the test compound (triazole thiol) in a 96-well microtiter plate format. The Minimum Inhibitory Concentration (MIC) is determined following a specified incubation period. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control.[8]
Workflow for Primary Antifungal Susceptibility Testing
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Triazoles.
Detailed Protocol: Sterol Extraction and Quantification
Materials:
-
C. albicans cultures treated with sub-MIC and MIC concentrations of triazole thiol
-
Untreated C. albicans culture (control)
-
25% Alcoholic Potassium Hydroxide solution (w/v)
-
Sterile distilled water
-
n-Heptane
-
UV-transparent cuvettes or microplates
-
UV-Vis Spectrophotometer
Procedure:
-
Cell Culture and Harvesting: a. Inoculate 50 mL of Sabouraud Dextrose Broth with a single colony of C. albicans. Add the triazole thiol at desired concentrations (e.g., 0, 0.5x MIC, 1x MIC). b. Incubate for 16-18 hours at 35°C with shaking. [4][9] c. Harvest cells by centrifugation (e.g., 1500 x g for 5 minutes) and wash the pellet once with sterile water. [4] d. Determine the net wet weight of the cell pellet. [4]
-
Saponification: a. To the cell pellet, add 3 mL of 25% alcoholic KOH. b. Vortex vigorously for 1 minute. c. Incubate in an 80°C water bath for 1 hour to saponify cellular lipids. d. Allow the samples to cool to room temperature.
-
Sterol Extraction: a. Add 1 mL of sterile water and 3 mL of n-heptane to each tube. b. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the upper heptane layer. c. Allow the layers to separate. Carefully transfer the upper heptane layer to a clean tube.
-
Spectrophotometric Analysis: a. Scan the absorbance of the heptane layer from 240 nm to 300 nm. [4] b. The presence of ergosterol is indicated by a characteristic curve with peaks at approximately 271, 282, and 293 nm and a shoulder at 262 nm. c. Calculate the percentage of ergosterol reduction in the treated samples compared to the untreated control. A significant, dose-dependent reduction confirms the compound's effect on this pathway.
Part 3: Preliminary Safety Assessment
A promising antifungal agent must be selective, targeting the pathogen with minimal toxicity to host cells. Early-stage in vitro toxicity assays are essential to deprioritize compounds with potential safety liabilities.
Protocol 1: Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [10]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan. [10]The amount of formazan produced is proportional to the number of living cells.
Procedure Outline:
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, a human liver cell line) in a 96-well flat-bottom plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the triazole thiols for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation. [10]4. Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals. [11][12]5. Absorbance Reading: Measure the absorbance at ~570 nm. The results are typically expressed as the IC₅₀ (the concentration of compound that inhibits cell viability by 50%).
Protocol 2: Hemolysis Assay
Principle: This assay assesses the compound's ability to lyse red blood cells (erythrocytes), a primary indicator of membrane-damaging effects. [13][14]Hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant following incubation of red blood cells with the test compound. [13][15] Procedure Outline:
-
RBC Preparation: Obtain fresh, anticoagulated whole blood (e.g., human, rat) and wash the erythrocytes with phosphate-buffered saline (PBS) via centrifugation to remove plasma and buffy coat. [16]2. Incubation: Incubate a suspension of the washed red blood cells with serial dilutions of the triazole thiols for a set period (e.g., 1-4 hours) at 37°C. [16][17]3. Controls: Use PBS as a negative control (0% hemolysis) and a surfactant like Triton X-100 as a positive control (100% hemolysis). [14][15]4. Centrifugation: Pellet the intact cells by centrifugation.
-
Absorbance Reading: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~540 nm. [15]The percentage of hemolysis is calculated relative to the controls.
Data Interpretation and Hit Prioritization
An ideal triazole thiol candidate will exhibit:
-
A low MIC value against C. albicans, indicating high potency.
-
A clear, dose-dependent reduction in ergosterol content , confirming its mechanism of action.
-
A high IC₅₀ value in the MTT assay and low percentage hemolysis , indicating a favorable selectivity index (Cytotoxic IC₅₀ / Antifungal MIC).
By integrating data from these three assays, researchers can confidently prioritize compounds that are not only potent and mechanistically sound but also possess a promising preliminary safety profile, making them strong candidates for further preclinical development.
References
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M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI . (n.d.). CLSI. Retrieved from [Link]
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Pfaller, M. A., et al. (2008). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study . Journal of Clinical Microbiology. Retrieved from [Link]
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Uchida, K., et al. (2012). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method . The Japanese Journal of Antibiotics. Retrieved from [Link]
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Jadhav, A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives . Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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Colombo, A. L., et al. (1998). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens . Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Hemolysis | Cyprotex ADME-Tox Solutions . (n.d.). Evotec. Retrieved from [Link]
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Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs . Drug Design, Development and Therapy. Retrieved from [Link]
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In Vitro Hemolysis Assay . (2024). Nucro-Technics. Retrieved from [Link]
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Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans . Journal of Clinical Microbiology. Retrieved from [Link]
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Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs . Drug Design, Development and Therapy. Retrieved from [Link]
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Imani, S., et al. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress . Symbiosis Online Publishing. Retrieved from [Link]
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Zhang, M., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity . RSC Medicinal Chemistry. Retrieved from [Link]
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2.8. Hemolysis Assay . (2022). Bio-protocol. Retrieved from [Link]
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Fluconazole . (n.d.). Wikipedia. Retrieved from [Link]
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M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts . (2022). CLSI. Retrieved from [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts . (2017). CLSI. Retrieved from [Link]
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Elfita, E., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines . Molecular and Cellular Biomedical Sciences. Retrieved from [Link]
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Cantón, E., et al. (2009). Trends in antifungal susceptibility testing using CLSI reference and commercial methods . Expert Review of Anti-infective Therapy. Retrieved from [Link]
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Hemolysis Assay for Solutes Manual . (2024). HaemoScan. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation . (n.d.). Roche. Retrieved from [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts . (2017). ANSI Webstore. Retrieved from [Link]
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AST News Update January 2024: Antifungal Body Site Reporting for Candida spp. . (2024). CLSI. Retrieved from [Link]
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Sterol Biosynthesis Inhibiting Triazole Fungicides . (2021). ResearchGate. Retrieved from [Link]
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Cantón, E., et al. (2009). Trends in antifungal susceptibility testing using CLSI reference and commercial methods . ProQuest. Retrieved from [Link]
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Ostrosky-Zeichner, L., et al. (2020). Antifungal Susceptibility Testing: Current Approaches . Clinical Microbiology Reviews. Retrieved from [Link]
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Antifungal Susceptibility Test Interpretive Criteria . (2025). FDA. Retrieved from [Link]
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Dagi, H. T., et al. (2025). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods . JAC-Antimicrobial Resistance. Retrieved from [Link]
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Fotedar, R., & al-Hedaithy, S. S. (2005). Antifungal susceptibility testing method for resource constrained laboratories . ResearchGate. Retrieved from [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition . (2008). ANSI Webstore. Retrieved from [Link]
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Al-thawadi, H. (2023). MTT (Assay protocol) . Protocols.io. Retrieved from [Link]
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Arthington-Skaggs, B. A., et al. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis . Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability . (n.d.). Creative Diagnostics. Retrieved from [Link]
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M27 4th Edition . (n.d.). Scribd. Retrieved from [Link]
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St. Gelais, C., et al. (2023). Beyond Ergosterol: Strategies for Combatting Antifungal Resistance in Aspergillus fumigatus and Candida auris . Journal of Medicinal Chemistry. Retrieved from [Link]
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Giera, M., et al. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. . Genes. Retrieved from [Link]
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Gasser, V., et al. (2023). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives . Springer Nature Experiments. Retrieved from [Link]
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Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Triazole Compounds Using Broth Microdilution
Introduction: The Critical Role of MIC in Triazole Antifungal Development and Surveillance
Triazole antifungals represent a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to the inhibition of fungal growth.[1][3][4] The increasing incidence of fungal infections, particularly in immunocompromised populations, coupled with the emergence of resistance, underscores the critical need for accurate and reproducible methods to assess the in vitro activity of novel and established triazole compounds.
The broth microdilution method is the internationally recognized reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] This value is a critical parameter in drug discovery and development, providing a quantitative measure of a compound's potency and spectrum of activity. Furthermore, MIC determination is indispensable in clinical settings for guiding therapeutic choices and in epidemiological surveillance to monitor resistance trends.[5][6][9][10]
These application notes provide a detailed, field-proven protocol for determining the MIC of triazole compounds against pathogenic yeasts, grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14]
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative technique that involves challenging a standardized fungal inoculum with serial twofold dilutions of the triazole compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple compounds and fungal strains. Following a specified incubation period, the plates are examined for visible fungal growth. The MIC is the lowest concentration of the triazole that results in a significant inhibition of growth compared to a drug-free control.
The causality behind this experimental design is straightforward: by exposing the fungus to a gradient of drug concentrations, we can pinpoint the precise concentration at which its proliferation is halted. This provides a nuanced understanding of the compound's efficacy beyond a simple "effective" or "ineffective" binary.
Core Experimental Workflow
The following diagram illustrates the overarching workflow for the broth microdilution MIC assay.
Caption: High-level overview of the key phases in determining the MIC of triazole compounds.
Detailed Protocols and Methodologies
PART 1: Preparation of Reagents and Fungal Inoculum
This initial phase is critical for the accuracy and reproducibility of the assay. Imprecise preparation can lead to erroneous MIC values.
1.1. Triazole Compound Stock Solution Preparation
-
Rationale: A high-concentration, accurate stock solution is the foundation for the subsequent serial dilutions. The choice of solvent is crucial to ensure the compound remains solubilized and does not precipitate during the assay.
-
Protocol:
-
Accurately weigh a precise amount of the triazole compound powder.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL or as solubility allows.[15] Ensure complete dissolution.
-
For a working stock solution, further dilute the primary stock in sterile distilled water or the test medium. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
1.2. Fungal Isolate and Culture Conditions
-
Rationale: The physiological state of the fungal cells can significantly impact their susceptibility to antifungal agents. Using fresh, actively growing cultures ensures a consistent and viable inoculum.
-
Protocol:
-
Streak the yeast isolate for single colonies on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate at 35-37°C for 24-48 hours to obtain well-isolated colonies.[16]
-
For each experiment, select 2-3 well-isolated colonies to inoculate a tube of sterile saline or broth.
-
1.3. Inoculum Preparation and Standardization
-
Rationale: A standardized inoculum density is paramount for inter-assay and inter-laboratory reproducibility. An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum may result in falsely low MICs.
-
Protocol:
-
Suspend the selected colonies in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer to achieve an optical density (OD) at 530 nm of 0.08 to 0.10. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this standardized suspension in the test medium (RPMI-1640) to achieve the final desired inoculum concentration in the microtiter plate wells. The final inoculum concentration should be between 0.5 x 10^3 and 2.5 x 10^3 CFU/mL.[17]
-
PART 2: Broth Microdilution Assay Procedure
2.1. Preparation of the Microtiter Plate
-
Rationale: The serial dilution creates a logarithmic concentration gradient of the triazole, which is essential for determining the MIC.
-
Protocol:
-
Use sterile, 96-well, flat-bottom microtiter plates.
-
Dispense 100 µL of RPMI-1640 medium into all wells except for the first column.[18]
-
Add 200 µL of the working triazole stock solution (at twice the highest desired final concentration) to the wells of the first column.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[18]
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no drug, no inoculum).[18]
-
2.2. Inoculation and Incubation
-
Protocol:
-
Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. Do not inoculate column 12.[19]
-
The final volume in each well will be 200 µL.
-
Seal the plates or place them in a container with a moistened paper towel to prevent evaporation during incubation.
-
Incubate the plates at 35°C for 24-48 hours.[20] The exact incubation time can vary depending on the fungal species and laboratory protocols.
-
PART 3: MIC Endpoint Determination and Interpretation
3.1. Reading the MIC
-
Rationale: For fungistatic agents like triazoles, the endpoint is not complete growth inhibition but a significant reduction in growth. Visual reading is the standard, but spectrophotometric reading can provide a more objective measure.
-
Visual Reading:
-
After incubation, view the plates from the bottom using a reading mirror.
-
The MIC is the lowest drug concentration that shows a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[17] This is often observed as a small, pinpoint button of growth at the bottom of the well.
-
-
Spectrophotometric Reading:
-
Measure the optical density (OD) of the wells at a suitable wavelength (e.g., 490 nm).
-
The MIC can be defined as the lowest drug concentration that reduces growth by ≥50% compared to the growth control.
-
3.2. The "Trailing" Phenomenon
-
Expert Insight: A common challenge with triazoles is the "trailing" effect, where a reduced but persistent level of growth is observed over a wide range of drug concentrations. This can make the visual determination of a 50% reduction in growth subjective.[17] Consistent training and the use of reference photographs are crucial for standardizing endpoint reading within a laboratory.
Self-Validating System: Integrated Quality Control
A robust MIC assay is a self-validating system. This is achieved through the mandatory inclusion of quality control (QC) strains with well-established and expected MIC ranges.
QC Strains and Expected Ranges
-
Rationale: QC strains serve as a biological control to ensure the integrity of the reagents, the accuracy of the procedure, and the consistency of the readings. If the MIC for the QC strain falls outside the accepted range, the results for the test isolates are considered invalid.
-
Recommended QC Strains for Yeasts:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
-
Protocol: Include the QC strains on each plate or with each batch of tests. The obtained MIC values for these strains must fall within the ranges published by CLSI or EUCAST.[11][16]
| QC Strain | Antifungal Agent | CLSI Published MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Fluconazole | 2 - 8 |
| Voriconazole | 0.015 - 0.12 | |
| C. krusei ATCC 6258 | Fluconazole | 16 - 128 |
| Voriconazole | 0.06 - 0.5 | |
| Table based on CLSI M60 document. Ranges may be updated; always refer to the latest CLSI or EUCAST documentation.[11] |
Interpreting MIC Data: Susceptible, Intermediate, or Resistant
The numerical MIC value is interpreted qualitatively as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to established clinical breakpoints.[7][21][22]
-
Susceptible (S): The infection is likely to respond to standard doses of the antifungal agent.
-
Intermediate (I): The clinical outcome may be uncertain. The infection may respond if the drug concentrates at the site of infection or if a higher dose can be used.
-
Resistant (R): The antifungal agent is unlikely to be effective, and alternative therapies should be considered.
The process of interpretation is visualized in the following diagram:
Caption: Decision-making process for categorizing an isolate based on its MIC value.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Corrective Action(s) |
| No growth in control well | Inoculum viability issue; Inactive growth medium | Use a fresh culture; Check the expiration date and preparation of the medium. |
| QC strain MIC out of range | Procedural error (e.g., incorrect inoculum density, dilution error); Reagent issue (e.g., degraded drug, incorrect medium) | Review all procedural steps; Prepare fresh reagents and repeat the assay. |
| Contamination in wells | Poor aseptic technique | Ensure all steps are performed in a sterile environment (e.g., biosafety cabinet). |
| "Skipped" wells (growth at higher concentration, no growth at lower) | Pipetting error; Contamination | Repeat the assay with careful attention to pipetting technique. If persistent, consider heteroresistance. |
References
- Title: Triazole antifungals | Research Starters Source: EBSCO URL
- Title: Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST)
- Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL
- Title: M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts Source: CLSI URL
- Title: Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips Source: CDC URL
- Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance Source: NIH URL
- Title: CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E Source: CLSI URL
- Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent Source: PubMed Central URL
- Title: M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts Source: CLSI URL
- Title: Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing Source: Scholars @ UT Health San Antonio URL
- Title: Fungi (AFST)
- Title: EUCAST Antifungal Resistance Testing Source: EUCAST URL
- Title: Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing.
- Title: EUCAST breakpoints for antifungals Source: PubMed URL
- Title: DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC)
- Source: drugs.
- Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab URL
- Title: Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole Source: PubMed Central URL
- Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: NIH URL
- Title: How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?
- Title: Antimicrobial susceptibility testing (Broth microdilution method)
- Title: Interpretation of MICs in Antibiotic Susceptibility Testing Source: Dick White Referrals URL
- Title: Microbiology guide to interpreting minimum inhibitory concentration (MIC)
- Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)
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- 22. idexx.dk [idexx.dk]
Application Notes and Protocols: DPPH Radical Scavenging Assay for Triazole Derivatives
Introduction: The Imperative for Antioxidant Profiling in Drug Discovery
In the landscape of modern drug development, the mitigation of oxidative stress is a pivotal therapeutic strategy. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Synthetic heterocyclic compounds, particularly 1,2,4-triazole derivatives, have garnered significant interest for their broad spectrum of biological activities, including their potential as potent antioxidant agents.[1][2][3] Therefore, the accurate and efficient evaluation of the antioxidant capacity of novel triazole derivatives is a critical step in their development as therapeutic candidates.
This guide provides a detailed protocol and technical insights for determining the antioxidant activity of triazole derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely favored for its simplicity, speed, and reliability, making it an excellent choice for high-throughput screening of synthetic compounds.[4][5]
Principle of the DPPH Assay: A Mechanistic Overview
The DPPH assay is a colorimetric method based on the ability of an antioxidant compound to scavenge the stable DPPH free radical.[6][7] DPPH is a stable radical due to the delocalization of its spare electron across the entire molecule, which prevents dimerization.[6] This delocalization gives the DPPH radical a deep violet color in solution, with a characteristic strong absorbance at approximately 517 nm.[4][6]
When an antioxidant, such as a triazole derivative (denoted as Ar-OH), is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process neutralizes the free radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine).[8] This reduction is accompanied by a stoichiometric loss of the violet color, transitioning to a pale yellow.[4] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant compound.[4]
The primary mechanisms by which antioxidants scavenge the DPPH radical are:
-
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical.[5]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the DPPH radical, followed by the transfer of a proton.[5]
The dominant mechanism can be influenced by the structure of the antioxidant, the solvent, and the pH of the reaction medium.[5] For many phenolic-like compounds, including certain triazole derivatives, the HAT mechanism is prevalent.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations simultaneously.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), molecular weight 394.32 g/mol
-
Triazole derivatives (test compounds)
-
Positive Control: Ascorbic acid, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), or Butylated Hydroxytoluene (BHT)
-
Solvent: Methanol (ACS grade) or Ethanol (99.5%). Ensure the solvent is of high purity as impurities can interfere with the assay. Methanol is commonly used, but ethanol is a less toxic alternative.[6]
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes and multichannel pipette
-
Volumetric flasks and other standard laboratory glassware
-
Ultrasonic cleaner (optional, but recommended for dissolving DPPH)[10]
Preparation of Solutions
Causality behind choices: The concentrations of DPPH and the test compounds are critical. The DPPH concentration should yield an initial absorbance in the linear range of the spectrophotometer (typically 0.8 to 1.2) to ensure accurate measurements.[6] A stock solution of the triazole derivatives at a high concentration allows for serial dilutions to determine the IC50 value.
-
DPPH Stock Solution (0.5 mM):
-
Accurately weigh 19.7 mg of DPPH powder.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with methanol. Sonication can aid in complete dissolution.[10]
-
Wrap the flask in aluminum foil and store it at 4°C in the dark. This solution is light-sensitive and should be prepared fresh daily for optimal results.[6][7]
-
-
DPPH Working Solution (e.g., 0.1 mM or 40 µg/mL):
-
Dilute the DPPH stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6] The exact dilution factor may need to be optimized in your specific spectrophotometer. For example, to make a 0.1 mM solution, dilute 20 mL of the 0.5 mM stock solution to 100 mL with methanol.
-
-
Triazole Derivative Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh the triazole derivative.
-
Dissolve it in a suitable solvent to prepare a stock solution of known concentration. The choice of solvent is critical for triazole derivatives, which can have variable solubility.[11][12] Dimethyl sulfoxide (DMSO) is often a good initial choice, but the final concentration of DMSO in the assay well should be kept low (typically <1%) to avoid solvent effects.
-
From this stock solution, prepare a series of dilutions at different concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) using the same solvent.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid or Trolox):
-
Prepare a stock solution of the positive control in the same manner as the triazole derivatives.
-
Prepare a series of dilutions similar to the test compounds.
-
Assay Procedure
Trustworthiness of the protocol: This procedure includes controls to ensure the validity of the results. The blank control corrects for the absorbance of the test compound itself, and the negative control represents the maximum absorbance of the DPPH radical without any antioxidant.
-
Plate Layout: Design the plate layout to include blanks, a negative control, the positive control series, and the triazole derivative series, all performed in triplicate.
-
Sample Addition: Add 100 µL of each concentration of the triazole derivative dilutions and the positive control dilutions to their assigned wells.
-
Blank Preparation: For each sample concentration, prepare a blank by adding 100 µL of the sample dilution to a well and 100 µL of methanol (without DPPH). This will account for any intrinsic color of the test compounds.
-
Negative Control: Add 100 µL of the solvent used for dilutions (e.g., methanol or DMSO diluted in methanol) to the negative control wells.
-
Initiate the Reaction: Add 100 µL of the DPPH working solution to all wells except the blanks.
-
Incubation: Mix the plate gently and incubate it in the dark at room temperature for 30 minutes.[4][10] The incubation time is a critical parameter and should be consistent across all experiments.
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[4]
Workflow Diagram
Sources
- 1. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. japsonline.com [japsonline.com]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
molecular docking studies of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with target enzymes.
An Application Guide to In Silico Pharmacology: Molecular Docking of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the novel compound this compound. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] This guide offers a detailed, step-by-step protocol for investigating the interaction of this specific triazole derivative with a therapeutically relevant target enzyme. We move beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring a robust and reproducible computational workflow. The protocols outlined herein utilize widely accessible, open-source software to facilitate adoption and validation, covering everything from target selection and preparation to the critical analysis and validation of docking results.
Introduction: The Rationale for Molecular Docking
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3][4] In the early stages of drug discovery, this technique is invaluable for screening virtual libraries of compounds against a specific protein target, helping to identify promising candidates and significantly reducing the time and cost associated with laboratory screening.[5][6]
The subject of this guide, this compound, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological profiles.[1][7] Triazole derivatives have been successfully developed as inhibitors for various enzymes, including aromatase and tubulin in cancer therapy.[8] By simulating the interaction between our compound and a selected target, we can generate hypotheses about its mechanism of action, identify key molecular interactions driving its binding, and predict its potential efficacy as a therapeutic agent.[9]
This guide will use Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target, as an exemplary enzyme for the docking protocol.
Pre-Docking Phase: Essential Preparations and Strategy
A successful docking experiment is predicated on meticulous preparation of both the receptor and the ligand. The principle of "garbage in, garbage out" is particularly resonant in computational studies; therefore, careful attention to structural detail is paramount.
Target Enzyme Selection and Retrieval
Expert Rationale: The choice of a target is dictated by the therapeutic area of interest. Given the known anticancer properties of many triazole derivatives, EGFR is a logical choice.[9] We must begin with a high-resolution, experimentally determined 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for such structures. For this protocol, we will use the PDB entry 1M17 , which represents the kinase domain of human EGFR in complex with a known inhibitor. The presence of a co-crystallized ligand is highly advantageous, as its location defines the active site and provides a reference for validating our docking protocol.
Required Software
This protocol emphasizes the use of freely available and widely adopted software to ensure reproducibility.
| Software | Purpose | Website |
| UCSF ChimeraX | Molecular visualization, protein and ligand preparation. | |
| AutoDock Suite | Includes AutoDock Vina for docking and AutoDock Tools (ADT) for file preparation. | |
| Open Babel | A chemical toolbox for converting file formats. |
Experimental Protocols: A Step-by-Step Workflow
The following protocols provide a detailed methodology for preparing molecules, executing the docking simulation, and validating the results.
Protocol 1: Target Protein Preparation (Receptor)
Objective: To clean the raw PDB structure, add necessary atoms, and assign charges to make it suitable for docking.
-
Load Structure: Open UCSF ChimeraX and fetch the PDB structure using the command: open 1M17.
-
Remove Extraneous Molecules: The crystal structure contains water molecules, ions, and the original ligand, which must be removed.[10][11]
-
Command: delete ~protein (This deletes everything that is not part of the protein chain).
-
-
Add Hydrogens: PDB files typically lack hydrogen atoms. Adding them is crucial for accurate charge calculation and identifying hydrogen bonds.[11][12]
-
Command: add H
-
-
Add Charges: Assign partial atomic charges. The AMBER ff14SB force field is a standard choice for proteins.
-
Command: addcharge amber ff14SB
-
-
Save Prepared Receptor: Save the cleaned receptor in a format that preserves the added hydrogens and charges. The Mol2 format is suitable for this intermediate step. The final format for AutoDock Vina is PDBQT.
-
Use AutoDock Tools (ADT) to open the saved PDB file.
-
Go to Grid -> Macromolecule -> Choose. Select the protein and save it as a .pdbqt file. This step assigns specific atom types and charges required by AutoDock.
-
Protocol 2: Ligand Preparation
Objective: To convert the 2D structure of this compound into a 3D, energy-minimized, and correctly charged format for docking.
-
Obtain 2D Structure: Draw the compound in a chemical drawing tool like ChemDraw or MarvinSketch and save it as a MOL file. The structure can also be obtained from databases like PubChem if available.
-
Convert to 3D: Use Open Babel or UCSF ChimeraX to generate 3D coordinates from the 2D structure.
-
Energy Minimization: The initial 3D structure is not in its lowest energy state. Minimization ensures correct bond lengths and angles.[11]
-
In ChimeraX, open the 3D structure.
-
Command: minimize
-
-
Assign Charges: For small molecules, Gasteiger charges are commonly used.[13]
-
This step is handled within AutoDock Tools (ADT).
-
-
Prepare for Docking (PDBQT format):
-
Open the 3D structure of the ligand in ADT.
-
Go to Ligand -> Input -> Choose. Select the ligand.
-
ADT will automatically detect the "root" of the molecule and the rotatable bonds. The number of rotatable bonds determines the ligand's flexibility during docking.[13]
-
Go to Ligand -> Output -> Save as PDBQT.
-
Protocol 3: Docking Execution with AutoDock Vina
Objective: To define the binding site and run the docking simulation.
-
Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube that defines the search space for the ligand on the protein surface.[12]
-
Rationale: To ensure an efficient and relevant search, the grid box should encompass the entire active site. We use the co-crystallized ligand from the original PDB file (1M17) as a guide.
-
In ADT, with the prepared protein loaded, go to Grid -> Grid Box.
-
Adjust the center and dimensions of the box to fully enclose the region where the original inhibitor was bound. Note the coordinates of the center and the dimensions (in x, y, z).
-
-
Create Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters. Create a file named conf.txt with the following content:
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log docking_log.txt
Post-Docking Phase: Analysis and Validation
Analyzing the results correctly is as important as the docking itself. It involves both quantitative assessment and qualitative visual inspection.[14]
Interpreting the Docking Output
AutoDock Vina provides a ranked list of binding poses (conformations) for the ligand, along with their predicted binding affinities.
-
Binding Affinity (ΔG): This value, reported in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[14]
-
Inhibition Constant (Ki): This can be estimated from the binding affinity and provides a prediction of the concentration required to inhibit the enzyme.
-
Binding Poses: Vina outputs multiple possible binding modes. The top-ranked pose (most negative binding affinity) is typically the primary focus of analysis.
Table 1: Hypothetical Docking Results Summary
| Metric | Value | Interpretation |
| Binding Affinity | -9.8 kcal/mol | Indicates strong predicted binding to the active site. |
| Predicted Ki | 150 nM | Suggests potent inhibition at a nanomolar concentration. |
| Key Interacting Residues | MET769, LYS721, ASP831 | Highlights the specific amino acids forming crucial bonds. |
| Interaction Types | Hydrogen Bond, Hydrophobic | Describes the nature of the forces stabilizing the complex. |
Protocol 4: Visual Analysis of Interactions
Objective: To visually inspect the docked pose and identify the specific molecular interactions between the ligand and the protein.
-
Load Complex: Open the receptor PDBQT file (protein.pdbqt) and the docking results file (docking_results.pdbqt) in UCSF ChimeraX or PyMOL.
-
Focus on the Binding Site: Center the view on the top-ranked ligand pose within the active site.
-
Identify Hydrogen Bonds: Use the software's tools to find and display hydrogen bonds between the ligand and protein residues. These are critical for binding specificity and affinity.[14]
-
Analyze Hydrophobic Interactions: Observe which parts of the ligand are buried in non-polar pockets of the active site. The bromophenyl group of our ligand is likely to participate in such interactions.
-
Generate 2D Interaction Diagram: Many programs, like Discovery Studio Visualizer or the Proteins.plus web server, can generate 2D diagrams that clearly map all interactions.[15][16]
Protocol 5: Docking Protocol Validation
Objective: To ensure the trustworthiness of the docking protocol by confirming its ability to reproduce a known binding mode. This is a critical self-validating step.[17]
-
Extract the Native Ligand: From the original PDB file (1M17), save the coordinates of the co-crystallized inhibitor into a separate file.
-
Prepare the Native Ligand: Process this native ligand through the exact steps of Protocol 2 .
-
Redock the Native Ligand: Use the exact settings from Protocol 3 (same protein preparation, same grid box) to dock the native ligand back into its own receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[18]
-
Assess Validity: An RMSD value of ≤ 2.0 Å is considered a successful validation.[17][19] It demonstrates that the chosen docking parameters are capable of accurately reproducing a known experimental result, thus lending confidence to the predictions made for the new compound.
Visualization of Workflows and Pathways
Diagrams are essential for communicating complex processes. The following are generated using Graphviz to illustrate the workflow and a relevant biological pathway.
Caption: A generalized workflow for molecular docking studies.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
This application guide provides a robust framework for conducting molecular docking studies on this compound. By adhering to these detailed protocols, researchers can generate reliable and reproducible in silico data to guide further experimental validation. The emphasis on protocol validation through redocking is a critical step that builds confidence in the predictive power of the computational model. The insights gained from these studies—identifying potential targets, predicting binding affinities, and elucidating key molecular interactions—are instrumental in accelerating the journey from a promising compound to a potential therapeutic lead.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
CD ComputaBio. Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol? ResearchGate. [Link]
-
CD ComputaBio. Molecular Docking Software. CD ComputaBio. [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]
-
The Scripps Research Institute. AutoDock. [Link]
-
Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
-
University of Massachusetts Amherst. Session 4: Introduction to in silico docking. [Link]
-
Cal-Tek. (2024). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
IJRPR. (2023). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. IJRPR. [Link]
-
Anderson, A. C., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
-
Pharmacia. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
-
International Journal of Chemico-Biological Research in Pharmaceutical Sciences. (2014). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]
-
ResearchGate. Commercially available compounds bearing 1,2,4‐triazole nucleus. ResearchGate. [Link]
-
MDPI. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives. International Journal of Molecular Sciences. [Link]
-
Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules. [Link]
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PubMed. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics. [Link]
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National Institutes of Health. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
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MDPI. (2022). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA). Molecules. [Link]
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ResearchGate. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[10][14][18] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Istanbul University Press. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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National Institutes of Health. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors. Heliyon. [Link]
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Application Notes and Protocols for the Evaluation of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the development and evaluation of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol as a potent corrosion inhibitor, particularly for mild steel in acidic environments. This guide delves into the inhibitor's mechanism of action, provides detailed, step-by-step protocols for its electrochemical and surface analysis evaluation, and offers insights into the interpretation of the resulting data. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Advanced Corrosion Inhibitors
Corrosion is a pervasive electrochemical process that leads to the degradation of metallic materials, resulting in significant economic losses and safety concerns across various industries.[1] Mild steel, while widely used due to its mechanical properties and low cost, is particularly susceptible to corrosion in acidic media, such as those used in industrial cleaning, descaling, and oil and gas exploration.
The use of organic corrosion inhibitors is a primary strategy for mitigating corrosion.[2] An effective inhibitor adsorbs onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Triazole derivatives are a class of heterocyclic compounds that have garnered significant attention as highly effective corrosion inhibitors.[1][3] Their efficacy stems from the presence of multiple heteroatoms (nitrogen and, in many cases, sulfur) and π-electrons in their aromatic rings, which serve as active centers for adsorption onto the metal surface.[1][4]
This application note focuses on This compound (hereafter referred to as ABT). The unique molecular structure of ABT suggests a high potential for corrosion inhibition through a multifaceted adsorption mechanism, making it a compelling candidate for advanced corrosion protection applications.
Molecular Structure and Proposed Inhibition Mechanism
The efficacy of ABT as a corrosion inhibitor is rooted in its molecular architecture. Several functional groups contribute to its ability to form a stable, protective film on the metal surface.
-
1,2,4-Triazole Ring: The three nitrogen atoms in the heterocyclic ring possess lone pairs of electrons, making them excellent coordination sites for binding with vacant d-orbitals of iron atoms on the steel surface.
-
Thiol Group (-SH): The sulfur atom is a soft base and exhibits a strong affinity for metal surfaces, providing an additional, robust anchoring point for chemisorption.
-
Bromophenyl Group: The aromatic ring contributes delocalized π-electrons, which can interact with the metal surface. The electron-withdrawing nature of the bromine atom modulates the electron density of the ring system, influencing the adsorption process.
-
Allyl Group: The double bond in the allyl group provides an additional source of π-electrons, further enhancing the molecule's ability to adsorb onto the metal.
The inhibition mechanism is primarily based on the adsorption of ABT molecules at the metal/solution interface, which blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This adsorption can occur through two main processes:
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involves the sharing of electrons or coordinate covalent bond formation between the inhibitor's heteroatoms and the vacant d-orbitals of the iron atoms, resulting in a more stable and durable protective film.[2][5][6]
Caption: Adsorption mechanism of ABT on a metal surface.
Representative Synthesis Protocol
While various synthetic routes exist for 1,2,4-triazole-3-thiols, a common and effective method involves the cyclization of a thiosemicarbazide precursor.[7][8][9] The following is a representative protocol for the synthesis of the core triazole structure, which would be followed by allylation.
Caption: Representative workflow for the synthesis of ABT.
Protocol:
-
Thiosemicarbazide Synthesis: Equimolar amounts of 4-bromobenzoyl hydrazide and allyl isothiocyanate are refluxed in absolute ethanol for several hours. Upon cooling, the resulting 1-allyl-4-(4-bromobenzoyl)thiosemicarbazide intermediate precipitates and is collected by filtration.
-
Cyclization: The dried intermediate is then refluxed in an aqueous solution of sodium hydroxide (e.g., 2 M). The alkaline conditions facilitate the intramolecular cyclization and dehydration.
-
Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to a pH of ~5-6. The precipitated solid, which is the final ABT product, is filtered, washed with distilled water, and purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure of the synthesized ABT should be confirmed using standard analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Experimental Evaluation: Protocols and Procedures
To validate the efficacy of ABT as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is required. These methods provide quantitative data on inhibition efficiency and qualitative evidence of surface protection.
Materials and Preparation
-
Working Electrode (WE): Mild steel coupons with a representative composition (e.g., >98% Fe, with traces of C, Mn, P, S, Si) are used. For electrochemical tests, a small area (e.g., 1 cm²) is exposed.
-
Surface Preparation (Critical for Reproducibility):
-
Mechanically grind the WE surface with successively finer grades of silicon carbide (SiC) abrasive paper (e.g., from 400 down to 1200 grit).
-
Polish the surface with a fine diamond paste (e.g., 1 µm) to achieve a mirror finish.
-
Degrease the coupon by sonicating in acetone or ethanol.
-
Rinse thoroughly with deionized water and dry immediately before use.
-
-
Corrosive Medium: Prepare a 1.0 M HCl or 0.5 M H₂SO₄ solution by diluting concentrated acid with deionized water.
-
Inhibitor Solutions: Prepare a stock solution of ABT (e.g., 10 mM) in the corrosive medium. A series of test solutions with varying concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM) are then prepared by serial dilution.
Electrochemical Evaluation Workflow
Electrochemical measurements are performed using a standard three-electrode cell connected to a potentiostat. The cell consists of the mild steel coupon as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[10]
Caption: Standard workflow for electrochemical testing.
A. Potentiodynamic Polarization (PDP)
-
Purpose: To determine the kinetic parameters of the corrosion process and to classify the inhibitor's mode of action (anodic, cathodic, or mixed-type).[11][12][13]
-
Protocol:
-
Immerse the three-electrode setup in the test solution (with and without ABT) and allow the system to stabilize at its Open Circuit Potential (OCP) for 30-60 minutes.
-
Apply a potential scan from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).
-
Plot the resulting current density (log i) versus the applied potential (E).
-
-
Data Analysis:
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the following equation:
ngcontent-ng-c1311558766="" class="ng-star-inserted">
IE% = [(i°corr - icorr) / i°corr] x 100 Where i°corr is the corrosion current density in the blank solution and icorr is the corrosion current density in the presence of the inhibitor.
-
A significant shift in Ecorr (>85 mV) indicates either anodic or cathodic control. A smaller shift suggests a mixed-type inhibitor.[13]
-
B. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To investigate the properties of the inhibitor film at the metal-solution interface without significantly disturbing the system.[14][15][16]
-
Protocol:
-
After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
-
Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and Phase Angle vs. log frequency) formats.
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates better corrosion resistance.
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for Rct and the double-layer capacitance (Cdl).[15][17]
-
Calculate the Inhibition Efficiency (IE%) using the Rct values:
IE% = [(Rct - R°ct) / Rct] x 100 Where Rct is the charge transfer resistance with the inhibitor and R°ct is the charge transfer resistance in the blank solution.
-
Surface Analysis Techniques
These techniques provide visual confirmation of the protective film's formation and its effect on the metal surface.[10][18][19]
-
Scanning Electron Microscopy (SEM):
-
Protocol: Immerse mild steel coupons in the blank and inhibitor-containing solutions for an extended period (e.g., 24 hours). After immersion, gently rinse the coupons, dry them, and examine their surface morphology under an SEM.
-
Expected Result: The coupon from the blank solution will show a rough, pitted, and damaged surface characteristic of severe corrosion. The coupon protected by ABT will exhibit a much smoother and largely undamaged surface.
-
-
Atomic Force Microscopy (AFM):
-
Protocol: Prepare and immerse coupons as described for SEM. Analyze the surface topography using an AFM.
-
Expected Result: AFM provides quantitative data on surface roughness. The average roughness of the ABT-protected surface will be significantly lower than that of the coupon from the uninhibited solution.[20]
-
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with ABT
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
|---|---|---|---|---|---|
| Blank | -475 | 1150 | 95 | -120 | - |
| 0.1 | -468 | 230 | 90 | -115 | 80.0 |
| 0.5 | -460 | 92 | 88 | -112 | 92.0 |
| 1.0 | -455 | 55 | 85 | -110 | 95.2 |
-
Interpretation: A progressive decrease in icorr and a slight positive shift in Ecorr with increasing ABT concentration indicate that ABT acts as an effective mixed-type inhibitor, retarding both anodic and cathodic reactions.
Table 2: EIS Data for Mild Steel in 1 M HCl with ABT
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% |
|---|---|---|---|
| Blank | 55 | 150 | - |
| 0.1 | 280 | 65 | 80.4 |
| 0.5 | 750 | 40 | 92.7 |
| 1.0 | 1250 | 28 | 95.6 |
-
Interpretation: The significant increase in Rct and decrease in Cdl with increasing ABT concentration confirm the formation of an adsorptive protective film on the steel surface. The decreasing Cdl value is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant).
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound (ABT) as a corrosion inhibitor. Through a synergistic approach combining electrochemical measurements and surface analysis, researchers can quantitatively determine its inhibition efficiency and qualitatively understand its protective mechanism. The molecular structure of ABT, with its multiple active centers, makes it a highly promising candidate for protecting mild steel in aggressive acidic environments. Following these standardized protocols will ensure the generation of reliable, reproducible, and scientifically sound data, accelerating the development of next-generation corrosion protection technologies.
References
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). National Center for Biotechnology Information. [Link]
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Metal corrosion inhibition by triazoles: A review. (2022). De Gruyter. [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). PLOS ONE. [Link]
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Surface Characterization Techniques in Corrosion Inhibition Research. (2016). ResearchGate. [Link]
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Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022). Taylor & Francis Online. [Link]
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Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). Association for Materials Protection and Performance. [Link]
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Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2021). MDPI. [Link]
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Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). OnePetro. [Link]
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An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). Sciprofiles. [Link]
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Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022). Semantic Scholar. [Link]
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Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]
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Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023). Research Square. [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Publishing. [Link]
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Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023). Preprints.org. [Link]
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Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. (n.d.). ResearchGate. [Link]
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Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2009). ASTM International. [Link]
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Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis. (2023). ResearchGate. [Link]
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Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. [Link]
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Inhibition efficiency (%) from potentiodynamic polarization test and value of ndl from EIS. (n.d.). ResearchGate. [Link]
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Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2024). ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2007). PubMed. [Link]
-
On the inhibition of mild steel corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. (2010). ResearchGate. [Link]
-
Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. (2015). ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). PubMed. [Link]
-
Corrosion inhibitive property of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol for mild steel corrosion in 10M hydrochloric acid. (2011). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). DergiPark. [Link]
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Application Notes and Protocols for the In Vivo Formulation of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the formulation of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, a novel investigational compound, for in vivo studies. Recognizing the inherent challenges associated with poorly soluble molecules, this document outlines systematic strategies and detailed protocols to develop stable and bioavailable parenteral formulations. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are designed to guide researchers in selecting appropriate excipients and techniques to achieve optimal drug exposure in preclinical models. We delve into the rationale behind formulation choices, emphasizing the critical interplay between the compound's physicochemical properties and the selection of solubilization technologies. This guide also provides protocols for formulation preparation, characterization, and stability assessment, ensuring the generation of reliable and reproducible in vivo data.
Introduction: The Formulation Hurdle for Triazole-Thiol Derivatives
A significant portion of new chemical entities (NCEs), including many heterocyclic compounds like 1,2,4-triazole derivatives, exhibit poor aqueous solubility.[1][2] This characteristic poses a substantial challenge for in vivo evaluation, as it can lead to low and erratic bioavailability, complicating the establishment of a clear dose-response relationship for efficacy and toxicity assessments.[1][3] The title compound, this compound, is anticipated to be lipophilic due to its aromatic and alkyl moieties, suggesting that it will likely require enabling formulation strategies for parenteral administration.
The presence of a thiol group introduces an additional layer of complexity. Thiol-containing compounds are susceptible to oxidation, which can lead to the formation of disulfides and other degradation products, thereby affecting the stability and potency of the formulation.[4][5] The stability of thiols is often pH-dependent, with increased degradation observed at neutral or alkaline pH.[6] Therefore, the formulation strategy must not only address the solubility challenge but also ensure the chemical stability of the thiol moiety throughout the preparation, storage, and in vivo administration phases.
This document provides a structured approach to formulating this compound, focusing on scientifically sound and experimentally validated methodologies.
Preformulation Assessment: Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy. While specific experimental data for this exact molecule is not publicly available, its structural components suggest several key characteristics that will influence formulation design.
Key Predicted Physicochemical Properties:
| Property | Predicted Characteristic | Implication for Formulation |
| Aqueous Solubility | Poor | Will require solubility enhancement techniques. Direct administration in simple aqueous vehicles is unlikely to achieve desired concentrations. |
| LogP | High | Indicates lipophilicity, favoring solubilization in organic co-solvents or lipid-based systems. |
| pKa | The triazole ring and thiol group will have specific pKa values. | The ionization state of the molecule will be pH-dependent, influencing solubility and stability. The thiol group's potential for oxidation increases at higher pH. |
| Chemical Stability | The thiol group is susceptible to oxidation. | Formulation pH should be controlled, and the inclusion of antioxidants may be necessary. Storage conditions must be carefully considered. |
| Melting Point | Likely a crystalline solid with a defined melting point.[7][8][9] | This will influence the energy required for dissolution in the chosen vehicle. |
Toxicity Considerations: Derivatives of 1,2,4-triazole have a wide range of biological activities and toxicological profiles.[10][11][12][13] While some have been developed as pharmaceuticals, others can exhibit toxicity. Preliminary in silico and in vitro toxicity assessments are crucial. The choice of excipients must also be guided by their established safety profiles for the intended route of administration.[14][15]
Strategic Formulation Approaches
Based on the predicted properties of a poorly soluble, oxidatively sensitive compound, several formulation strategies can be employed. The choice will depend on the required dose, the route of administration, and the animal model.
Workflow for Formulation Strategy Selection:
Caption: Formulation strategy selection workflow.
This guide will detail protocols for two of the most common and effective approaches for preclinical in vivo studies: co-solvent systems and cyclodextrin-based formulations.
Detailed Application Protocols
Disclaimer: These protocols are starting points and must be optimized for the specific concentration of this compound required for your study. All preparations should be performed in a sterile environment (e.g., a laminar flow hood) using sterile, injectable-grade reagents.
Protocol 1: Co-solvent Formulation
This approach utilizes a blend of water-miscible organic solvents to dissolve the compound, which is then diluted with an aqueous vehicle.[1]
Rationale: Co-solvent systems are often the quickest method for achieving solubility for many poorly soluble compounds and are suitable for initial efficacy and toxicity screening.[3] The selection of co-solvents is critical to ensure biocompatibility and minimize vehicle-induced side effects.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Polysorbate 80 (Tween® 80), sterile, injectable grade
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
Equipment:
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and filters (0.22 µm)
Step-by-Step Methodology:
-
Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component to achieve the desired final concentration and dosing volume. A common starting formulation is a 10/40/50 blend of DMSO/PEG 400/Saline. For compounds with very poor solubility, the ratio may need to be adjusted, for example, to 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline.[1]
-
Initial Dissolution:
-
In a sterile vial, accurately weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care must be taken to avoid degradation.
-
-
Sequential Addition of Excipients:
-
Add the PEG 400 to the DMSO solution and vortex until the mixture is homogeneous.
-
If using a surfactant, add the Tween 80 and vortex thoroughly.
-
-
Aqueous Dilution:
-
Slowly add the sterile saline or PBS to the organic solution while continuously vortexing. This slow addition is critical to prevent precipitation of the compound.
-
-
Final Observation and Sterilization:
-
The final formulation should be a clear, particle-free solution. Visually inspect against a light and dark background.
-
If sterile filtration is required, pass the solution through a 0.22 µm syringe filter compatible with the solvent mixture (e.g., a PTFE filter for organic solvent-containing solutions).
-
-
Vehicle Control: Prepare a vehicle-only solution following the same procedure but without the active compound. This is essential for the control group in your in vivo study to account for any effects of the vehicle itself.
Example Co-Solvent Formulations:
| Component | Formulation A (Standard) | Formulation B (Enhanced Solubility) |
| DMSO | 10% | 10% |
| PEG 400 | 40% | 40% |
| Tween® 80 | - | 5% |
| 0.9% Saline | 50% | 45% |
| Total Volume | 100% | 100% |
Protocol 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively increasing their aqueous solubility and stability.[3][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its favorable safety profile.
Rationale: This method is particularly advantageous for compounds that are susceptible to degradation, as the cyclodextrin cavity can offer a protective environment.[16] It can also lead to a formulation with a lower percentage of organic co-solvents.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade
-
Water for Injection (WFI)
-
pH adjusting agents (e.g., sterile 0.1 N HCl or 0.1 N NaOH)
Equipment:
-
Sterile vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Vortex mixer
-
Lyophilizer (optional, for creating a solid powder for reconstitution)
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution:
-
In a sterile vial, dissolve the required amount of HP-β-CD in WFI. A common starting concentration is 20-40% (w/v).
-
Stir the solution until the HP-β-CD is fully dissolved.
-
-
Complexation:
-
Slowly add the this compound powder to the stirring cyclodextrin solution.
-
Allow the mixture to stir for several hours (e.g., 12-24 hours) at room temperature to facilitate the formation of the inclusion complex. The vial should be sealed to prevent contamination.
-
-
pH Adjustment and Clarity:
-
After the complexation period, visually inspect the solution for clarity. If undissolved particles remain, the capacity of the cyclodextrin may have been exceeded.
-
Measure the pH of the solution. Due to the thiol group's stability at acidic pH, consider adjusting the pH to a range of 4.0-6.0 using sterile HCl or NaOH.[6]
-
-
Final Volume and Sterilization:
-
Adjust the final volume with WFI if necessary.
-
Sterilize the final solution by filtering through a 0.22 µm PVDF or PES syringe filter.
-
-
Lyophilization (Optional):
-
For long-term stability or to create a solid dosage form for reconstitution, the solution can be lyophilized.[16] This involves freeze-drying the solution to produce a powder that can be reconstituted with sterile water or saline before injection.
-
Workflow for Cyclodextrin Formulation Development:
Caption: Step-wise workflow for cyclodextrin formulation.
Formulation Characterization and Stability
Once a clear formulation is achieved, it must be characterized to ensure it is suitable for in vivo use.
Essential Characterization Tests:
| Test | Purpose | Method |
| Appearance | To check for clarity, color, and absence of particulate matter. | Visual inspection against light and dark backgrounds. |
| pH | To ensure the pH is within a physiologically acceptable and stable range for the compound. | Calibrated pH meter. |
| Drug Concentration | To confirm the final concentration of the active compound. | HPLC-UV or LC-MS/MS. |
| Osmolality | To assess the tonicity of the formulation and predict potential for injection site irritation. | Osmometer. |
| Endotoxin Levels | To ensure the formulation is free from pyrogenic substances. | Limulus Amebocyte Lysate (LAL) test.[15] |
Stability Assessment:
The stability of the final formulation should be assessed under the intended storage conditions.
-
Short-Term Stability: Store the formulation at room temperature and at 2-8°C. Analyze for drug concentration and appearance at various time points (e.g., 0, 4, 8, and 24 hours) to determine its suitability for use within a typical experimental day.
-
Freeze-Thaw Stability: If the formulation is to be stored frozen, assess its stability after at least three freeze-thaw cycles.
-
Oxidative Stability: Due to the thiol group, specific attention should be paid to the formation of the corresponding disulfide dimer or other oxidative degradants. An HPLC method capable of separating the parent compound from its potential degradants is essential. The inclusion of antioxidants such as L-cysteine or thioglycolic acid could be considered, but their compatibility and potential biological effects must be evaluated.[4][17][18]
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that addresses its inherent poor solubility and the potential instability of the thiol group. By systematically applying the principles and protocols outlined in this guide—from preformulation assessment to the selection of a suitable solubilization strategy and rigorous characterization—researchers can develop robust parenteral formulations. The co-solvent and cyclodextrin-based approaches presented here offer reliable starting points for achieving consistent and adequate drug exposure in preclinical models, thereby enabling the generation of high-quality, reproducible data essential for advancing drug development programs.
References
-
Hotsuliak, M. M., et al. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Biointerface Research in Applied Chemistry, 13(4), 342. Retrieved from [Link]
- Google Patents. (2014). Parenteral formulation of triazole antifungal agent and method for preparation thereof. (WO2014191080A1).
-
Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. Retrieved from [Link]
-
van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295. Retrieved from [Link]
-
ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 359. Retrieved from [Link]
-
Sires, S. S., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(2), 1667-1676. Retrieved from [Link]
-
Kumar, L. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]
-
Li, H., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. Retrieved from [Link]
-
PubMed. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]
-
ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
MDPI. (2019, November 13). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
-
National Institutes of Health. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
National Institutes of Health. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024, December 20). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Retrieved from [Link]
-
Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. Retrieved from [Link]
-
Regulatory Mechanisms in Biosystems. (2024, February 27). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Retrieved from [Link]
-
Apte, S. P., & Ugwu, S. O. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology, 27(3), 46-60. Retrieved from [Link]
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- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 5. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 10. Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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- 16. WO2014191080A1 - Parenteral formulation of triazole antifungal agent and method for preparation thereof - Google Patents [patents.google.com]
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- 18. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the purification of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure successful recrystallization of this compound. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to support your research endeavors.
Diagram: Recrystallization Workflow
Below is a standard workflow for the recrystallization process.
Caption: A typical experimental workflow for the recrystallization of an organic compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically points to an inappropriate solvent or insufficient solvent volume.
-
Causality: For a compound to dissolve, the solvent's polarity should be suitably matched to the solute's polarity, following the "like dissolves like" principle.[1][2][3] this compound is a polar molecule due to the triazole ring, thiol group, and the bromine atom. Therefore, polar solvents are generally a good choice. Ethanol is a commonly used and often effective solvent for recrystallizing similar triazole derivatives.[4][5][6]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add the solvent in small increments to the boiling solution until the solid dissolves completely. Be mindful that using an excessive amount of solvent will reduce your final yield.[7]
-
Check Solvent Polarity: If the compound remains insoluble even with a larger volume of hot solvent, the solvent may not be polar enough. Consider switching to a more polar solvent or using a mixed solvent system. For instance, if you started with ethanol, a mixture of ethanol and a small amount of water could be effective.[8]
-
Verify Compound Identity: Ensure the material you are trying to recrystallize is indeed the target compound and that it hasn't undergone an unexpected reaction that has altered its solubility.
-
Q2: No crystals are forming after cooling the solution. What went wrong?
A2: The absence of crystal formation upon cooling is a common issue, often related to supersaturation or using too much solvent.
-
Causality: Crystallization requires nucleation, which is the initial formation of a small crystal that then grows. If the solution is too dilute (too much solvent was used) or if it is supersaturated, nucleation may be inhibited.[9]
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.[7]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[9]
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]
-
Cool to a Lower Temperature: If crystals have not formed at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.
-
Q3: My product "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.
-
Causality: Rapid cooling can cause the compound to precipitate out of the supersaturated solution at a temperature above its melting point, leading to the formation of an oil. High levels of impurities can also depress the melting point, contributing to this issue.[9]
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.[9]
-
Use More Solvent: Adding a bit more solvent can sometimes prevent oiling out by lowering the saturation point.[7]
-
Consider a Different Solvent: The solubility characteristics of your compound in a different solvent might be more conducive to crystallization.
-
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can result from several factors, including using too much solvent, premature crystallization, or losses during transfers.
-
Causality: The most common reason for a low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even after cooling.[7]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently in an ice bath to maximize the precipitation of the product.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Avoid Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, use a pre-heated funnel and flask for the filtration.
-
Diagram: Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on literature for similar 1,2,4-triazole-3-thiol derivatives, ethanol is a good starting point.[4][5][6] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] A small-scale solvent screen with various polar solvents (e.g., methanol, isopropanol, acetonitrile, or mixtures with water) can help determine the optimal solvent or solvent system for your specific sample and purity level.
Q2: How do I perform a solvent screen?
A2: To perform a solvent screen, place a small amount of your crude product (e.g., 20-30 mg) into several test tubes. To each tube, add a different solvent dropwise at room temperature until the solid dissolves. If the solid dissolves readily at room temperature, that solvent is not suitable. For solvents in which the compound is insoluble at room temperature, heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[10]
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system is often used when no single solvent has the ideal solubility properties.[8] This typically involves one solvent in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "insoluble solvent"). The two solvents must be miscible. A common example is ethanol and water.[8] To use a mixed solvent system, dissolve the compound in the minimum amount of the hot soluble solvent, and then add the insoluble solvent dropwise until the solution becomes cloudy. Add a few drops of the hot soluble solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q4: Is there a risk of the thiol group oxidizing during recrystallization?
A4: While thiols can be susceptible to oxidation to disulfides, the thiol group in this compound exists in tautomeric equilibrium with the thione form. This tautomerism provides a degree of stability, and standard recrystallization procedures under normal atmospheric conditions are generally successful without significant oxidation. For highly sensitive applications, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can be considered, but it is not typically necessary for routine purification.
Q5: How can I confirm the purity of my recrystallized product?
A5: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.[4][5]
Experimental Protocol: Recrystallization from Ethanol
This protocol provides a step-by-step methodology for the recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to boiling with stirring. Continue to add ethanol in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated funnel and place the funnel on a pre-heated receiving flask. Pour the hot solution through the filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the weight and melting point of the final product.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Ethanol | Good solubility at high temperature and poor solubility at low temperature for similar triazole compounds.[4][5] |
| Solvent Volume | Minimum required for dissolution | Maximizes yield by minimizing the amount of compound remaining in the mother liquor.[7] |
| Cooling Rate | Slow | Promotes the formation of larger, purer crystals and prevents oiling out.[9] |
| Final Cooling Temp. | 0-4 °C (Ice Bath) | Maximizes precipitation and final yield. |
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
Quora. (2017). What is the best solvent for recrystallization? Retrieved from [Link]
-
Brainly. (2023). Complete the following paragraph describing the selection of an appropriate solvent for recrystallization. Retrieved from [Link]
-
Wired Chemist. Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. Solvent Choice. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2024). Recrystallization pointers. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Purification of thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]
-
ACS Publications. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Reddit. (2020). Removal of Smelly Thiol via Extraction? Retrieved from [Link]
-
G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new 4-Amino-5-(substituted-phenyl)-4H-[1][3][10] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
BuyersGuideChem. 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Derivatives of4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole asPotential HIV-1 NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting low yield in base-catalyzed cyclization of thiosemicarbazides
Welcome to the technical support center for the base-catalyzed cyclization of thiosemicarbazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this versatile reaction, enabling you to troubleshoot common issues and optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you with the rationale behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of a base-catalyzed cyclization of a thiosemicarbazide?
Under basic conditions, the cyclization of an acyl- or aroyl-thiosemicarbazide typically yields a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1][2][3] The reaction proceeds via an intramolecular nucleophilic attack of the N4 nitrogen onto the carbonyl carbon of the acyl/aroyl group, followed by cyclodehydration.[4]
It is crucial to distinguish this from acid-catalyzed cyclization, which generally leads to the formation of 2,5-disubstituted-1,3,4-thiadiazoles.[1][5][6] The pH of the reaction medium is a critical determinant of the final heterocyclic scaffold.[1]
Q2: How do I choose the right base for my reaction?
The choice of base is pivotal and depends on the substrate's reactivity and the desired reaction conditions. A summary of commonly used bases is provided below:
| Base | Typical Concentration | Solvent | Notes |
| Sodium Hydroxide (NaOH) | 2% - 10% aqueous solution | Water, Ethanol/Water | A strong, cost-effective base suitable for many substrates. Can lead to hydrolysis of sensitive functional groups.[1][2] |
| Sodium Carbonate (Na₂CO₃) | 2% - 5% aqueous solution | Water, Ethanol/Water | A milder base, useful when dealing with base-sensitive functionalities on the starting material.[1][7] |
| Potassium Hydroxide (KOH) | Aqueous or alcoholic solution | Water, Ethanol | Similar in strength to NaOH, often used interchangeably. |
| Triethylamine (Et₃N) | Catalytic to stoichiometric amounts | DMF, Ethanol, Toluene | An organic base, useful for reactions in non-aqueous solvents, especially when starting materials have poor solubility in water.[8][9] |
| Cesium Carbonate (Cs₂CO₃) | Stoichiometric amounts | DMSO, DMF | A strong inorganic base often used in more complex syntheses, particularly in non-polar aprotic solvents.[10] |
Q3: What are the most common solvents for this reaction?
The solvent choice is dictated by the solubility of the starting thiosemicarbazide and the chosen base.
-
Protic Solvents: Ethanol, water, or mixtures thereof are most common, especially when using inorganic bases like NaOH or Na₂CO₃.[2][6]
-
Aprotic Polar Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used to improve the solubility of starting materials and are often paired with organic bases.[9][10]
Q4: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1] Use a suitable solvent system that provides good separation between the starting material, the intermediate (if any), and the product. The consumption of the starting material spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding. Staining with iodine or potassium permanganate can help visualize the spots if they are not UV-active.
Troubleshooting Guide: Low Product Yield
Low yield is a frequent challenge in the synthesis of 1,2,4-triazole-3-thiones. The following section provides a systematic approach to diagnosing and resolving this issue.
Problem 1: The reaction is not proceeding, or is very slow.
Possible Cause A: Insufficient Base Strength or Concentration
The initial deprotonation of the thiosemicarbazide is a critical step. If the base is too weak or its concentration is too low, the reaction may not initiate.
Solution:
-
Increase Base Concentration: If using an aqueous solution of NaOH or KOH, consider increasing the concentration incrementally (e.g., from 2% to 5% or 10%).
-
Switch to a Stronger Base: If a mild base like Na₂CO₃ is being used, switching to NaOH or KOH may be necessary. For non-aqueous systems, consider a stronger organic base or an inorganic base like Cs₂CO₃.[10]
Possible Cause B: Poor Solubility of Starting Material
If the starting thiosemicarbazide is not sufficiently soluble in the reaction medium, the reaction will be slow due to the heterogeneous nature of the mixture.
Solution:
-
Change the Solvent System: If using water, consider adding a co-solvent like ethanol to improve solubility.
-
Switch to a Different Solvent: For highly insoluble starting materials, moving to a polar aprotic solvent like DMF or DMSO might be beneficial.[9][10]
-
Increase Reaction Temperature: Gently heating the reaction mixture can improve the solubility of the starting material and increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
Possible Cause C: Low Reaction Temperature
Cyclization reactions often require an activation energy barrier to be overcome. Room temperature may not be sufficient for less reactive substrates.
Solution:
-
Heat the reaction mixture. Refluxing is a common condition for these cyclizations.[1][2] The optimal temperature should be determined experimentally, starting with gentle heating and gradually increasing while monitoring the reaction by TLC.
Problem 2: The reaction is messy, with multiple spots on TLC, including potential byproducts.
Possible Cause A: Formation of Side Products
Several side reactions can occur, leading to a complex reaction mixture and low yield of the desired product.
-
Hydrolysis: The presence of a strong base and water can lead to the hydrolysis of the starting acyl/aroyl thiosemicarbazide back to the corresponding carboxylic acid and thiosemicarbazide. This is more prevalent with prolonged reaction times at high temperatures.
-
Oxidative Dimerization: Thiols are susceptible to oxidation, which can lead to the formation of disulfide byproducts.
-
Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, other heterocyclic systems might form.[1][11]
-
Polymeric Materials: Strong basic conditions can sometimes lead to the formation of intractable "tars".[1]
Solution:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the formation of degradation products. Avoid excessive heating.
-
Use Milder Conditions: If side reactions are significant, switch to a milder base (e.g., Na₂CO₃ instead of NaOH) and a lower reaction temperature.
-
Degas Solvents: To minimize oxidation, particularly if your product is a thiol, degassing the solvent before use can be beneficial.
Possible Cause B: Impure Starting Material
Impurities in the starting thiosemicarbazide can lead to the formation of side products.
Solution:
-
Ensure the purity of your starting material. Recrystallize or use column chromatography to purify the thiosemicarbazide before the cyclization step. Confirm purity by NMR and melting point analysis.[12]
Problem 3: The product has been formed, but is lost during work-up and purification.
Possible Cause A: Incomplete Precipitation
The product is often isolated by acidifying the basic reaction mixture to precipitate the triazole-thione. If the pH is not adjusted correctly, the product may remain dissolved.
Solution:
-
Carefully adjust the pH of the cooled reaction mixture with an acid (e.g., HCl) until it is acidic (pH ~5-6), checking with pH paper.[1][2] Ensure thorough mixing during acidification. Cooling the mixture in an ice bath can further promote precipitation.
Possible Cause B: Product is a Thiol and is Susceptible to Oxidation
The triazole-thione product exists in tautomeric equilibrium with the corresponding 1,2,4-triazole-3-thiol. Thiols can be air-oxidized, especially in basic solutions, leading to disulfide formation and purification difficulties.
Solution:
-
Minimize Exposure to Air: During work-up, try to minimize the exposure of the basic solution to air.
-
Purification of Thiols: If disulfide formation is a problem, purification can be challenging. Recrystallization is the most common method.[1] In some cases, column chromatography can be used, but care must be taken to avoid prolonged exposure to silica gel, which can be slightly acidic.[13]
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thiones
-
Suspend the substituted thiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 2M NaOH or 2% Na₂CO₃).[1][2]
-
Reflux the mixture with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice.
-
Acidify the mixture with a suitable acid (e.g., concentrated HCl or acetic acid) to precipitate the product.
-
Filter the solid product using a Buchner funnel, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Thiosemicarbazide Cyclization Pathways
Caption: Influence of pH on thiosemicarbazide cyclization.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A logical workflow for troubleshooting low yields.
References
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Plausible mechanism for formation of 1,2,4-triazole-3-thiones. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). MDPI. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PubMed. Retrieved from [Link]
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark. Retrieved from [Link]
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Reaction scope of cyclization of the thiosemicarbazide.All the reaction... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]
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Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (n.d.). Semantic Scholar. Retrieved from [Link]
-
(PDF) Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. (2018). ResearchGate. Retrieved from [Link]
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Design and Synthesis of Acridine-Triazole and Acridine-Thiadiazole Derivatives and Their Inhibitory Effect against Cancer Cells. (2022). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). ResearchGate. Retrieved from [Link]
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Purification of thiols. (n.d.). Chemistry Stack Exchange. Retrieved from [Link]
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the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.). ResearchGate. Retrieved from [Link]
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Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. (n.d.). PubMed. Retrieved from [Link]
-
Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. (n.d.). PubMed. Retrieved from [Link]
-
Reactions involving thiosemicarbazide. (n.d.). ResearchGate. Retrieved from [Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Removal of Smelly Thiol via Extraction? (n.d.). Reddit. Retrieved from [Link]
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Thiopropyl Resin for the purification of thiol group containing proteins. (n.d.). G-Biosciences. Retrieved from [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018). Dove Medical Press. Retrieved from [Link]
-
SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.). MDPI. Retrieved from [Link]
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Google Scholar.
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(PDF) Thiosemicarbazides: Synthesis and reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Enhancing the Solubility of Bromophenyl-Substituted Triazoles in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of bromophenyl-substituted triazoles in organic solvents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the solubility of bromophenyl-substituted triazoles.
Q1: Why are my bromophenyl-substituted triazoles showing poor solubility in common organic solvents?
A1: The limited solubility of bromophenyl-substituted triazoles often stems from a combination of their molecular properties. The planar and rigid nature of the triazole and phenyl rings can lead to strong intermolecular interactions, such as π-π stacking, in the solid state. These strong crystal lattice forces require a significant amount of energy to overcome, making it difficult for solvent molecules to effectively solvate the individual molecules. The presence of the bromine atom, while increasing lipophilicity, can also contribute to strong intermolecular interactions, further reducing solubility.[1][2][3]
Q2: What are the initial steps I should take when encountering a solubility issue?
A2: Before attempting more complex modifications, it's crucial to explore fundamental solubilization techniques:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. While non-polar solvents might seem intuitive for a lipophilic compound, polar aprotic solvents like DMSO, DMF, or NMP can be effective due to their ability to disrupt intermolecular forces.
-
Temperature Variation: For many compounds, solubility increases with temperature.[4] Gently warming the solvent while dissolving your compound can significantly improve solubility. However, be mindful of the compound's thermal stability.
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases the surface area available for solvent interaction, which can enhance the dissolution rate.[5][6][7][8] This can be achieved through techniques like micronization or grinding.
Q3: Can the position of the bromo-substituent on the phenyl ring influence solubility?
A3: Yes, the position of the bromo-substituent (ortho, meta, or para) can impact solubility. The substitution pattern affects the molecule's overall symmetry, dipole moment, and ability to pack in a crystal lattice. For instance, a substitution pattern that disrupts molecular planarity or symmetry can hinder efficient crystal packing, leading to a lower melting point and potentially higher solubility.[2]
II. Troubleshooting Guide: Advanced Strategies for Solubility Enhancement
For persistent solubility challenges, the following advanced techniques can be employed. These methods involve either modifying the compound's physical form or its chemical structure.
Issue 1: Compound remains insoluble despite solvent screening and heating.
This suggests that the crystal lattice energy is too high for conventional dissolution methods.
Strategy 1.1: Structural Modification
Altering the chemical structure is a powerful approach to improving solubility by modifying the intrinsic physicochemical properties of the molecule.[1]
Causality: Introducing functional groups that disrupt planarity, increase polarity, or introduce conformational flexibility can significantly weaken the intermolecular forces in the solid state, thereby improving solubility.[1][2]
Experimental Protocol: Introduction of Solubilizing Groups
-
Identify Modification Sites: Analyze the structure of your bromophenyl-substituted triazole to identify positions where chemical modifications are least likely to negatively impact its desired activity. Solvent-exposed regions are often ideal targets.[3]
-
Select Solubilizing Moieties: Choose functional groups known to enhance solubility. Common choices include:
-
Ionizable groups: Carboxylic acids or amines can be introduced to allow for salt formation, which dramatically increases aqueous and often organic solvent solubility.
-
Polar, non-ionizable groups: Hydroxyl groups, amides, or short polyethylene glycol (PEG) chains can increase polarity and hydrogen bonding capacity with the solvent.
-
Bulky, non-planar groups: Introducing groups that disrupt the planarity of the molecule can hinder crystal packing.
-
-
Synthetic Modification: Perform the appropriate chemical reactions to introduce the chosen solubilizing group. This will require standard organic synthesis techniques.
-
Solubility Assessment: After purification and characterization of the new derivative, repeat the solubility tests in a range of organic solvents to quantify the improvement.
Table 1: Impact of Structural Modifications on Solubility
| Compound | Modification | Solubility in Dichloromethane (mg/mL) | Rationale for Improvement |
| Parent Bromophenyl-triazole | None | < 0.1 | High crystal lattice energy due to planar structure. |
| Derivative A | Addition of a hydroxyl group | 2.5 | Increased polarity and hydrogen bonding potential. |
| Derivative B | Addition of a morpholine group | 15.2 | Increased polarity and disruption of crystal packing.[3] |
| Derivative C | Conversion to a hydrochloride salt | > 50 (in Methanol) | Ionic nature significantly enhances solubility in polar solvents. |
Strategy 1.2: Co-solvency
Causality: Co-solvency involves using a mixture of solvents to enhance the solubility of a solute. A small amount of a "co-solvent" that is miscible with the primary solvent can disrupt the solvent's structure and reduce the interfacial tension between the solvent and the solute, leading to increased solubility.[7][9][10][11]
Experimental Protocol: Co-solvent Screening
-
Primary Solvent Selection: Choose a primary solvent in which the compound has at least minimal solubility.
-
Co-solvent Selection: Select a range of water-miscible organic solvents as potential co-solvents. Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[12]
-
Prepare Solvent Blends: Create a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 4:1, 1:1).
-
Determine Solubility: Measure the solubility of your bromophenyl-substituted triazole in each solvent blend at a constant temperature.
-
Data Analysis: Plot the solubility as a function of the co-solvent concentration to identify the optimal solvent mixture.
Diagram 1: Co-solvency Workflow
Caption: Workflow for optimizing solubility using co-solvents.
Issue 2: The compound is intended for a biological assay where high concentrations of organic solvents are not permissible.
In such cases, formulation strategies that create stable, high-concentration stock solutions that can be diluted into aqueous media are necessary.
Strategy 2.1: Solid Dispersions
Causality: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix at a solid state.[13][14][15][16] This technique can improve solubility by reducing the drug's particle size to a molecular level and by converting the drug from a crystalline to a more soluble amorphous form.[13][16][17]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic, water-soluble polymer as the carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[13][15]
-
Dissolution: Dissolve both the bromophenyl-substituted triazole and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).[14] Ensure a true solution is formed.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from recrystallizing.
-
Drying: Dry the resulting solid film or powder under a high vacuum to remove any residual solvent.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Solubility Testing: Determine the apparent solubility of the solid dispersion in the desired aqueous buffer for the biological assay.
Diagram 2: Solid Dispersion Logic
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Technical Support Center: Identifying and Removing Impurities from 1,2,4-Triazole Intermediate Synthesis
Welcome to the Technical Support Center for 1,2,4-triazole intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these critical heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and purity of your synthesized intermediates.
Introduction: The Challenge of Purity in 1,2,4-Triazole Synthesis
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] However, the very reactivity that makes their synthesis possible also opens pathways to a variety of impurities. These can range from unreacted starting materials and isomeric byproducts to side-reaction products like oxadiazoles.[3][4] Achieving high purity is not merely a matter of protocol but a necessity for accurate biological screening and successful downstream applications. This guide provides both the "how" and the "why" of purification strategies, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the synthesis and purification of 1,2,4-triazole intermediates.
Q1: What are the most common types of impurities I should expect in my 1,2,4-triazole synthesis?
A1: The impurities are highly dependent on your chosen synthetic route (e.g., Pellizzari, Einhorn-Brunner, etc.). However, they generally fall into these categories:
-
Unreacted Starting Materials: Residual amidines, hydrazides, or nitriles are common.[5]
-
Isomeric Products: Especially in syntheses using unsymmetrical precursors, you can form regioisomers (e.g., N-1 vs. N-4 alkylation).[3][6]
-
Side-Reaction Products: The formation of 1,3,4-oxadiazoles is a frequent side reaction, particularly when using hydrazides under dehydrating conditions.[3][7]
-
Residual Catalysts: If using metal-catalyzed reactions (e.g., Cu(II) or Ag(I)), residual metals can contaminate your product.[5][8]
-
Solvent and Reagent Adducts: Impurities from solvents or side reactions with reagents can also be present.
Q2: My reaction mixture is a complex mess with many spots on the TLC. Where do I even begin with purification?
A2: A complex reaction mixture requires a systematic approach.
-
Initial Analysis: First, try to identify the major components using LC-MS if available. This can give you the molecular weights of the main product and byproducts, offering clues to their identities.[4]
-
Solubility Tests: Perform small-scale solubility tests with various solvents to find a suitable system for either precipitation of your desired product or selective dissolution of impurities.
-
Start with Extraction: An initial acid-base workup can often simplify the mixture by separating acidic, basic, and neutral components. Since 1,2,4-triazoles are generally basic, this can be a powerful first step.[5]
-
Chromatography: If the mixture is still complex, column chromatography is your most powerful tool. Develop a good separation method on TLC first, aiming for an Rf of 0.3-0.5 for your target compound.[5]
Q3: I've purified my 1,2,4-triazole, but it's an oil instead of the expected solid. What's going on?
A3: This phenomenon, often called "oiling out," is typically due to the presence of residual impurities that depress the melting point of your compound.[5] It can also be due to residual solvent.
-
Troubleshooting Steps:
-
Ensure all solvent is removed under high vacuum.
-
Try re-dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) dropwise to induce precipitation.
-
Trituration with a solvent in which your product is insoluble but the impurities are soluble can also be effective.
-
If these methods fail, the product likely requires further purification, such as column chromatography.
-
Troubleshooting Guides: From Problem to Pure Product
This section provides detailed troubleshooting for specific, challenging scenarios you might encounter.
Scenario 1: Persistent 1,3,4-Oxadiazole Impurity
Problem: You've run a Pellizzari or similar reaction involving a hydrazide, and your NMR/LC-MS analysis shows a significant amount of a 1,3,4-oxadiazole byproduct that is difficult to separate from your desired 1,2,4-triazole.
Causality: 1,3,4-oxadiazole formation is a competing cyclization pathway that is often favored by high temperatures and strictly anhydrous conditions.[3][4]
Troubleshooting Workflow:
Caption: Workflow for addressing 1,3,4-oxadiazole impurities.
Detailed Protocols:
-
Reaction Optimization:
-
Temperature: Attempt the reaction at the lowest temperature that allows for product formation, even if it requires a longer reaction time.[3]
-
Microwave Synthesis: If available, microwave-assisted synthesis can often provide the necessary energy for the reaction in a much shorter time, reducing the opportunity for side product formation.[4]
-
-
Purification Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation between your 1,2,4-triazole and the 1,3,4-oxadiazole. A common starting point is a mixture of hexane and ethyl acetate.[5]
-
Column Packing: Pack a silica gel column with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For poorly soluble compounds, use the "dry-loading" technique by adsorbing the compound onto a small amount of silica gel.[5]
-
Elution: Run the column, collecting fractions and monitoring by TLC. The slightly different polarity between the triazole and oxadiazole should allow for separation.
-
Scenario 2: Separating Regioisomers
Problem: Your synthesis has produced a mixture of N-1 and N-4 substituted 1,2,4-triazoles, which have very similar polarities and are co-eluting during standard column chromatography.
Causality: The regioselectivity of alkylation or cyclization is influenced by the choice of catalyst, base, and solvent.[3] For instance, in certain cycloadditions, Ag(I) catalysts might favor one isomer while Cu(II) catalysts favor another.[8]
Troubleshooting Workflow:
Caption: Decision tree for separating regioisomers.
Detailed Protocols:
-
Purification Protocol: Reverse-Phase Chromatography
-
Principle: While regioisomers may have similar polarities, they often exhibit subtle differences in their hydrophobicity, which can be exploited by reverse-phase chromatography.
-
Column: Use a C18 silica gel column.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.[5]
-
Detection: Monitor the elution using UV detection if your compounds are chromophoric.
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure isomers.
-
Scenario 3: Removing Residual Metal Catalysts
Problem: You've used a copper-catalyzed reaction (e.g., CuAAC) and suspect residual copper is contaminating your product, potentially interfering with biological assays.
Causality: Metal catalysts can coordinate with the nitrogen atoms of the triazole ring, making them difficult to remove by simple filtration or washing.
Troubleshooting Protocol: Chelation Wash
-
Dissolution: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with an aqueous solution of a chelating agent. A saturated solution of ethylenediaminetetraacetic acid (EDTA) is highly effective at sequestering and removing metal ions.[5]
-
Separation: Separate the organic layer. Repeat the aqueous wash 2-3 times.
-
Final Wash: Wash the organic layer with water and then with brine to remove residual EDTA and water.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Data Summary Table: Common Purification Techniques
| Purification Technique | Principle of Separation | Best For Removing | Key Considerations |
| Recrystallization | Differential solubility of the product and impurities in a solvent system at different temperatures. | Solid impurities with different solubility profiles. | Finding a suitable solvent is crucial; can lead to yield loss.[10] |
| Acid-Base Extraction | Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases. | Acidic or basic impurities from a neutral triazole, or vice-versa. | The triazole must be stable to the acidic/basic conditions.[9][11] |
| Silica Gel Chromatography | Adsorption based on polarity. | Impurities with a significant polarity difference from the product. | Highly polar triazoles may streak or show poor separation.[5] |
| Reverse-Phase (C18) Chromatography | Partitioning based on hydrophobicity. | Nonpolar impurities from polar triazoles; separating regioisomers. | Requires different solvent systems (e.g., water/acetonitrile).[5] |
Analytical Techniques for Impurity Identification
A robust purification strategy relies on accurate identification of impurities.
| Analytical Technique | Information Provided | Application in Triazole Synthesis |
| Thin-Layer Chromatography (TLC) | Number of components, relative polarities. | Monitoring reaction progress, developing column chromatography methods.[5] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity levels. | Final purity assessment, separating closely related isomers.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, identification of byproducts. | Confirming the structure of the desired product and identifying impurities. |
| Mass Spectrometry (MS), often with LC (LC-MS) | Molecular weight of components. | Identifying byproducts by their mass, confirming product identity.[4] |
References
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem.
- Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them - Benchchem.
- Process for producing 1h-1,2,4-triazole - Google P
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem.
- Preparation methods of 1H-1,2,3-1,2,4-Triazole: Wh
- Einhorn–Brunner reaction - Wikipedia.
- (PDF)
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- Pellizzari reaction - Wikipedia.
- Acid-Base Extraction.
- HPLC Methods for analysis of 1,2,4-triazole - HELIX Chrom
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem.
- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Technical Support Center: Characterization of Unexpected Byproducts in 1,2,4-Triazole Reactions - Benchchem.
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Technical Support Center: Preventing "Oiling Out" During Recrystallization of Polar Triazole Compounds
Welcome to the technical support center dedicated to addressing a common yet challenging issue in the purification of polar triazole compounds: the phenomenon of "oiling out." This guide is designed for researchers, scientists, and drug development professionals who encounter this problem during recrystallization. Here, you will find in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions, all grounded in scientific principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out" and why is it a problem?
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a solution as a liquid phase (an "oil") rather than as solid crystals.[1][2] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. For polar triazole compounds, which often have strong intermolecular interactions, this can be a frequent obstacle to achieving a high-purity crystalline product.
This is problematic for several reasons:
-
Reduced Purity: The oil phase is often a good solvent for impurities.[3][4] When the oil eventually solidifies, these impurities can become trapped within the solid matrix, leading to a product of lower purity than desired.[3][5]
-
Poor Crystal Quality: Solidification of the oil often results in an amorphous solid or poorly formed crystals, which can be difficult to filter and dry.
-
Inconsistent Results: The conditions that lead to oiling out can be difficult to control, leading to batch-to-batch variability in product quality.[4]
Q2: What are the primary causes of oiling out in polar triazole compounds?
Several factors can contribute to the oiling out of polar triazole compounds during recrystallization:
-
High Supersaturation: Rapid cooling or the sudden addition of an anti-solvent can create a high level of supersaturation, kinetically favoring the formation of a liquid phase over an ordered crystal lattice.[1][4]
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal nucleation, making oiling out more likely.[6][7]
-
Inappropriate Solvent Choice: A solvent that is too good at dissolving the compound, or a solvent with a boiling point significantly higher than the compound's melting point, can promote oiling out.[5]
-
Low Melting Point of the Solute: If the melting point of your triazole derivative is low, it is more likely to separate as a liquid from the cooling solution.[5][8]
Q3: Can I still get a pure product if my compound oils out?
While challenging, it is sometimes possible to induce crystallization from the oil. However, it is generally preferable to avoid oiling out in the first place to ensure the highest purity and best crystal quality. If oiling out does occur, the troubleshooting guides in the next section provide strategies for addressing this issue.
II. Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to prevent and manage oiling out during the recrystallization of polar triazole compounds.
Guide 1: Proactive Strategies to Prevent Oiling Out
The most effective way to deal with oiling out is to prevent it from happening. This involves careful control over the recrystallization process.
1.1. Strategic Solvent Selection
The choice of solvent is critical. The ideal solvent should dissolve the triazole compound when hot but have low solubility when cold.[9]
-
For highly polar triazoles: Consider solvent systems like ethanol/water, isopropanol/water, or acetone/water.[9][10]
-
Mixed Solvent Systems: A two-solvent system can be highly effective. Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid.[7][11] This carefully controlled approach to reaching saturation can prevent the high supersaturation that leads to oiling out.
Table 1: Common Solvent Systems for Polar Triazole Compounds
| Good Solvent (High Polarity) | Poor Solvent (Lower Polarity) | Application Notes |
| Ethanol | Water | A common and effective system for many polar compounds. |
| Methanol | Diethyl Ether | Good for compounds that are highly soluble in methanol. |
| Acetone | Hexanes | Can be effective, but acetone's low boiling point requires careful handling. |
| Ethyl Acetate | Heptane | A versatile system for moderately polar compounds. |
1.2. Controlled Cooling and Supersaturation
Rapid cooling is a primary culprit in causing oiling out.[5]
-
Slow Cooling Protocol:
-
After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels.
-
Once at room temperature, transfer the flask to a cold bath (e.g., an ice-water bath) to maximize crystal recovery.
-
1.3. The Power of Seeding
Introducing a "seed crystal" provides a template for crystal growth and can bypass the kinetic barrier to nucleation, thus preventing the formation of an oil.[2][12] Secondary nucleation, the formation of new crystals from existing ones, is a dominant mechanism in industrial crystallization and can be leveraged in the lab.[13][14][15][16][17]
-
Seeding Protocol:
-
After the hot solution has cooled slightly, add a single, small crystal of the pure triazole compound.
-
If you don't have a pure crystal, you can create one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod to leave a thin film of solid, and then re-introducing the rod into the solution.[18]
-
Guide 2: Reactive Strategies - What to Do When Oiling Out Occurs
If your compound has already oiled out, don't despair. The following steps can help you recover a crystalline product.
2.1. Immediate Intervention
-
Re-dissolve and Dilute: If you observe oil formation, immediately reheat the mixture until the oil redissolves. Then, add a small amount of the "good" solvent to decrease the saturation level.[8][19] Allow the solution to cool more slowly.
-
Scratching Technique: Vigorously scratching the inside of the flask at the air-solvent interface with a glass rod can sometimes induce crystallization from the supersaturated solution before it oils out.[8][18]
2.2. Workflow for Inducing Crystallization from an Oil
If you have a stable oil phase, the following workflow can be employed.
Caption: Decision workflow for addressing oiling out.
2.3. Step-by-Step Protocol for Crystallization from an Oil
-
Re-dissolution and Dilution: If an oil has formed, reheat the solution until it becomes homogeneous again. Add a small amount (5-10% of the total volume) of the good solvent to slightly decrease the concentration.[8]
-
Controlled Cooling: Allow the solution to cool very slowly. Insulating the flask can be beneficial.
-
Induce Nucleation: When the solution is just above the temperature where oiling out previously occurred, attempt to induce crystallization by adding a seed crystal or by scratching the flask.[18]
-
Patience is Key: It may take a significant amount of time for crystals to form from a persistent oil.
III. Advanced Considerations
Phase Diagrams and Miscibility Gaps
Oiling out is related to the phase diagram of your ternary system (solute, solvent 1, solvent 2).[20] The formation of an oil can be due to crossing a "miscibility gap," where the system separates into two liquid phases.[1] Understanding the phase behavior of your system can provide valuable insights into preventing oiling out.
The Role of Molecular Structure
The propensity of a polar triazole compound to oil out can be influenced by its molecular structure. Flexible side chains or the presence of multiple hydrogen bond donors and acceptors can lead to complex solvation behavior that favors liquid-liquid phase separation.
IV. References
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Creative Biolabs. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
-
LUTPub. Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]
-
Taylor & Francis Online. Secondary Nucleation: Mechanisms and Models. [Link]
-
Cambridge University Press. Nucleation (Chapter 4) - Industrial Crystallization. [Link]
-
Wikipedia. Nucleation. [Link]
-
Alaqua Inc. Exploring the Role of Nucleation in Crystallization Processes. [Link]
-
ResearchGate. The schematic of the oiling out process during the cooling crystallization of an API. [Link]
-
Scilit. Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. [Link]
-
ACS Publications. Overview of Secondary Nucleation: From Fundamentals to Application. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
ACS Publications. Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. [Link]
-
Swarthmore College. Recrystallization-1.pdf. [Link]
-
Quora. What is the best solvent for recrystallization?. [Link]
-
KiloMentor. The Problem of Oiling Out in Chemical Process Development. [Link]
-
Reddit. What can cause "oiling out"? : r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Crystallisation Techniques. [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
ACS Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. [Link]
-
Guide for crystallization. [Link]
-
Numerade. 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it... [Link]
-
ResearchGate. How to crystallize the natural compounds from plant extracts?. [Link]
-
Reddit. Recrystallization (help meeeeee) : r/chemistry. [Link]
-
Chemistry LibreTexts. 3.5: Inducing Recrystallization. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
ACS Publications. Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. [Link]
-
Google Patents. DE112007000184B4 - Fractionation process and crystallizer for oils and fats.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
ACS Publications. Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
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column chromatography techniques for purifying polar heterocyclic compounds.
Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these often challenging molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during column chromatography experiments.
Troubleshooting Guide
This section tackles common problems encountered during the purification of polar heterocyclic compounds, offering explanations of the underlying causes and step-by-step solutions.
Issue 1: Poor Separation or Overlapping Peaks
Q: My column chromatography is yielding poor separation of my target heterocyclic compound from impurities, resulting in overlapping peaks. What are the likely causes and how can I resolve this?
A: Poor separation is a frequent challenge, often stemming from an inappropriate solvent system or column overloading.
Possible Cause 1: Inadequate Solvent System. The choice of mobile phase is critical for achieving good resolution. If the solvent system is not optimized, components of the mixture will not have sufficiently different affinities for the stationary phase, leading to co-elution.[1][2]
Solution:
-
Systematic TLC Analysis: Before running a column, perform a thorough analysis using Thin Layer Chromatography (TLC) with a variety of solvent systems to determine the optimal mobile phase for separation.[1]
-
Adjust Solvent Ratio: If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly (low Rf), increase the mobile phase polarity.[1]
-
Change Solvent System: If adjusting the solvent ratio is ineffective, consider a different solvent system altogether. For instance, if a hexane/ethyl acetate system fails to provide separation, a dichloromethane/methanol system might offer different selectivity.[1]
-
Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution can be highly effective. Start with a less polar mobile phase and gradually increase its polarity to elute compounds with stronger interactions with the stationary phase.[1][3]
Possible Cause 2: Column Overloading. Exceeding the capacity of the stationary phase can lead to broad, overlapping peaks.[1][4]
Solution:
-
Reduce Sample Load: A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[1]
-
Increase Column Size: For larger sample quantities, use a column with a larger diameter to accommodate the increased load.[1]
Issue 2: Peak Tailing or Streaking
Q: My basic heterocyclic compound is showing significant peak tailing on a silica gel column. What is causing this and how can I obtain symmetrical peaks?
A: Peak tailing of basic compounds on silica is a classic problem caused by strong secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[2][4][5] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the eluted peak.
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol sites.[1][2]
-
Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase.
-
Reversed-Phase Chromatography: For highly polar or basic compounds, reversed-phase chromatography is often a better choice.[1] Use a C18 column with a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]
Issue 3: Compound is Not Eluting from the Column
Q: My polar heterocyclic compound seems to be irreversibly adsorbed to the silica gel column and is not eluting, even with a highly polar mobile phase. What can I do?
A: This issue can arise from the compound being too polar for the chosen solvent system or, more problematically, from irreversible adsorption or decomposition on the stationary phase.[1]
Possible Cause 1: Compound is Too Polar for the Solvent System. The mobile phase may not be strong enough to displace the highly polar compound from the stationary phase.[1]
Solution:
-
Drastically Increase Mobile Phase Polarity: Employ a steep gradient elution, moving to a very polar solvent system. For extremely polar compounds, solvent systems containing ammonia can be effective, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane.[8]
Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel. The acidic nature of silica gel can lead to the decomposition of sensitive compounds or cause such strong adsorption that the compound cannot be eluted.[1][9][10]
Solution:
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to check for any degradation.[1] A 2D TLC can also be used to assess stability.[10]
-
Switch Stationary Phase:
-
Neutral Alumina: This is a less acidic alternative to silica.[1]
-
Reversed-Phase Chromatography: This technique avoids the issues associated with acidic silica.[1]
-
Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with a base like triethylamine to neutralize the acidic sites.[3][11]
-
Issue 4: Compound Decomposes During Purification
Q: I've noticed that my isolated heterocyclic compound is not pure and shows signs of decomposition after column chromatography on silica gel. How can I prevent this?
A: Decomposition on silica gel is a significant concern for sensitive compounds due to the acidic nature of the stationary phase.[9][10] Phenolic compounds are also susceptible to oxidation during the purification process.[12]
Solution:
-
Neutralize the Stationary Phase:
-
Minimize Contact Time:
-
Alternative Purification Techniques:
-
Reversed-Phase Chromatography: This is often the preferred method for acid-sensitive compounds.[1]
-
Crystallization: If possible, crystallization can be a gentler method of purification.
-
-
Prevent Oxidation: For compounds prone to oxidation, it is crucial to dry the fractions immediately after collection and store them in a freezer, protected from light.[12] Using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[12]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of polar heterocyclic compounds.
Q1: What is the best stationary phase for purifying polar heterocyclic compounds?
The choice of stationary phase is critical and depends on the specific properties of your compound.[6]
| Stationary Phase | Polarity | Ideal For |
| Silica Gel | High | Conventional applications, but can be problematic for basic or acid-sensitive compounds.[6] |
| Alumina | High | Acid-sensitive compounds. Available in acidic, neutral, and basic forms.[6] |
| Amino-functionalized Silica | Medium | Carbohydrates, nitrogen-containing heterocycles, and amines.[6] |
| Diol-functionalized Silica | Low | Lipids and other compounds where silica is too active.[6] |
| C18 (Reversed-Phase) | Non-polar | Highly polar or basic compounds that are poorly retained on normal-phase media.[1][6] |
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A good starting point is to consider the solubility of your crude sample.[7]
-
Normal-Phase Chromatography: This technique uses a polar stationary phase (like silica) and a non-polar mobile phase.[14][15] It is generally suitable for compounds that are soluble in organic solvents like dichloromethane, ethyl acetate, or toluene.[7]
-
Reversed-Phase Chromatography: This method employs a non-polar stationary phase (like C18) and a polar mobile phase.[14][15] It is often the better choice for compounds soluble in polar solvents such as alcohols, DMSO, DMF, or water.[7] For primary and quaternary amines, which are often soluble in polar solvents, reversed-phase is recommended.[7]
Q3: What is HILIC and when should I use it?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly useful for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[16][17] HILIC uses a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[17][18] The water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to their retention.[17]
When to use HILIC:
-
When your polar heterocyclic compound elutes in the void volume of a reversed-phase column.[2]
-
For the separation of highly polar compounds like sugars, metabolites, and amino acids.
-
When you need to avoid ion-pairing reagents but still want to retain polar, ionizable compounds.[17]
Q4: How do I properly load my sample onto the column?
Proper sample loading is crucial for achieving good separation.
-
Wet Loading: Dissolve the sample in a minimum amount of the initial mobile phase solvent.[19] If a stronger solvent is needed for dissolution, use it sparingly, as it can negatively impact the separation.[2][19]
-
Dry Loading: This technique is useful for samples that are not very soluble in the mobile phase.[1][19]
Q5: How do I scale up my purification from analytical to preparative scale?
Scaling up a chromatography process requires careful consideration of several parameters to maintain the separation efficiency.
-
Maintain Bed Height and Linear Flow Rate: The most common approach to scaling up is to increase the column diameter while keeping the packed bed height and the linear flow rate of the mobile phase constant.[20] This ensures that the residence time of the compound on the column remains the same.
-
Adjust Volumetric Flow Rate: The volumetric flow rate will need to be increased proportionally to the increase in the column's cross-sectional area.
-
Sample Load: The amount of sample loaded can be increased proportionally to the increase in the amount of stationary phase.
-
Trial Run: It is always advisable to perform a smaller-scale trial run before committing to a full-scale preparative separation to identify any potential issues.[21]
Experimental Protocols and Workflows
Protocol 1: Deactivating Silica Gel for Acid-Sensitive Compounds
-
Prepare a solvent system that includes 1-3% triethylamine (TEA).[3]
-
Pack the column with silica gel using this TEA-containing solvent system.
-
Flush the packed column with a volume of the solvent system equal to the volume of the silica gel.
-
Discard the eluant. The silica gel is now deactivated and ready for use with your regular solvent system or the TEA-containing system.[3]
Workflow: Troubleshooting Poor Separation
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
References
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem. (n.d.).
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25).
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
- Recent problems with silica gel chromatography - ResearchGate. (2025, November 26).
- How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. (n.d.).
- Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12).
- How do I decide between normal- or reversed-phase flash column chromatography? (2023, January 19).
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. (n.d.).
- Troubleshooting: Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? | ResearchGate. (2022, September 5).
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17).
- What the heck is HPLC normal phase/reverse-phase and what does it tell us? : r/Mcat. (2017, August 30).
- How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (2025, January 27).
- What is the difference between normal-phase chromatography and reversed-phase chromatography? | AAT Bioquest. (2020, June 1).
- Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros - Reddit. (2025, July 6).
- What Is Normal Phase And Reverse Phase Chromatography? - Chemistry For Everyone. (2025, January 30).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. (2017, August 3).
- Column chromatography. (n.d.).
- Choosing Your LC Stationary Phase - Restek. (2019, June 17).
- HILIC HPLC Column - Phenomenex. (n.d.).
- Reasons for decomposition of isolated compounds from plant extracts? - ResearchGate. (2019, May 17).
- Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
- HILIC Overview | Thermo Fisher Scientific - US. (n.d.).
- Considerations for Scaling Up Purification Processes - Bio-Rad. (n.d.).
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. (n.d.).
- HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (n.d.).
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.).
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30).
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
- Selecting a GC Column by a Specific Stationary Phase - Sigma-Aldrich. (n.d.).
- Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (2025, August 25).
- TROUBLESHOOTING GUIDE - Phenomenex. (n.d.).
- How to scale-up a column for preparative isolation/purification from analytical conditions? (n.d.).
- Using Volumetric Flow to Scaleup Chromatographic Processes - BioPharm International. (n.d.).
- column chromatography & purification of organic compounds - YouTube. (2021, February 9).
- troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22).
- How To Scale Up Column Chromatography? - Chemistry For Everyone - YouTube. (2025, March 10).
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018, April 25).
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stability issues of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol in solution
A Guide to Understanding and Managing Solution Stability
Welcome, researchers, to the dedicated support center for 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. This resource is structured to anticipate and address the common challenges you may face when working with this molecule in solution.
I. Compound Stability Profile: A Proactive Approach
Understanding the inherent chemical liabilities of this compound is the first step towards preventing degradation. The molecule's structure presents several key areas susceptible to change under various experimental conditions.
-
The Thiol-Thione Tautomerism: The 1,2,4-triazole-3-thiol moiety exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. In many cases, the thione form is the predominant and more stable tautomer in solution.[1][2] This equilibrium can be influenced by solvent polarity and pH.
-
Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules of the compound.[3][4][5][6] This is a common degradation pathway for thiol-containing compounds, often catalyzed by exposure to air (oxygen), metal ions, or oxidizing agents.
-
Hydrolytic Susceptibility of the Allyl Group: The N-allyl group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of the corresponding N-deallylated triazole.
-
Photostability of the Bromophenyl Moiety: Aromatic bromine substituents can be labile under UV irradiation, potentially leading to debromination or other photolytic degradation pathways.[7][8][9][10][11]
II. Troubleshooting Guide: Diagnosing and Resolving Instability
This section is designed to help you identify and resolve common stability issues you might encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Appearance of new, unexpected peaks in your chromatogram.
-
A decrease in the peak area of the parent compound over time.
-
Changes in the retention time of the main peak.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation (Disulfide Formation) | 1. Prepare fresh solutions: Whenever possible, prepare solutions of the compound immediately before use. 2. Use deoxygenated solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions. 3. Work under an inert atmosphere: If the compound is highly sensitive, consider performing manipulations in a glove box or under a stream of inert gas. 4. Add an antioxidant: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications. |
| Hydrolysis (Acidic or Basic Conditions) | 1. Control pH: Ensure the pH of your solution is within a stable range for the compound (typically neutral to slightly acidic).[1][12] Buffer your solutions if necessary. 2. Avoid extreme pH: If your experimental protocol requires acidic or basic conditions, minimize the exposure time and consider performing the reaction at a lower temperature to reduce the rate of degradation. |
| Photodegradation | 1. Protect from light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Minimize light exposure during experiments: Work in a dimly lit area or use light-protective covers for your experimental setup. |
| Solvent Incompatibility | 1. Test different solvents: If you suspect the solvent is causing degradation, perform a small-scale stability study in a few different compatible solvents to identify the most suitable one. |
Issue 2: Poor Reproducibility of Experimental Results
Symptoms:
-
Inconsistent results between experiments performed at different times.
-
Loss of biological activity or desired chemical reactivity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | 1. Standardize your protocol: Ensure that you are using the same solvent, concentration, and preparation method for each experiment. 2. Verify compound integrity: Before starting a series of experiments, confirm the purity of your stock solution using a suitable analytical method like HPLC. |
| Degradation During Storage | 1. Optimize storage conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. 2. Perform periodic quality control: For long-term studies, periodically re-analyze your stock solution to ensure its integrity. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent will depend on your specific application. For general use, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable for creating stock solutions. For aqueous-based assays, it is common to make a high-concentration stock in DMSO and then dilute it into the aqueous buffer. Always perform a solubility test on a small scale first.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid: Store the solid compound in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture.
-
Solutions: For short-term storage, keep solutions at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light.
Q3: Can I heat the solution to aid dissolution?
A3: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[13] It is recommended to sonicate the solution at room temperature first. If heating is necessary, use a water bath and monitor the temperature closely, not exceeding 40-50°C for a short period.
Q4: What are the likely degradation products I might observe?
A4: Based on the structure, the most probable degradation products are:
-
Disulfide dimer: Formed through the oxidation of the thiol group.
-
N-deallylated triazole: Resulting from the hydrolysis of the allyl group.
-
Debrominated analog: Arising from photodegradation.
Q5: How can I confirm if my compound has degraded?
A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4][5][6][14][15][16][17][18] These methods can separate the parent compound from its degradation products, allowing you to quantify the extent of degradation.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[19][20][21][22][23]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
- Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., in accordance with ICH Q1B guidelines).
3. Sample Analysis:
- After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze all stressed samples, along with an unstressed control sample, by a developed HPLC-UV or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
- HPLC system with a UV detector or a photodiode array (PDA) detector.
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase Selection:
- Start with a simple mobile phase gradient, for example:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Run a gradient from 10% to 90% B over 20 minutes to elute the parent compound and any potential degradation products.
3. Method Optimization:
- Inject the samples from the forced degradation study.
- Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.
- The goal is to have a resolution of >1.5 between all peaks of interest.
4. Detection:
- Monitor the elution profile at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined from a UV scan). A PDA detector is highly recommended to assess peak purity.
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A decision-making workflow for troubleshooting unexpected peaks.
VI. References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. mdpi.com [mdpi.com]
- 8. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. scribd.com [scribd.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. sgs.com [sgs.com]
Validation & Comparative
comparing antimicrobial efficacy of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with fluconazole.
A Guide for Researchers in Antimicrobial Drug Development
In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. While established agents like fluconazole remain mainstays in antifungal therapy, their efficacy is increasingly challenged by resistant strains and limited by a purely antifungal spectrum. This guide provides a comparative overview of the well-established antifungal agent, fluconazole, and a novel investigational compound, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, representing a class of triazole derivatives with potential broad-spectrum antimicrobial activity.
Introduction to the Compounds
Fluconazole: A bis-triazole antifungal agent, fluconazole has been a cornerstone of antifungal treatment for decades.[1] Its efficacy against a range of yeast infections, including those caused by Candida and Cryptococcus species, has established it as an essential medicine.[2][3] It is available in both oral and intravenous formulations, exhibiting high oral bioavailability.[1][2]
This compound: This molecule belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds. The 1,2,4-triazole nucleus is a well-known pharmacophore associated with diverse pharmacological activities, including notable antimicrobial properties.[2][4] The presence of a thiol group, an allyl substituent at the N4 position, and a bromophenyl ring at the C5 position are key structural features intended to modulate its biological activity. While extensive clinical data is not yet available, related compounds have demonstrated promising antibacterial and antifungal effects in preclinical studies.[1][2][4]
Mechanism of Action: A Shared Target
The primary mechanism of action for azole antifungals is the disruption of the fungal cell membrane's integrity.
Fluconazole: It acts by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][4][5] This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Inhibition of this enzyme leads to the depletion of ergosterol and a corresponding accumulation of toxic 14-α-methylated sterols.[6] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth, an effect that is primarily fungistatic.[2][3] Mammalian demethylase enzymes are significantly less sensitive to fluconazole, which accounts for its therapeutic window.[3][6]
This compound: While specific enzymatic assays for this exact molecule are not widely published, its 1,2,4-triazole core strongly suggests a similar mechanism of action to fluconazole. It is hypothesized that the triazole nitrogen atoms chelate the heme iron atom within the active site of lanosterol 14-α-demethylase, inhibiting ergosterol synthesis. The various substituents on the triazole ring, such as the bromophenyl group, are expected to influence the compound's binding affinity to the enzyme and its overall antimicrobial spectrum. The presence of the thiol (-SH) group may also confer additional mechanisms of action or contribute to its broader spectrum, a characteristic observed in other thiol-containing heterocyclic compounds.
Caption: Proposed mechanisms of action for Fluconazole and the novel Triazole Thiol.
Comparative Antimicrobial Efficacy
The key differentiator between fluconazole and novel triazole thiols lies in their spectrum of activity. Fluconazole is a dedicated antifungal, whereas compounds from the 4-allyl-5-aryl-1,2,4-triazole-3-thiol class have shown potential for broader antimicrobial effects, including activity against bacteria.[2]
Data Summary
The following table presents a summary of Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Disclaimer: Specific MIC values for this compound are not available in publicly accessible literature. The data presented for this compound is illustrative, based on published results for structurally related 1,2,4-triazole-3-thiol derivatives, and is intended to demonstrate its potential broader spectrum for comparative purposes.
| Microorganism | Type | Fluconazole MIC (µg/mL) | Illustrative MIC for a Novel Triazole Thiol (µg/mL) |
| Candida albicans | Yeast (Fungus) | 0.25 - 4 | 1 - 8 |
| Candida krusei | Yeast (Fungus) | 16 - >64 (Resistant) | 8 - 16 |
| Cryptococcus neoformans | Yeast (Fungus) | 4 - 16 | 4 - 16 |
| Aspergillus fumigatus | Mold (Fungus) | >64 (Resistant) | 32 - 64 |
| Staphylococcus aureus | Gram-positive Bacteria | Inactive | 16 - 32 |
| Escherichia coli | Gram-negative Bacteria | Inactive | 32 - 64 |
Analysis of Efficacy:
-
Antifungal Activity: Fluconazole exhibits potent activity against most Candida species, though resistance is noted in C. krusei and can be an issue with C. glabrata.[7] The illustrative data suggests the novel triazole thiol may also possess antifungal properties, potentially with a different spectrum of activity that could include strains resistant to fluconazole.
-
Antibacterial Activity: The most significant potential advantage of the novel triazole thiol class is its demonstrated activity against both Gram-positive and Gram-negative bacteria, a feature entirely absent in fluconazole.[1][4] This broad-spectrum potential could be highly valuable in treating mixed infections or for empirical therapy where the causative agent is unknown.
Standardized Protocol: Broth Microdilution for MIC Determination
To ensure reproducible and comparable results, antimicrobial susceptibility testing must be performed according to standardized protocols. The broth microdilution method is a gold standard for determining MIC values, with detailed guidelines provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol (Based on CLSI Guidelines)
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the microbial strain from a fresh agar plate (e.g., Sabouraud Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria).
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 1 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate test medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to achieve the final target inoculum concentration in the microplate wells (typically 0.5-2.5 x 10³ CFU/mL for fungi).
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Prepare serial two-fold dilutions of the test compounds (Fluconazole and the triazole thiol) in the test medium. A typical concentration range might be 0.125 to 128 µg/mL.
-
Dispense 100 µL of each drug dilution into the appropriate wells.
-
Include a growth control well (100 µL of medium, no drug) and a sterility control well (100 µL of uninoculated medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and bacteria, and potentially longer for some molds.
-
-
Reading and Interpretation:
-
Following incubation, examine the plates visually or with a plate reader.
-
The MIC is the lowest concentration of the antimicrobial agent that causes a significant inhibition of growth (e.g., ~50% inhibition for azoles against yeasts) compared to the drug-free growth control well.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Concluding Remarks and Future Directions
This guide highlights the comparative profiles of fluconazole and a representative novel triazole thiol. While fluconazole remains a vital antifungal agent, its limitations—namely its restricted spectrum and emerging resistance—necessitate the development of new antimicrobials.
The investigational compound, this compound, belongs to a chemical class with compelling potential. The illustrative data suggests a broader spectrum of activity that includes both fungal and bacterial pathogens. This characteristic, if validated, would represent a significant advantage over single-spectrum agents like fluconazole.
For drug development professionals, the path forward is clear. Rigorous in vitro testing of this compound and its analogs against a wide panel of clinical isolates, including drug-resistant strains, is the critical next step. Subsequent in vivo efficacy studies in relevant animal models and comprehensive toxicological profiling will be essential to fully elucidate its therapeutic potential and establish a viable pathway toward clinical application.
References
-
National Center for Biotechnology Information. (2024). Fluconazole - StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. PubMed. Retrieved from [Link]
-
Pharm D, B. (2025). Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]
-
Numerade. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Retrieved from [Link]
-
Wikipedia. (2024). Fluconazole. Retrieved from [Link]
-
University of Washington. (n.d.). Fluconazole has antifungal coverage against most Candida spp., Cryptococcus. Retrieved from [Link]
-
Colanceska-Ragenovic, K., Dimova, V., Kakurinov, V., Molnar, D. G., & Buzarovska, A. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules. Retrieved from [Link]
-
Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Rana, A., Siddiqui, N., & Khan, S. A. (2019). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Retrieved from [Link]
-
Badr, M., El-Naggar, H., & Abdel-Latif, N. (2016). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. Retrieved from [Link]
-
Gumrukcuoglu, N., Uslu, C., & Saglik, B. N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Diflucan (fluconazole) tablets label. Retrieved from [Link]
-
Sharma, D., & Narasimhan, B. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Bridging the Gap: A Senior Scientist's Guide to In Vivo Validation of Triazole Anticancer Compounds
The journey of a novel anticancer agent from a laboratory curiosity to a potential clinical candidate is a rigorous marathon of validation. For promising heterocyclic scaffolds like triazoles, which have demonstrated a wide spectrum of in vitro biological activities, the transition to in vivo models is the crucible where their true therapeutic potential is forged.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on structuring and executing robust in vivo validation studies for triazole-based anticancer compounds. We will move beyond mere protocols to dissect the causality behind experimental choices, ensuring that every step is part of a self-validating system designed to generate translatable and trustworthy data.
The Foundational Premise: Why In Vivo Validation is Non-Negotiable
In vitro assays, such as cytotoxicity screenings against cancer cell lines, are indispensable for initial high-throughput screening and mechanism-of-action studies.[4] They allow us to identify compounds that can, for example, inhibit microtubule assembly, arrest the cell cycle, or induce apoptosis.[5] However, a sterile dish of cultured cells is a world away from the complex, dynamic microenvironment of a tumor within a living organism.[6]
Animal models are essential for bridging this gap, providing critical insights into a compound's pharmacology, efficacy, and end-organ toxicity before it can ever be considered for human trials.[7][8] They allow us to grapple with the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME)—collectively known as pharmacokinetics (PK)—and to correlate drug exposure with the biological response, or pharmacodynamics (PD).[9][10][11] The failure to appreciate this transition is a primary reason why many promising anticancer agents falter; indeed, only a small percentage of drugs with preclinical anticancer activity are ultimately approved for clinical use.[12]
// Style Edges edge [color="#5F6368"]; } dot Caption: High-level workflow from in vitro discovery to in vivo validation.
Part 1: Strategic Selection of the In Vivo Model
The choice of animal model is the most critical decision in designing an in vivo study. It dictates the clinical relevance of the data and the specific questions you can answer. The primary options involve transplanting human tumor cells or tissues into immunodeficient mice, such as athymic nude or NOD/SCID mice.[13][14]
Cell Line-Derived Xenografts (CDX)
This is the workhorse model for initial efficacy testing.[15] Human cancer cell lines are implanted, typically subcutaneously, into immunodeficient mice.[16]
-
Why Choose CDX? They are reproducible, cost-effective, and scalable, making them ideal for screening multiple triazole compounds or different dosing regimens.[15] Tumor growth is easily monitored with calipers.
-
Causality Behind the Choice: If your primary goal is to confirm that the in vitro cytotoxic effect of your triazole compound translates to tumor growth inhibition in vivo, the CDX model is the most direct and efficient way to get a " go/no-go " signal.[15]
Orthotopic Models
In this advanced model, tumor cells are implanted into the corresponding organ of origin (e.g., lung cancer cells injected into the mouse lung).[13][17]
-
Why Choose Orthotopic? These models more accurately replicate the tumor microenvironment, including tissue-specific cell interactions and vasculature.[18][19] This is crucial for studying metastasis and evaluating therapies in a more physiologically relevant context.[6][20][21]
-
Causality Behind the Choice: If your triazole compound is hypothesized to affect tumor invasion or metastasis, or if its efficacy is dependent on interactions within the native tumor microenvironment, an orthotopic model is superior.[17][21] For example, a compound targeting angiogenesis is better tested in an orthotopic model where the vasculature is more representative of a clinical tumor.
Patient-Derived Xenografts (PDX)
PDX models involve the direct engraftment of surgically resected patient tumor tissue into immunodeficient mice.[16][22]
-
Why Choose PDX? These models are recognized as highly accurate and clinically relevant because they preserve the biological features and heterogeneity of the original human tumor.[12][22]
-
Causality Behind the Choice: When you have a lead triazole candidate and want to predict its efficacy across a diverse patient population, PDX models are invaluable. A significant correlation has been observed between drug responses in patients and their corresponding PDX models, making this the gold standard for preclinical validation before a clinical trial.[12]
| Model Type | Primary Use Case | Key Advantage | Key Disadvantage |
| CDX (Subcutaneous) | Initial efficacy screening, dose-response | High reproducibility, low cost, easy to measure | Lacks native tumor microenvironment, poor metastasis |
| Orthotopic | Metastasis studies, microenvironment interactions | High physiological relevance, mimics clinical progression | Technically demanding, requires imaging to monitor |
| PDX | Predicting clinical response, biomarker studies | Preserves tumor heterogeneity, high predictive value | High cost, lower engraftment rate, slow growth |
Part 2: Designing a Self-Validating Efficacy Study
A robust experimental design is paramount. Every efficacy study must include the necessary controls and monitoring to ensure the data is interpretable and trustworthy.
Preliminary Pharmacokinetics (PK) and Toxicity
Before launching a full-scale efficacy study, it is crucial to understand how your triazole compound behaves in the host and to determine a safe and effective dose range.[23]
-
Maximum Tolerated Dose (MTD): An acute toxicity study is performed to find the highest dose that can be administered without causing unacceptable side effects (e.g., >20% body weight loss, severe clinical signs).[24][25] This is often done by administering escalating doses of the compound.
-
Pharmacokinetic Profiling: This involves administering a single dose of the compound and collecting blood samples over time to measure key parameters like peak concentration (Cmax), half-life (t1/2), and total exposure (Area Under the Curve, AUC).[9][26] This data is critical for designing a rational dosing schedule that maintains a therapeutic concentration at the tumor site.[11]
The Efficacy Study Protocol: A Step-by-Step Guide
This protocol outlines a standard subcutaneous CDX model study.
1. Animal and Cell Line Preparation:
-
Animals: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude). Allow them to acclimate for at least one week.
-
Cell Culture: Culture the selected human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
2. Tumor Implantation:
-
Harvest and resuspend cells in a sterile, serum-free medium (e.g., PBS) with Matrigel (1:1 ratio) to support initial tumor establishment.
-
Inject 1-5 million cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.
4. Treatment Groups & Administration:
-
Group 1: Vehicle Control: Administer the formulation vehicle only (e.g., saline, 5% DMSO in corn oil). This is the baseline for tumor growth.
-
Group 2: Positive Control (Standard-of-Care): Administer a clinically relevant drug for that cancer type (e.g., Doxorubicin). This validates the model's sensitivity to treatment.
-
Group 3+: Triazole Compound Groups: Administer the triazole compound(s) at one or more doses (e.g., based on MTD studies). The route of administration (oral gavage, intraperitoneal, intravenous) should be consistent with the intended clinical use.
5. Monitoring and Endpoints:
-
Tumor Volume: Measure twice weekly.
-
Body Weight: Measure twice weekly as a key indicator of toxicity.
-
Clinical Observations: Monitor daily for signs of distress (e.g., lethargy, ruffled fur).
-
Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days). Euthanize individual animals if they meet humane endpoint criteria (e.g., >20% weight loss, tumor ulceration).
6. Data Analysis:
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.
-
Collect tumors for downstream pharmacodynamic analysis (e.g., Western blot, IHC) to confirm the compound is hitting its target in the tumor tissue.
// Nodes start [label="Day 0:\nTumor Cell\nImplantation", fillcolor="#FBBC05", fontcolor="#202124"]; growth [label="Days 7-10:\nTumor Growth\n(Monitoring)", fillcolor="#FFFFFF", fontcolor="#202124"]; random [label="Day 10:\nRandomization\n(Tumors ~100mm³)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; treat [label="Days 10-28:\nTreatment Period\n(Daily Dosing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitoring:\n- Tumor Volume\n- Body Weight\n(Twice Weekly)", fillcolor="#FFFFFF", fontcolor="#202124"]; endpoint [label="Day 28:\nStudy Endpoint\n& Tissue Collection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> growth; growth -> random; random -> treat; treat -> monitor [style=dashed, arrowhead=none]; treat -> endpoint;
// Style Edges edge [color="#5F6368"]; } dot Caption: Timeline of a typical subcutaneous xenograft efficacy study.
Part 3: Interpreting the Data - Connecting In Vitro to In Vivo
The ultimate goal is to see a correlation between your in vitro potency and in vivo efficacy. A compound with a low nanomolar IC50 in vitro should ideally demonstrate significant TGI in vivo at a well-tolerated dose.
Hypothetical Data Comparison
Table 1: In Vitro Cytotoxicity of Triazole Compounds against HT-29 Colon Cancer Cells
| Compound | IC50 (µM) |
| Triazole-A | 0.05 |
| Triazole-B | 1.2 |
| Doxorubicin | 0.15 |
Table 2: In Vivo Efficacy of Triazole-A in HT-29 Xenograft Model
| Treatment Group (Dose) | Final Mean Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | 1850 ± 210 | - | -2.5 |
| Doxorubicin (5 mg/kg) | 740 ± 150 | 60% | -15.8 |
| Triazole-A (20 mg/kg) | 555 ± 130 | 70% | -3.1 |
In this example, Triazole-A, the most potent compound in vitro, also shows superior efficacy in vivo compared to the standard-of-care, and critically, does so with minimal toxicity (as indicated by the small body weight change). This is the profile of a promising lead candidate.
Potential Mechanisms of Action of Triazoles
Triazole derivatives exert their anticancer effects through diverse mechanisms.[2] Understanding the likely mechanism from in vitro studies helps in designing relevant pharmacodynamic endpoints for in vivo models. Common mechanisms include:
-
Enzyme Inhibition: Many triazoles target key cancer-related enzymes like kinases, topoisomerases, or carbonic anhydrases.[1]
-
Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[2][5]
-
Apoptosis Induction: Triazoles can modulate apoptotic pathways, for instance by altering the expression of Bcl-2 family proteins.[1][27]
// Nodes triazole [label="Triazole Compound", fillcolor="#FBBC05", fontcolor="#202124"]; kinase [label="Kinase / Topoisomerase\nEnzyme Inhibition", fillcolor="#FFFFFF", fontcolor="#202124"]; tubulin [label="Tubulin Polymerization\nInhibition", fillcolor="#FFFFFF", fontcolor="#202124"]; bcl2 [label="Modulation of\nBcl-2 Family Proteins", fillcolor="#FFFFFF", fontcolor="#202124"];
cell_cycle [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Induction of\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges triazole -> kinase [color="#5F6368"]; triazole -> tubulin [color="#5F6368"]; triazole -> bcl2 [color="#5F6368"];
kinase -> apoptosis [color="#5F6368"]; tubulin -> cell_cycle [color="#5F6368"]; bcl2 -> apoptosis [color="#5F6368"]; cell_cycle -> apoptosis [label="can lead to", color="#5F6368"];
} dot Caption: Potential anticancer mechanisms of action for triazole compounds.
Conclusion
Validating in vitro findings in in vivo systems is a complex but essential step in anticancer drug development. It requires a strategic approach to model selection, a meticulous experimental design that incorporates PK/PD and toxicity considerations, and a clear-eyed interpretation of the results. By understanding the causality behind each choice—from selecting a CDX model for initial screening to using a PDX model for clinical prediction—researchers can generate the robust, translatable data needed to confidently advance novel triazole compounds toward the clinic.
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A Researcher's Guide to the Antibacterial Landscape of 5-Aryl-1,2,4-Triazole-3-Thiols: A Comparative Analysis
Introduction: The Pressing Need for Novel Antibacterial Scaffolds
The global challenge of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the 1,2,4-triazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents.[2][3] This guide focuses specifically on a promising subclass: 5-aryl-1,2,4-triazole-3-thiols. These molecules, characterized by an aromatic system at the 5-position and a reactive thiol group at the 3-position, have garnered significant attention for their diverse biological activities, including a notable antibacterial potential.[4][5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a comparative analysis of the antibacterial spectrum of various 5-aryl-1,2,4-triazole-3-thiol derivatives, supported by experimental data from peer-reviewed literature. Our objective is to synthesize this information, elucidate key structure-activity relationships (SAR), and provide robust experimental protocols to empower researchers in their quest for the next generation of antibacterial agents.
The Core Scaffold: Understanding the 5-Aryl-1,2,4-Triazole-3-Thiol
The foundational structure of these compounds features a five-membered 1,2,4-triazole ring. The key functional groups that dictate its biological activity are:
-
The 5-Aryl Group: The nature and substitution pattern of the aromatic ring (e.g., phenyl, pyridyl) directly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.
-
The 3-Thiol Group: This group is crucial for the compound's reactivity and potential mechanisms of action. It exists in a tautomeric equilibrium with its thione form. Spectroscopic data, such as the absence of an S-H stretch around 2550-2600 cm⁻¹ in IR spectra and the presence of an N-H proton signal in ¹H-NMR, often indicate that the thione form predominates in the solid state.[2] This thiol-thione tautomerism can be critical for target binding and biological activity.
Experimental Workflow: From Synthesis to Antibacterial Evaluation
A logical and reproducible experimental workflow is the bedrock of trustworthy scientific discovery. The pathway from compound synthesis to antibacterial profiling for this class of molecules is well-established.
Generalized Synthesis Protocol
The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols typically follows a reliable multi-step pathway, which provides a versatile platform for creating diverse derivatives.
-
Step 1: Hydrazide Formation: An appropriate aryl carboxylic acid is converted to its corresponding ester, which is then treated with hydrazine hydrate to yield the aroylhydrazide.
-
Step 2: Dithiocarbazinate Salt Formation: The aroylhydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solution. This reaction forms a potassium dithiocarbazinate salt.[7]
-
Step 3: Cyclization to Triazole: The key step involves the cyclization of the potassium salt by refluxing it with an excess of hydrazine hydrate. As the reaction proceeds, the mixture often changes color, and hydrogen sulfide gas is evolved.[7] Acidification of the reaction mixture then precipitates the desired 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.[8]
Further modifications, such as the formation of Schiff bases by reacting the 4-amino group with various aldehydes, can be performed to expand the chemical diversity of the synthesized library.[4][9]
In Vitro Antibacterial Screening Protocol
The primary goal of this screening is to determine the effectiveness of the synthesized compounds against a panel of clinically relevant bacteria, typically including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
Workflow for Antibacterial Susceptibility Testing
Caption: A generalized workflow for in vitro antibacterial activity screening.
Detailed Methodologies:
-
Disc Diffusion Method (Qualitative Screening):
-
A standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Sterile paper discs (6 mm) are impregnated with a known concentration of the test compound (dissolved in a solvent like DMSO).
-
The discs are placed on the agar surface. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Cefepime, Streptomycin) serves as a positive control.
-
The plates are incubated at 37°C for 18-24 hours.
-
Antibacterial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[10]
-
-
Broth Microdilution Method (Quantitative MIC Determination):
-
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension.
-
Control wells (no compound, no bacteria, and compound with no bacteria) are included to ensure the validity of the results.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined by visual inspection for the lowest concentration at which there is no turbidity (cloudiness), indicating no bacterial growth.
-
Comparative Analysis of Antibacterial Spectrum
The antibacterial efficacy of 5-aryl-1,2,4-triazole-3-thiols is highly dependent on the nature of the substituents on the aryl ring and at the N-4 position. The following table summarizes the MIC values for a selection of derivatives against various bacterial strains, providing a basis for comparative analysis.
| Compound ID | 5-Aryl Substituent | N-4 Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 (4c) | Pyridin-4-yl | 4-Hydroxybenzylideneamino | Staphylococcus aureus | 16 | [4] |
| Bacillus subtilis | 20 | [4] | |||
| 2 (4e) | Pyridin-4-yl | 4-Nitrobenzylideneamino | Escherichia coli | 25 | [4] |
| Salmonella typhi | 31 | [4] | |||
| 3 (4a) | Pyridin-2-yl | Allyl | Staphylococcus aureus | 62.5 | [8] |
| Bacillus cereus | 125 | [8] | |||
| 4 | 2,4-Dichlorophenyl | 4-Chlorobenzylideneamino | Staphylococcus aureus | >100 | [9] |
| 5 | 4-Fluorophenyl | 2-Chlorobenzylideneamino | Staphylococcus aureus | 50 | [9] |
| 6 (TRN4) | 4-Nitrophenyl | Pyridin-4-yl | Pseudomonas aeruginosa (resistant) | Moderate Inhibition | [10][11] |
Note: "Moderate Inhibition" indicates activity was observed, but a specific MIC value was not provided in the source abstract.
Structure-Activity Relationship (SAR) Insights
By analyzing the data, we can derive several key insights into the structure-activity relationships that govern the antibacterial potency of this scaffold.
-
Influence of Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent on the 5-aryl ring plays a pivotal role.
-
Electron-Donating Groups (EDGs): The presence of an electron-donating hydroxyl (-OH) group at the para-position of a benzylideneamino moiety (Compound 1) resulted in significant activity against Gram-positive bacteria like S. aureus and B. subtilis (MICs of 16 and 20 µg/mL, respectively).[4] This suggests that increased electron density may be favorable for activity against this class of bacteria. This observation is supported by reviews indicating that EDGs like -OH and -OCH₃ often enhance antimicrobial activity.[12]
-
Electron-Withdrawing Groups (EWGs): Conversely, a strong electron-withdrawing nitro (-NO₂) group (Compound 2) conferred better activity against Gram-negative bacteria such as E. coli and S. typhi (MICs of 25 and 31 µg/mL, respectively).[4] This highlights a potential for tuning the antibacterial spectrum by modulating the electronic properties of the aryl substituents.
-
-
Impact of Halogen Substituents: Halogen atoms are commonly incorporated into drug candidates to modulate lipophilicity and electronic character.
-
Compounds with chloro and fluoro substituents (Compounds 4 and 5) demonstrated activity primarily against the Gram-positive S. aureus.[9] The presence of multiple chlorine atoms (Compound 4) did not necessarily lead to superior activity in the tested series, indicating that a specific substitution pattern is crucial.
-
-
Activity Against Resistant Strains: Perhaps one of the most significant findings is the reported activity of a derivative (Compound 6) against a resistant strain of Pseudomonas aeruginosa.[10][11] This is particularly noteworthy as P. aeruginosa is a critical-priority pathogen, and activity against resistant strains suggests a mechanism of action that may circumvent common resistance pathways.
Proposed Mechanisms of Action
While the precise molecular mechanisms for this specific class of compounds are still under investigation, the broader family of azoles and thiol-containing heterocycles offers clues. Potential mechanisms could include:
-
Enzyme Inhibition: The thiol group is a known chelator of metal ions, which are essential cofactors for many bacterial enzymes. These compounds could potentially inhibit metalloenzymes crucial for bacterial survival.
-
Interaction with Thiol-Containing Biomolecules: The triazole-thiol scaffold could interact with essential thiol-containing biomolecules within the bacterial cell, such as thioredoxin reductase, disrupting redox balance and leading to cell death.[13]
-
DNA Binding: Some heterocyclic compounds have been shown to act by binding to bacterial DNA, either through intercalation or groove binding, thereby inhibiting replication and transcription.[13]
Conclusion and Future Directions
The comparative analysis clearly demonstrates that 5-aryl-1,2,4-triazole-3-thiols are a versatile and promising scaffold for the development of new antibacterial agents. The antibacterial spectrum and potency can be effectively modulated by strategic substitution on the 5-aryl ring. The notable activity of certain derivatives against Gram-positive, Gram-negative, and even resistant bacterial strains underscores the therapeutic potential of this chemical class.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broader library of compounds with diverse electronic and steric properties to build a more comprehensive SAR model.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to understand how these compounds exert their antibacterial effects and to guide rational drug design.
-
Evaluation Against Resistant Panels: Expanding screening efforts to include a wider range of multidrug-resistant bacterial strains, such as MRSA and VRE.
-
Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to ensure a favorable therapeutic index.
By leveraging the insights presented in this guide, the scientific community can accelerate the development of novel 5-aryl-1,2,4-triazole-3-thiol derivatives as a potential new line of defense against pathogenic bacteria.
References
- Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy.
- (n.d.). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols.
- (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
- Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., & Hraishawi, R. M. O. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate.
- (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC.
- (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers.
- (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
- Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP).
- (n.d.). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. NIH.
- (n.d.). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. NIH.
- Jasim, A. M., Omar, T. N.-A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
- (2025). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents.
- (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. NIH.
- (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
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A Comparative Guide to the Cytotoxicity of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol on Normal Cell Lines
Introduction: The Selectivity Imperative in Drug Discovery
The ultimate goal in the development of novel chemotherapeutics is potent efficacy against malignant cells coupled with minimal toxicity towards healthy tissues. This concept of selective cytotoxicity is the cornerstone of a favorable therapeutic index. Compounds from the 1,2,4-triazole class have garnered significant attention for their diverse biological activities, including promising anticancer properties.[1][2][3][4] The unique structure of the triazole ring facilitates interactions with various biological targets.[1] However, their potential as drug candidates hinges on a rigorous assessment of their effects on non-cancerous, normal cells.
This guide provides an in-depth, comparative analysis of the cytotoxicity of a specific triazole derivative, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol . We will objectively evaluate its performance on a normal human cell line and benchmark it against both a structurally related analog and a standard-of-care chemotherapeutic agent. The methodologies herein are presented as self-validating systems, designed to deliver robust and reproducible data for critical decision-making in drug development pipelines.
Compound Under Investigation & Comparators
A successful cytotoxicity assessment relies on relevant comparators to contextualize the results. For this guide, we evaluate the following compounds:
-
Test Compound (TC): this compound. The presence of the bromophenyl group is known to influence cytotoxic potential in related structures.[5]
-
Analog Comparator (AC): 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. A close structural analog where the bromo- substitution is replaced by a fluoro- group, allowing for an initial structure-activity relationship (SAR) assessment.
-
Positive Control (PC): Doxorubicin. A widely used anthracycline chemotherapeutic agent with well-characterized, potent cytotoxicity against both cancerous and normal cells, providing a benchmark for high toxicity.
Experimental Design: A Multi-Assay Approach for Comprehensive Assessment
Cell Line Selection
-
Normal Cell Line: Human Dermal Fibroblasts (HDF). These primary cells are a robust model for normal, non-transformed connective tissue and are frequently used in general cytotoxicity screening.[5][6]
-
Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma). Selected to determine the compound's selectivity. Many triazole derivatives have been tested against this line.[2][7]
The ratio of cytotoxicity between normal and cancer cells, known as the Selectivity Index (SI) , is a critical parameter. It is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) A higher SI value indicates greater selectivity for cancer cells.
Overall Experimental Workflow
The following diagram outlines the logical flow of the entire cytotoxicity assessment protocol.
Caption: High-level workflow for the comparative cytotoxicity assessment.
Method 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed 1 x 10⁴ HDF or MCF-7 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Remove the old media and add 100 µL of fresh media containing serial dilutions of the Test Compound (TC), Analog Comparator (AC), or Positive Control (PC). Include a "vehicle control" (e.g., 0.1% DMSO) and a "media only" blank. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the media containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Expert Insight: The 4-hour incubation with MTT is a critical optimization step. Too short, and the signal is weak; too long, and reagent toxicity can skew results. The use of DMSO is crucial as formazan crystals are insoluble in aqueous culture media.
Method 2: LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] This provides a direct measure of cell lysis.
Detailed Protocol: LDH Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using a separate 96-well plate.
-
Controls Setup: It is critical to set up three controls for accurate calculation[13]:
-
Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).
-
Maximum LDH Release: Vehicle-treated cells lysed with 10 µL of a lysis solution (e.g., 1% Triton X-100) 30 minutes before the end of incubation.
-
Substance Control: Test compound in media alone (checks for interference with the enzyme).
-
-
Supernatant Transfer: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
Reaction Mix: Prepare the LDH reaction mix (containing diaphorase and the tetrazolium salt INT) according to the manufacturer's instructions (e.g., Sigma-Aldrich, G-Biosciences). Add 50 µL of this mix to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. The reaction converts the tetrazolium salt into a red formazan product.[12]
-
Data Acquisition: Measure the absorbance at 490 nm.
Expert Insight: Transferring the supernatant to a new plate is a key step to prevent cells from interfering with the absorbance reading.[11] The maximum release control is non-negotiable; it is the 100% value against which all other samples are normalized, ensuring the data reflects relative cytotoxicity, not absolute absorbance units.
Method 3: Caspase-3 Activity Assay for Apoptosis Detection
To understand the mechanism of cell death, we measure the activity of Caspase-3, a key "executioner" enzyme in the apoptotic pathway.[14][15] Its activation is a hallmark of programmed cell death. Caspase-3 is activated by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[16][17]
Apoptotic Signaling Pathway
The diagram below illustrates the intrinsic pathway leading to Caspase-3 activation, a common mechanism for chemotherapy-induced apoptosis.
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A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Synthesized Triazoles
For researchers, scientists, and drug development professionals engaged in the synthesis of novel triazole-based compounds, rigorous structural confirmation is paramount. The isomeric nature of 1,2,3- and 1,2,4-triazoles, coupled with diverse substitution patterns, necessitates a multi-faceted analytical approach. This guide provides an in-depth, experience-driven framework for the cross-referencing of spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—with established literature values to ensure the unambiguous characterization of synthesized triazoles.
The 1,2,3- and 1,2,4-triazole scaffolds are foundational in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable biological properties.[1][2] The correct identification of the triazole core and its substituents is a critical step in the drug discovery and development pipeline. This guide is structured to provide not just the "how" but the "why" behind the analytical choices, empowering you to build a self-validating system for your synthetic products.
The Logic of Spectroscopic Cross-Referencing
The core principle of structural elucidation for synthesized molecules lies in the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. By cross-referencing these pieces, we build a robust and trustworthy confirmation of the target molecule's identity.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For triazoles, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the heterocyclic ring.
Expertise & Experience: Causality Behind Experimental Choices
The choice of solvent and sample concentration in NMR is not arbitrary; it is a deliberate step to ensure data quality. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3] The choice of solvent can also influence chemical shifts, so consistency is key when comparing experimental data to literature values.[3] For triazoles, which can exhibit varying polarities based on their substituents, common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). DMSO-d₆ is particularly useful for compounds with acidic protons, such as N-H protons on the triazole ring, as it slows down their exchange with residual water, making them more likely to be observed.
Concentration is another critical parameter. While a higher concentration can improve the signal-to-noise ratio, it can also lead to intermolecular interactions and peak broadening, which can obscure fine details like coupling constants.[3] Therefore, a balance must be struck to obtain a clear, well-resolved spectrum.
Experimental Protocol: NMR Sample Preparation
-
Sample Purity: Ensure the sample is as pure as possible. Impurities will complicate the spectrum and may mask the signals of the desired compound.[4]
-
Massing the Sample: For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of your solid triazole derivative in about 0.6 mL of the chosen deuterated solvent.[4] For liquid samples, a common practice is to dissolve one drop of the analyte in the solvent.[3]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[4][5]
-
Tube and Cap: Use high-quality NMR tubes that are free from scratches or defects.[5][6] Cap the tube securely to prevent solvent evaporation.[5]
-
Labeling: Clearly label the NMR tube with the sample identification.[6]
Data Presentation: Characteristic NMR Shifts for Triazoles
The chemical shifts of the protons and carbons of the triazole ring are highly diagnostic. The following tables summarize typical ranges for 1,4-disubstituted 1,2,3-triazoles and substituted 1,2,4-triazoles.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 1,4-Disubstituted 1,2,3-Triazoles.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH -5 | 7.55 - 9.26[7] | 123.50 - 132.71[8] |
| C -4 | - | 143.12 - 143.85[8] |
Note: The chemical shift of the triazole proton can be influenced by the nature of the substituents at the 1 and 4 positions.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazoles.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH -3 / CH -5 | 8.14 - 8.60[9] | 145.2 - 160.6[9][10] |
| NH | 12.67 (broad singlet)[10] | - |
Note: The signals for the C-3 and C-5 protons in 1,2,4-triazoles can sometimes be equivalent depending on the substitution pattern and tautomeric form.
Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For triazoles, it is particularly useful for confirming the presence of the heterocyclic ring and other key functionalities.
Expertise & Experience: Interpreting the Triazole Ring Vibrations
The triazole ring exhibits a series of characteristic vibrations. The C-H stretching of the aromatic triazole ring typically appears above 3000 cm⁻¹. The C=N and N=N stretching vibrations within the ring give rise to a complex pattern of absorptions in the 1400-1600 cm⁻¹ region. These peaks, while sometimes broad or of medium intensity, are a key indicator of the triazole core.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. For liquids, a single drop is sufficient.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-500 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken before analyzing the sample.
Data Presentation: Characteristic IR Absorption Frequencies for Triazoles
Table 3: Characteristic IR Peaks for Triazoles.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3032 - 3176[11][12] | Medium to Weak |
| N-H Stretch | 3126[11] | Medium, often broad |
| C=C (aromatic) Stretch | 1483 - 1529[11] | Medium |
| -N=N- Stretch | ~1543[11] | Medium to Weak |
| C-N Stretch | 1226 - 1232[13] | Medium to Strong |
Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the synthesized compound and valuable structural information through its fragmentation pattern. This is a crucial final check for confirming the overall composition of the triazole.
Expertise & Experience: Choosing the Right Ionization Technique
For most triazole derivatives, which are often polar, Electrospray Ionization (ESI) is the preferred technique.[14][15] ESI is a "soft" ionization method that typically keeps the molecular ion intact, allowing for the determination of the molecular weight.[15] Electron Ionization (EI) can also be used, but it is a "harder" technique that often leads to more extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[14]
Trustworthiness: A Self-Validating System
By varying the fragmentor voltage in ESI-MS, one can induce fragmentation and observe the characteristic losses from the triazole ring.[14][16] This provides a self-validating system; the observed fragments should be consistent with the proposed structure.
Data Presentation: Common Fragmentation Pathways of Triazoles
The fragmentation of the triazole ring is a key diagnostic feature.
For 1,2,3-Triazoles: A common fragmentation pathway involves the loss of a molecule of nitrogen (N₂), which is a stable neutral loss.[17] The subsequent fragmentation is then highly dependent on the nature of the substituents.[17]
For 1,2,4-Triazoles: Under electron ionization, a characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole is the loss of HCN.[14] For substituted 1,2,4-triazoles, the fragmentation can be more complex and is influenced by the position and nature of the substituents.[14][18]
Caption: Logic of Structural Confirmation via MS Fragmentation.
Conclusion
The robust characterization of synthesized triazoles is not achieved through a single analytical technique but through the careful and logical cross-referencing of data from NMR, IR, and MS. By understanding the principles behind each method, making informed experimental choices, and systematically comparing the obtained data with literature values, researchers can have high confidence in the structural integrity of their compounds. This rigorous approach is fundamental to the advancement of medicinal chemistry and drug development.
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A Researcher's Guide to ADME/T Prediction for Novel 4H-1,2,4-Triazole-3-Thiol Analogues: A Comparative Approach
For researchers and drug development professionals vested in the discovery of novel therapeutics, the 4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure with a broad spectrum of biological activities.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant portion of which are related to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. Early and accurate prediction of a compound's ADME/T profile is therefore not just a recommendation but a critical necessity to de-risk projects and accelerate the development timeline.
This guide provides a comprehensive comparison of predictive methodologies for assessing the ADME/T properties of novel 4H-1,2,4-triazole-3-thiol analogues. We will delve into both in silico (computational) and in vitro (experimental) approaches, offering insights into the rationale behind their application and the interpretation of the data they generate. Our focus is to equip you with the knowledge to build a robust, self-validating ADME/T screening cascade for your triazole-based drug discovery program.
The Crucial Role of Early ADME/T Assessment
A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic properties or unforeseen toxicity.[3] Integrating ADME/T evaluation at the early discovery phase allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize not just potency but also the drug-like characteristics of the lead compounds. For nitrogen-containing heterocyclic compounds like 4H-1,2,4-triazole-3-thiols, specific attention must be paid to properties such as solubility, which can be influenced by the hydrogen bonding capacity of the triazole ring, and metabolic stability, as the ring system can be susceptible to various enzymatic transformations.
A Dual-Pronged Approach: In Silico and In Vitro Strategies
An effective ADME/T assessment strategy employs a tiered approach, beginning with high-throughput in silico predictions to filter large numbers of virtual or newly synthesized compounds, followed by more resource-intensive in vitro assays for more promising candidates.
Caption: A typical workflow for ADME/T assessment in drug discovery.
Part 1: In Silico ADME/T Prediction – The First Line of Defense
Computational models offer a rapid and cost-effective means to evaluate the drug-likeness of a large number of compounds.[3] Several online platforms and software packages are available for this purpose, with SwissADME being a popular choice for its user-friendly interface and comprehensive predictions.
Key In Silico Parameters for Triazole Analogues
When evaluating novel 4H-1,2,4-triazole-3-thiol analogues, the following in silico parameters are of particular importance:
-
Physicochemical Properties: These fundamental descriptors govern a compound's behavior in biological systems.
-
Molecular Weight (MW): Generally, compounds with MW < 500 Da are more likely to be orally bioavailable.
-
Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a compound's ability to cross cell membranes. A balanced logP (typically between 1 and 5) is often desirable.
-
Topological Polar Surface Area (TPSA): TPSA is a good predictor of passive intestinal absorption and blood-brain barrier penetration. A TPSA < 140 Ų is often associated with good oral bioavailability.
-
Aqueous Solubility (logS): Poor solubility is a common hurdle in drug development. In silico models can provide an early indication of potential solubility issues.
-
-
Pharmacokinetics:
-
Gastrointestinal (GI) Absorption: Predictions of high GI absorption are favorable for orally administered drugs.
-
Blood-Brain Barrier (BBB) Permeation: This is a critical parameter for CNS-targeting drugs and a liability for peripherally acting compounds.
-
Cytochrome P450 (CYP) Inhibition: Predicting inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial for assessing the potential for drug-drug interactions.
-
-
Drug-Likeness:
-
Lipinski's Rule of Five: This rule provides a set of simple physicochemical parameters that are often met by orally active drugs.[4]
-
Bioavailability Score: Some platforms provide a composite score based on multiple parameters to predict the overall likelihood of a compound having good oral bioavailability.
-
Comparative In Silico Data for Hypothetical 4H-1,2,4-Triazole-3-Thiol Analogues
To illustrate the utility of in silico predictions, let's consider a hypothetical series of novel 4H-1,2,4-triazole-3-thiol analogues with varying substitutions at the 4- and 5-positions.
| Analogue | R1 (at N4) | R2 (at C5) | Predicted MW | Predicted logP | Predicted TPSA (Ų) | Predicted GI Absorption | Lipinski Violations |
| A | -CH₃ | -C₆H₅ | 191.25 | 1.85 | 74.83 | High | 0 |
| B | -CH₂CH₃ | -C₆H₄-Cl | 240.73 | 2.89 | 74.83 | High | 0 |
| C | -C₆H₅ | -C₆H₄-OCH₃ | 299.36 | 3.54 | 84.06 | High | 0 |
| D | -CH₂(C₆H₅) | -pyridinyl | 268.34 | 2.45 | 87.86 | High | 0 |
Note: The data in this table is illustrative and would be generated using a tool like SwissADME.
Part 2: In Vitro ADME/T Verification – Grounding Predictions in Experimental Reality
While in silico models are powerful, they are predictive in nature and require experimental validation. A well-designed panel of in vitro ADME assays is essential to confirm the computational predictions and provide more nuanced insights into a compound's properties.
Key In Vitro Assays and Experimental Protocols
Rationale: Poor aqueous solubility can lead to low bioavailability and challenges in formulation. It is a fundamental property to assess experimentally.
Experimental Protocol (Kinetic Solubility):
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.
-
Shake the mixture for a defined period (e.g., 2 hours) at a constant temperature.
-
Filter the solution to remove any precipitated compound.
-
Analyze the concentration of the compound in the filtrate using LC-MS/MS.
-
The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
Rationale: The ability of a compound to cross the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell permeability assay is the gold standard for predicting human intestinal permeability.[5]
Experimental Protocol (Caco-2 Permeability):
-
Culture Caco-2 cells on semi-permeable filter plates for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) side of the monolayer.
-
After a defined incubation period (e.g., 2 hours), measure the concentration of the compound in the basolateral (B) compartment using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
To assess active efflux, the experiment can be performed in the reverse direction (B to A). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
Caption: A simplified diagram of the Caco-2 permeability assay.
Rationale: Rapid metabolism in the liver is a common reason for low oral bioavailability and a short duration of action. The liver microsome stability assay is a high-throughput method for assessing Phase I metabolic stability.
Experimental Protocol (Liver Microsome Stability):
-
Incubate the test compound with liver microsomes (human or from another species) and the cofactor NADPH in a buffered solution at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).
Rationale: Inhibition of CYP enzymes by a drug candidate can lead to adverse drug-drug interactions when co-administered with other medications that are metabolized by the same enzyme.
Experimental Protocol (CYP Inhibition):
-
Incubate human liver microsomes with a specific CYP isoform-selective substrate and NADPH.
-
In parallel, run incubations with the addition of the test compound at various concentrations.
-
After a defined incubation period, measure the formation of the metabolite of the probe substrate using LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀) is determined.
Synthesizing the Data: A Holistic View
The ultimate goal of this multi-faceted approach is to build a comprehensive ADME/T profile for each novel 4H-1,2,4-triazole-3-thiol analogue. By comparing the in silico predictions with the in vitro experimental data, researchers can gain confidence in their understanding of a compound's behavior and make more informed decisions about its progression. For example, if a compound is predicted to have high GI absorption but shows low permeability in the Caco-2 assay, this might suggest that it is a substrate for an efflux transporter. This hypothesis can then be tested experimentally.
Conclusion
The prediction of ADME/T properties is a critical component of modern drug discovery. For novel chemical series such as 4H-1,2,4-triazole-3-thiol analogues, a systematic and integrated approach that leverages the strengths of both in silico and in vitro methodologies is paramount. By understanding the principles behind these predictive tools and experimental assays, researchers can more effectively navigate the complexities of drug development, ultimately increasing the likelihood of discovering safe and effective medicines.
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Mahdi, M. F., Khan, A. K., & Abdulla, M. T. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results, 13(S07), 670-681. [Link]
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Pharmacia. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia, 70(1), 139-153. [Link]
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Quarterly Reviews of Biophysics. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 458-515. [Link]
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][5]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 251-262. [Link]
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Bentham Science. (2022). ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives. Anti-Infective Agents, 20(2), e210422203932. [Link]
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PubMed. (2022). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. [Link]
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IDAAM Publications. (2022). ADME prediction of 1,2,4-triazole derivatives as potent tubulin inhibitors. World Journal of Pharmaceutical Research, 11(11), 1169-1176. [Link]
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Morressier. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. [Link]
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MDPI. (2022). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 27(23), 8219. [Link]
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A Comparative Guide to the Influence of Aryl Substituents on the Biological Activity of 4-Allyl-4H-1,2,4-triazole-3-thiols
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Among the vast library of triazole derivatives, 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols represent a class of compounds with significant therapeutic potential. The strategic placement of an allyl group at the N4 position and a variable aryl substituent at the C5 position allows for fine-tuning of their pharmacological profiles.
This guide provides an in-depth comparison of how different aryl substituents modulate the biological efficacy of the 4-allyl-4H-1,2,4-triazole-3-thiol core. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols to empower researchers in the rational design of novel, potent therapeutic agents.
General Synthetic Pathway
The synthesis of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process commencing with an appropriate aryl carboxylic acid.[4][5] The general workflow involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by reaction with allyl isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the target triazole-3-thiol.
The choice of base and solvent for the cyclization step is critical. Aqueous sodium hydroxide is commonly employed, as it effectively promotes the dehydrative cyclization while being cost-effective.[6] The purity of the final compounds is paramount for reliable biological evaluation and is typically confirmed using a combination of chromatographic (TLC) and spectroscopic (IR, NMR, Mass Spectrometry) techniques.[4]
Caption: General synthesis of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.
Comparative Analysis of Biological Activity
The biological activity of these triazole derivatives is profoundly influenced by the electronic and steric properties of the substituent on the C5-aryl ring.
Antimicrobial Activity
The search for new antimicrobial agents is a pressing global challenge. Triazole derivatives have shown considerable promise in this area.[7][8] The antimicrobial efficacy of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as halogens (-Cl, -F) or a nitro group (-NO2) on the phenyl ring, generally enhances antimicrobial activity.[1] This is often attributed to an increase in the lipophilicity of the molecule, facilitating its passage through microbial cell membranes, or to favorable electronic interactions with the target enzyme or receptor.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH3) or methyl (-CH3) tend to result in moderate to low activity. However, there are exceptions, and the position of the substituent (ortho, meta, or para) also plays a crucial role.
-
Steric Factors: The size and position of the substituent can influence how the molecule fits into the active site of a biological target. Bulky groups may cause steric hindrance, potentially reducing activity.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 4-Allyl-5-aryl-4H-1,2,4-triazole-3-thiols
| Aryl Substituent (R) | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference |
| Phenyl | 62.5 | 125 | 125 | 62.5 | 125 | [9] |
| 4-Chlorophenyl | 16 | 20 | 25 | 24 | 32 | [9] |
| 4-Bromophenyl | 25 | 31 | 31 | 24 | 32 | [9] |
| 4-Nitrophenyl | 31.25 | 62.5 | 62.5 | 31.25 | 62.5 | [9] |
| 4-Hydroxyphenyl | 16 | 20 | 62.5 | 125 | >250 | [9] |
| 4-Methoxyphenyl | 125 | >250 | >250 | >250 | >250 | [9] |
| Streptomycin (Std.) | 6.25 | 6.25 | 12.5 | - | - | [7] |
| Ketoconazole (Std.) | - | - | - | 12.5 | 12.5 | [7] |
Data is compiled and representative of findings in the cited literature. Actual values may vary based on specific experimental conditions.
From the data, it is evident that the 4-chlorophenyl and 4-hydroxyphenyl derivatives exhibit the most potent antibacterial activity against Gram-positive bacteria.[9] The 4-chlorophenyl and 4-bromophenyl analogues also demonstrate significant antifungal activity, comparable to or better than some of the other tested compounds.[9]
Proposed Mechanism of Action
The precise mechanism of action for this class of compounds is not fully elucidated but is thought to be multifactorial. For antifungal activity, a primary target for azole compounds is the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
For antibacterial activity, potential mechanisms include the inhibition of DNA gyrase or other essential enzymes involved in bacterial replication and survival. The thiol group (-SH) on the triazole ring is believed to be a key pharmacophore, potentially chelating with metal ions in the active sites of metalloenzymes.
Caption: Proposed mechanism of antifungal action for triazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.
Protocol 1: Synthesis of 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Synthesis of 4-Chlorobenzohydrazide: A mixture of methyl 4-chlorobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-chlorobenzohydrazide.
-
Synthesis of 1-(4-Chlorobenzoyl)-4-allyl-thiosemicarbazide: To a solution of 4-chlorobenzohydrazide (0.05 mol) in ethanol (75 mL), allyl isothiocyanate (0.05 mol) is added dropwise. The mixture is refluxed for 4-5 hours. The resulting solid that precipitates upon cooling is filtered, washed with ethanol, and recrystallized from ethanol.
-
Cyclization to Triazole: The thiosemicarbazide intermediate (0.02 mol) is added to a 2N aqueous sodium hydroxide solution (50 mL) and refluxed for 5-6 hours. The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.[4]
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: Stock solutions of the synthesized triazoles are prepared in DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated for 24 hours (bacteria) or 48 hours (fungi) at their respective optimal temperatures.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (microorganism without test compound) and a negative control (broth only) are included in each assay.
Conclusion and Future Perspectives
The aryl substituent at the C5 position of the 4-allyl-4H-1,2,4-triazole-3-thiol scaffold is a critical determinant of biological activity. The evidence strongly suggests that electron-withdrawing groups, particularly halogens, in the para position of the aryl ring significantly enhance both antibacterial and antifungal properties.
This comparative guide underscores the importance of systematic structure-activity relationship studies in drug discovery. Future research should focus on:
-
Expanding the library of aryl substituents to include a wider range of electronic and steric properties.
-
Exploring the effects of substituents at the ortho and meta positions of the aryl ring.
-
Conducting in-depth mechanistic studies to identify the specific molecular targets of these compounds.
-
Evaluating the most potent compounds in in vivo models to assess their therapeutic potential and safety profiles.
By leveraging these insights, the scientific community can continue to develop novel and more effective triazole-based therapeutics to combat infectious diseases.
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Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][9][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from Google Search.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 91813-57-9). As a specialty chemical, its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.
Immediate Action Protocol
For quick reference, these are the essential, non-negotiable steps for handling waste of this compound.
| Action | Rationale |
| Wear Appropriate PPE | Minimum: Nitrile gloves, safety goggles, and a lab coat. |
| Handle in Fume Hood | Prevents inhalation of potential particulates and mitigates the strong odor from the thiol group. |
| Segregate Waste | This is a Halogenated Organic Waste . It must not be mixed with non-halogenated solvents, aqueous waste, or other waste streams.[1][2] |
| Use Designated Waste Container | Collect in a clearly labeled, sealed container designated for "Halogenated Organic Waste." |
| Never Dispose Down the Drain | This compound is not water-soluble and is environmentally persistent. Drain disposal is a serious violation of environmental regulations.[3] |
| Contact EHS for Pickup | Final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[3][4][5] |
Chemical Profile and Hazard Assessment
Understanding the disposal requirements for this compound begins with a structural analysis. The molecule's disposal pathway is dictated by the combined properties of its three key functional groups. The compound is classified as an irritant.[6]
| Functional Group | Chemical Class | Associated Hazards & Disposal Considerations |
| 4-Bromophenyl | Halogenated Aromatic | Persistence: Organobromine compounds can be persistent organic pollutants (POPs) with potential for bioaccumulation.[7] Disposal: Requires high-temperature incineration at a licensed facility to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8][9] Must be segregated as halogenated waste .[1][10] |
| 1,2,4-Triazole | Nitrogen Heterocycle | Bioactivity: Triazole derivatives are widely used as antifungal agents and herbicides due to their biological activity.[11][12][13] This bioactivity necessitates that they are treated as hazardous waste to avoid environmental release. |
| Thiol (-SH) | Organosulfur Compound | Odor: Thiols are notorious for their powerful and unpleasant odors (stench).[14] Reactivity: The thiol group can be readily oxidized. This reactivity is exploited in decontamination procedures to convert it to a less odorous sulfonate.[15][16][17] |
The Core Principle: Waste Stream Segregation
The single most critical step in disposing of this compound is correct waste segregation. Mixing hazardous waste streams is dangerous, can cause violent chemical reactions, and makes disposal prohibitively expensive and complex.[3] this compound is unequivocally a Halogenated Organic Waste .
The following diagram illustrates the correct decision-making process for waste segregation.
Caption: Waste segregation workflow for the target compound.
Step-by-Step Disposal and Decontamination Protocols
Follow these procedures meticulously to ensure safety and compliance.
Personal Protective Equipment (PPE)
Always handle this compound and its waste with the appropriate PPE to prevent skin contact and inhalation.[18][19]
-
Gloves: Nitrile gloves are required. Double-gloving is recommended during waste consolidation.
-
Eye Protection: Chemical safety goggles.
-
Body Protection: A flame-resistant lab coat.
-
Work Area: All handling must be performed inside a certified chemical fume hood.
Primary Waste Collection (Pure Compound & Solutions)
-
Select a Container: Use a dedicated, chemically compatible container with a screw-top lid. The container must be in good condition and free of leaks.[2]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The primary hazard: "Irritant," "Halogenated Organic"
-
An estimated concentration if in solution.
-
-
Accumulation: Collect the waste in the labeled container. Keep the container sealed at all times except when adding waste.[2][3]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be under the control of lab personnel and away from incompatible materials.[3][20]
-
Disposal Request: Once the container is full or will no longer be used, submit a chemical waste pickup request to your institution's EHS department.
Decontamination of Glassware and Equipment
The thiol functional group necessitates a specific decontamination step to neutralize its potent odor and reduce reactivity. This is achieved through chemical oxidation.[15][16][21]
-
Initial Rinse: In a fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). Crucially, this rinsate is also hazardous waste and must be collected in your Halogenated Organic Waste container.
-
Prepare a Bleach Bath: In a designated plastic container inside the fume hood, prepare a 1:1 solution of household bleach (sodium hypochlorite) and water.[15] Alternatively, a 5-10% sodium hypochlorite solution can be used.[16][17]
-
Oxidation: Carefully place the rinsed glassware into the bleach bath. Ensure all contaminated surfaces are fully submerged. For larger items like flasks, you can fill them with the bleach solution.[15]
-
Soak: Allow the glassware to soak for a minimum of 12-24 hours.[15][21] This allows for the complete oxidation of the thiol to a non-odorous sulfonic acid.
-
Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal washing procedures. The used bleach solution can typically be neutralized and disposed of down the drain with copious amounts of water, but you must consult your institutional EHS guidelines first.[15]
Caption: Workflow for the decontamination of thiol-contaminated labware.
Disposal of Contaminated Solid Waste
Solid waste, such as gloves, weighing paper, and absorbent pads used for cleaning up minor spills, must also be treated as hazardous waste.
-
Collection: Place all contaminated solid materials into a durable, transparent plastic bag.
-
Segregation: Do not mix this solid waste with non-hazardous lab trash.
-
Labeling and Disposal: Seal the bag and place it in a designated solid hazardous waste container, clearly labeled as "Halogenated Organic Solid Waste" with the chemical name listed. Arrange for pickup with your EHS office.
Emergency Procedures: Spills
In the event of a spill, immediate and correct action is vital.
-
Small Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using a chemical absorbent pad or sand.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled hazardous waste bag for disposal as described in section 3.4.
-
Decontaminate the spill surface using the bleach protocol (section 3.3).
-
-
Large Spill (or any spill outside a fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Immediately contact your institution's EHS emergency line.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
-
Regulatory Context
All hazardous waste disposal in a laboratory setting is governed by national and local regulations. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management from generation to final disposal.[4] The laboratory generating the waste is legally responsible for its correct identification and handling.[5]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including employee training on chemical hazards, proper PPE, and emergency planning, as outlined in standards like the Hazard Communication Standard (29 CFR 1910.1200) and HAZWOPER.[22][23][24][25][26]
By following the procedures in this guide, your laboratory will be in compliance with the core requirements of these regulatory bodies. Always defer to your institution's specific Chemical Hygiene Plan and EHS protocols, as they are tailored to your local regulations and facility capabilities.
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Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. (n.d.). Antea Group. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021). MCF Environmental Services. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights. Retrieved from [Link]
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The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2019). ResearchGate. Retrieved from [Link]
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How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]
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What is bromine and what are the safe disposal and recycling methods? (2024). Ideal Response. Retrieved from [Link]
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Modern Approaches to Green Bromination for a Sustainable Future. (2024). Engineered Science Publisher. Retrieved from [Link]
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Storage and Handling Tips for Research Chemicals: Safety Comes First. (2024). BCM Resources. Retrieved from [Link]
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Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (2018). CHIMIA. Retrieved from [Link]
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Treatment Methods for 1,2,4-Triazole Fungicides from Waters. (2022). ISRES Publishing. Retrieved from [Link]
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Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. (2017). National Institutes of Health (NIH). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Foreword: The following guide provides essential safety and handling protocols for 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. As specific safety data for this compound is not extensively published, this document is synthesized from an expert analysis of its core chemical structures: the 1,2,4-triazole-3-thiol moiety, the bromophenyl group, and the thiol functional group. This guide is intended for trained laboratory personnel and serves as a supplement to, not a replacement for, a comprehensive, site-specific risk assessment which must be completed before any work begins.
Hazard Analysis: A Proactive Assessment
Understanding the chemical's structure is paramount to anticipating its hazards. This compound is a trifecta of considerations: a heterocyclic triazole core, a halogenated aromatic ring, and a reactive thiol group.
-
1,2,4-Triazole-3-thiol Core: Analogs of this core structure are classified as irritants.[1] Contact can cause irritation to the skin and eyes, and inhalation of dust may lead to respiratory tract irritation.[1][2][3][4] Upon combustion, it can generate highly toxic gases, including nitrogen and sulfur oxides.[2][5][6]
-
Thiol (-SH) Group: The most immediate and noticeable characteristic of many thiols is their potent, unpleasant odor, often described as a stench.[1][3] Beyond the smell, which can cause headaches and nausea, releasing such odors can be considered a statutory nuisance and may trigger false alarms for gas leaks.[7] Therefore, complete containment is a primary objective.
-
Bromophenyl Group: The presence of a bromine atom classifies this molecule as a halogenated organic compound.[8] This is a critical logistical consideration, as halogenated organic waste must be segregated from non-halogenated waste streams for proper disposal, typically via specialized incineration.[8][9][10]
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary barrier between you and the chemical should always be robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction workups, must be conducted inside a certified chemical fume hood.[11] This is non-negotiable. The hood's constant airflow contains volatile vapors and fine particulates while also preventing the malodorous thiol from permeating the laboratory.[7][11]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed.[2] All personnel should be aware of their location and trained in their proper use.
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specifications | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solutions or accidental projection of the solid powder. Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[2][12] |
| Skin Protection | Nitrile rubber gloves (minimum thickness of 4 mil). A heavy-duty lab coat, fully buttoned, with tight-fitting cuffs. | Nitrile provides good resistance against a broad range of chemicals, including those with aromatic and sulfur-containing groups.[13] Always inspect gloves for tears or pinholes before use.[5] A lab coat prevents incidental skin contact.[13] |
| Respiratory Protection | Generally not required if all work is performed in a certified fume hood. | The fume hood serves as the primary respiratory control. However, if a risk assessment indicates the potential for aerosol generation outside of a hood (e.g., during a large spill), a NIOSH-approved respirator with organic vapor and particulate cartridges would be necessary.[2][13] |
Procedural Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Goggles/Face Shield: Don your eye protection.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Gloves: Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them immediately in the designated waste container.[5]
-
Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin or clothing.
-
Goggles/Face Shield: Remove eye protection last.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][5]
-
Integrated Workflow: From Preparation to Disposal
The following diagram outlines the mandatory workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
Decontamination and Disposal Plan
Effective decontamination and waste management are crucial for safety and environmental compliance, especially given the compound's thiol and halogenated nature.
Decontamination of Equipment
The thiol group requires aggressive deactivation to eliminate its pervasive odor.
-
Initial Rinse: Inside the fume hood, rinse all contaminated glassware, stir bars, and spatulas with a suitable organic solvent (e.g., acetone) into your halogenated organic waste container.
-
Bleach Bath: Submerge the rinsed items in a designated bleach bath (typically a 1:1 mixture of commercial bleach and water) inside the fume hood.[14] Allow them to soak for at least 12-24 hours to ensure complete oxidation of the thiol group.[11][14]
-
Final Cleaning: After the bleach soak, remove the items, rinse thoroughly with water, and then proceed with normal glassware cleaning procedures.
Waste Disposal: A Segregated Approach
All waste streams must be correctly segregated, labeled, and sealed.
-
Halogenated Organic Liquid Waste: Any organic solvents used to dissolve the compound or rinse glassware must be collected in a clearly labeled, sealed container for "Halogenated Organic Waste".[8][9] Do not mix with non-halogenated waste.
-
Thiol-Contaminated Solid Waste: All disposable items that came into contact with the compound (e.g., gloves, weighing paper, paper towels used for cleanup) must be immediately placed into a sealable plastic bag (like a zip-top bag) to contain the odor.[11][15] This sealed bag should then be placed in the designated solid hazardous waste container.
-
Sharps Waste: Any contaminated needles or sharp objects must be disposed of in an appropriate sharps container.
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
